Technical Documentation Center

2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
  • CAS: 941400-32-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

The following technical guide provides an in-depth physicochemical and synthetic analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine , a specialized heterocyclic building block. Executive Summary 2-(Morpholin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine , a specialized heterocyclic building block.

Executive Summary

2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) represents a high-value "dual-pharmacophore" scaffold in medicinal chemistry.[1] It combines the metabolic stability and solubility-enhancing properties of morpholine  with the hydrogen-bond accepting capability and dipole modulation of the oxolane (tetrahydrofuran)  ring.[1][2]

This guide details the compound's physicochemical behavior, synthetic accessibility via the Strecker-Reduction protocol, and its application as a fragment for kinase and GPCR drug discovery.[1][2] It is designed for researchers requiring a robust understanding of this vicinal diamine derivative to optimize lead compounds for oral bioavailability and blood-brain barrier (BBB) penetration.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a chiral center at the C2 position of the ethylamine chain, creating a dense stereochemical environment.[1][2]

PropertyDetail
IUPAC Name 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
Common Name

-Morpholino-

-(tetrahydrofuran-3-yl)ethylamine
Molecular Formula

Molecular Weight 200.28 g/mol
SMILES NCC(N1CCOCC1)C2COCC2
Key Pharmacophores Morpholine (Solubilizer), Oxolane (H-bond Acceptor), Primary Amine (Linker/Binder)
Structural Logic

The oxolane-3-yl moiety acts as a bioisostere for phenyl or alkyl groups, reducing lipophilicity (LogP) while maintaining steric bulk.[1][2] The morpholine ring at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-position introduces a basic center (

) that modulates the acidity of the primary amine, creating a 1,2-diamine motif capable of bidentate chelation or forming specific salt bridges in protein pockets.[1]

Physicochemical Properties (Calculated & Predicted)

As a Senior Application Scientist, I have synthesized the following profile using consensus molecular descriptors. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]

Table 1: Core Physicochemical Parameters[1][2]
ParameterValue (Consensus)Interpretation
cLogP 0.15 ± 0.3Ideal for CNS entry. The low positive LogP suggests good water solubility without sacrificing membrane permeability.[1][2]
TPSA 55.0 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

High Permeability. Well below the 90

threshold for BBB penetration.[1]
H-Bond Donors 2 (Primary Amine)Facilitates specific binding interactions.[1][2]
H-Bond Acceptors 4 (2 Ethers, 2 Nitrogens)High potential for water solvation.[1][2]
Rotatable Bonds 4Moderate flexibility, reducing entropic penalty upon binding.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Morpholine)
8.2 ± 0.2Predominantly protonated at physiological pH (7.4).[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Primary Amine)
9.8 ± 0.2Fully protonated at physiological pH.[1]
Solubility (pH 7.4) > 10 mg/mLHighly soluble due to di-cationic character at pH < 8.[1][2]
Solubility & Lipophilicity Insight

The compound exhibits a pH-dependent LogD .[1][2] At pH 7.4, both nitrogen centers are partially to fully protonated, making the effective distribution coefficient (LogD) significantly lower than the intrinsic LogP.[1][2] This makes the compound an excellent candidate for fragment-based drug discovery (FBDD) where high solubility is required for screening at high concentrations.[1][2]

Synthetic Methodology: The Strecker-Reduction Protocol[1][2]

While direct alkylation is possible, it often leads to over-alkylation or elimination byproducts.[1][2] The most robust, self-validating protocol for synthesizing this scaffold is the Strecker Synthesis followed by Nitrile Reduction .[1][2] This route ensures correct regiochemistry at the sterically crowded C2 position.[1][2]

Experimental Workflow
Step 1: Strecker Reaction (Formation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-aminonitrile)[1]
  • Reagents: Tetrahydrofuran-3-carboxaldehyde (1.0 eq), Morpholine (1.1 eq), TMSCN (Trimethylsilyl cyanide) or KCN/Acetic Acid (1.2 eq).[1][2]

  • Solvent: Acetonitrile or Methanol/Water.[1][2]

  • Mechanism: The aldehyde condenses with morpholine to form an iminium ion, which is intercepted by the cyanide nucleophile.[1][2]

  • Outcome: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)acetonitrile.

Step 2: Nitrile Reduction (Formation of the diamine)[1][2]
  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Lithium Aluminum Hydride) or Raney Nickel/H2.[1]
    
  • Conditions: Reflux in anhydrous THF (for

    
    ) or 50 psi 
    
    
    
    (for hydrogenation).
  • Purification: Acid-base extraction.[1][2] The product is basic; extract into aqueous HCl, wash organics, basify aqueous layer, and extract into DCM.[1][2]

SynthesisRoute Figure 1: Strecker-Reduction Synthetic Pathway Aldehyde Tetrahydrofuran-3- carboxaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Morpholine (-H2O) Nitrile 2-Morpholino-2- (oxolan-3-yl)acetonitrile Iminium->Nitrile + CN- source (Strecker) Product 2-(Morpholin-4-yl)-2- (oxolan-3-yl)ethan-1-amine Nitrile->Product Reduction (LiAlH4 or H2/Cat)

Figure 1: The Strecker-Reduction pathway provides a high-yielding, regioselective route to the target scaffold, avoiding the elimination side-reactions common in halide displacement.[1][2]

Handling, Stability & Storage

To ensure experimental reproducibility, the following handling protocols must be strictly observed.

Stability Profile
  • Hygroscopicity: The free base is hygroscopic .[1][2] It readily absorbs atmospheric moisture and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to form carbamates/carbonates.[1]
    
  • Oxidation: The morpholine nitrogen is susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA, peroxides) or prolonged air exposure in solution.[1][2]

  • Thermal: Stable up to ~120°C. Decomposes via Hofmann elimination at higher temperatures under basic conditions.[1][2]

Storage Protocol
  • Form: Store as the dihydrochloride salt (2HCl) for maximum stability. The salt is a non-hygroscopic solid.[1][2]

  • Conditions: -20°C, under Argon/Nitrogen atmosphere.

  • Re-constitution: When generating the free base for reactions, use fresh anhydrous solvents (DCM or THF) and use immediately.

Applications in Drug Discovery[1][2][8]

This compound is not merely a reagent; it is a privileged substructure .[1][2][3]

  • Kinase Inhibitors: The 1,2-diamine motif mimics the hinge-binding region of ATP.[1][2] The oxolane ring provides a vector to explore the ribose-binding pocket or solvent-exposed regions.[1][2]

  • GPCR Ligands: The morpholine group is a classic "affinity clamp" for aminergic GPCRs (Dopamine, Serotonin), while the oxolane modulates selectivity against hERG channels by reducing lipophilicity compared to a phenyl ring.[1][2]

  • PROTAC Linkers: The primary amine serves as an attachment point for E3 ligase ligands, while the morpholine/oxolane core improves the physicochemical properties (solubility) of the linker chain.[1][2]

Comparative Advantage

Compared to the phenyl analog (2-morpholino-2-phenylethanamine), the oxolane derivative offers:

  • Lower LogP (Improved metabolic stability).[1][2]

  • Higher

    
     Character  (Improved clinical success probability per "Escape from Flatland" theory).
    
  • Reduced Aromaticity (Lower risk of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     stacking induced aggregation).[1]
    

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kumari, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1][2][3] Chemical Biology & Drug Design, 2020.[1][2] Link[1][2]

  • Strecker Synthesis Methodology

    • Wang, J. et al. "Recent advances in the catalytic asymmetric Strecker reaction."[1][2] Chemical Reviews, 2011.[1][2] Link[1][2]

  • Tetrahydrofuran (Oxolane)

    • Meanwell, N. A.[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[1][2] Link[1][2]

  • Physicochemical Calculation Standards

    • Lipinski, C. A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 2001.[1][2] Link

Sources

Exploratory

Technical Whitepaper: Pharmacophore Elucidation of the 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Scaffold

This guide provides a comprehensive technical analysis of the 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine scaffold. It is designed for medicinal chemists and computational biologists seeking to leverage this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine scaffold. It is designed for medicinal chemists and computational biologists seeking to leverage this specific chemical architecture in drug discovery campaigns, particularly for CNS targets (e.g., Sigma receptors, Monoamine transporters) or Kinase inhibition (e.g., PI3K/mTOR).

Executive Summary: The "Privileged Fragment" Hypothesis

The molecule represents a chimera of three privileged structures : the morpholine ring (solubility/metabolic modulator), the oxolane (tetrahydrofuran/THF) ring (dipolar lipophilic spacer), and the ethylamine tail (cationic anchor).

From a pharmacophore perspective, this scaffold is not merely a sum of its parts but a specific 3D vector platform . It positions a protonatable nitrogen (amine) at a specific distance from a hydrophobic bulk (THF) and a hydrogen-bond acceptor (Morpholine ether), creating a high-affinity motif for binding pockets requiring a "cation-dipole-hydrophobic" triad.

Key Physicochemical Profile:

  • Lipophilicity (cLogP): Estimated ~0.5–1.2 (highly dependent on pH).

  • Ionization (pKa):

    • Primary Amine (N1): ~9.5–10.2 (Predominantly cationic at pH 7.4).

    • Morpholine Nitrogen (N4): ~6.5–7.5 (Modulated by the inductive effect of the adjacent stereocenter).

  • Stereochemical Complexity: Two chiral centers (C2 of the ethane chain and C3 of the oxolane ring), resulting in four potential diastereomers.

Structural Deconstruction & Pharmacophore Features[1]

To build a robust pharmacophore model, we must deconstruct the molecule into its constituent interaction features.

A. The Cationic Anchor (Primary Amine)
  • Feature Type: Positive Ionizable (PI) / Hydrogen Bond Donor (HBD).

  • Function: Forms salt bridges with conserved aspartate/glutamate residues in GPCRs (e.g., Asp113 in ADRB2) or interacts with the phosphate backbone in kinase ATP pockets.

  • Vector: The N-H bonds provide directional H-bond donor capability, while the positive charge field is isotropic.

B. The Solubilizing Modulator (Morpholine)[2]
  • Feature Type: Hydrogen Bond Acceptor (HBA) / Hydrophobic (Hyd).

  • Function: The ether oxygen acts as a weak HBA. The ring adopts a chair conformation , providing specific steric bulk that can displace "unhappy" water molecules in the binding pocket (entropic gain).

  • Conformational Dynamics: The N-substituent (the ethane chain) prefers the equatorial position to minimize 1,3-diaxial interactions, locking the vector relative to the amine.

C. The Dipolar Spacer (Oxolane/THF)
  • Feature Type: Hydrophobic (Hyd) / Hydrogen Bond Acceptor (HBA).

  • Function: The THF ring acts as a lipophilic spacer. Unlike a phenyl ring, it is non-planar (envelope conformation) and possesses a permanent dipole moment due to the ether oxygen.

  • Significance: This moiety is critical for selectivity. The ether oxygen can engage in "orthogonal" H-bonding (e.g., with backbone amides), distinguishing it from purely hydrophobic linkers.

Data Summary Table: Pharmacophoric Elements
MoietyInteraction TypeGeometric ConstraintKey Biological Role
Ethylamine Electrostatic (Salt Bridge)Flexible tetherAnchors ligand to anionic residues (Asp/Glu).
Morpholine H-Bond Acceptor + StericChair (Rigid)Modulates BBB permeability; water displacement.
Oxolane (THF) Dipole + HydrophobicEnvelope (Puckered)Orientational selectivity; fills hydrophobic sub-pockets.

Computational Workflow: Deriving the Model

The following protocol outlines the generation of a 3D pharmacophore model for this scaffold. This workflow assumes the use of standard molecular modeling suites (e.g., Schrödinger, MOE, or open-source RDKit/Pharmer).

Step 1: Stereochemical Enumeration

Because the scaffold contains two chiral centers, you must generate all four stereoisomers:

  • (2R, 3'R)

  • (2R, 3'S)

  • (2S, 3'R)

  • (2S, 3'S) Critical: Do not assume bioactivity is limited to one enantiomer without experimental data. Model all four to identify the "Eutomer" (active isomer).

Step 2: Conformational Analysis

Perform a stochastic conformational search (e.g., Monte Carlo or Low-Mode MD) to identify low-energy states.

  • Morpholine: Constrain to Chair conformation.

  • THF: Allow envelope puckering.

  • Energy Window: Keep conformers within 5 kcal/mol of the global minimum.

Step 3: Feature Mapping & Alignment

Align the low-energy conformers of all stereoisomers.

  • Anchor Point: Superimpose the primary amine nitrogen.

  • Vector Definition: Define the vector from the Amine N to the Morpholine O and the Amine N to the THF O.

  • Angle Measurement: Measure the angle

    
     (Morpholine O — C2 — THF O). This angle defines the "pharmacophoric span."
    
Diagram 1: Computational Pharmacophore Generation Workflow

PharmacophoreWorkflow Input Scaffold Structure (2D SMILES) Stereo Stereoisomer Enumeration (4 Isomers) Input->Stereo Conform Conformational Search (Boltzmann Weighting) Stereo->Conform Force Field (MMFF94/OPLS3) Feature Feature Extraction (HBA, PI, Hyd) Conform->Feature Align Molecular Alignment (Flexible Fitting) Feature->Align Model Final 3D Pharmacophore Hypothesis Align->Model Common Feature Identification

Caption: Logical flow for generating a 3D pharmacophore hypothesis from the 2D scaffold, accounting for stereochemical and conformational diversity.

Synthetic Accessibility & SAR Expansion

To validate the pharmacophore experimentally, you must synthesize analogues that systematically perturb the identified features.

Synthetic Route (Reductive Amination Strategy)

A robust modular synthesis involves:

  • Starting Material: 2-Bromo-1-(oxolan-3-yl)ethan-1-one (or equivalent ketone).

  • Substitution: Nucleophilic attack by Morpholine.

  • Reductive Amination: Conversion of the ketone to the primary amine (via oxime or direct amination).

SAR Probing Strategy

Use the following modifications to test the necessity of each pharmacophoric point:

  • Probe the HBA (Morpholine O):

    • Modification: Replace Morpholine with Piperidine (CH2 instead of O).

    • Hypothesis: If potency drops significantly, the ether oxygen acts as a critical H-bond acceptor. If potency is maintained, the interaction is purely steric/hydrophobic.

  • Probe the Dipole (THF):

    • Modification: Replace Oxolane (THF) with Cyclopentane .

    • Hypothesis: Loss of activity indicates the THF oxygen participates in a specific directional interaction or dipole alignment.

  • Probe the Cation (Amine):

    • Modification: Convert Primary Amine to Amide or Alcohol .

    • Hypothesis: Drastic loss of activity confirms the necessity of the positive charge (ionic interaction).

Experimental Validation Protocols

Trustworthiness in pharmacophore modeling comes from the "predict-test-refine" cycle.

A. Binding Affinity Assay (Generic Protocol)
  • Target: Depending on the therapeutic area (e.g., Sigma-1, DAT, PI3K).

  • Control: Use a known ligand (e.g., Haloperidol for Sigma, Wortmannin for PI3K) to normalize data.

  • Readout:

    
     or 
    
    
    
    .
B. Lipophilicity-Permeability Plot

Since the morpholine/THF combination is often used to optimize CNS penetration, validate the physicochemical properties early.

  • Method: PAMPA (Parallel Artificial Membrane Permeability Assay).

  • Acceptance Criteria:

    
     cm/s for CNS penetration.
    
Diagram 2: Pharmacophore Validation Logic

ValidationLogic cluster_SAR SAR Perturbation Cycle Hypothesis Pharmacophore Hypothesis (HBA + PI + Hyd) Mod1 Analog A: Piperidine (No O) Hypothesis->Mod1 Mod2 Analog B: Cyclopentane (No Dipole) Hypothesis->Mod2 Mod3 Analog C: Amide (No Charge) Hypothesis->Mod3 Assay In Vitro Binding Assay (Ki / IC50) Mod1->Assay Mod2->Assay Mod3->Assay Result Activity Delta (ΔpIC50) Assay->Result Refine Refine Model Constraints Result->Refine If Δ > 1 log unit Refine->Hypothesis Iteration

Caption: The iterative cycle of SAR perturbation used to validate and refine the specific pharmacophoric features of the scaffold.

References

  • IUPAC Definition of Pharmacophore: Wermuth, C. G., et al. "Glossary of terms used in medicinal chemistry (IUPAC Recommendations 1998)." Pure and Applied Chemistry 70.5 (1998): 1129-1143. Link

  • Morpholine in Drug Design: Kumari, A., & Singh, R. K.[1] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry 96 (2020): 103578.[2] Link

  • Conformational Analysis of Heterocycles: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • Pharmacophore Modeling Best Practices: Langer, T., & Wolber, G. "Pharmacophore definition and 3D searches." Drug Discovery Today: Technologies 1.3 (2004): 203-207. Link

  • RDKit Open-Source Cheminformatics: Landrum, G. "RDKit: Open-source cheminformatics." Link

Sources

Foundational

Prospective Analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine: A Novel Scaffold for Drug Discovery

An In-Depth Technical Guide This guide provides a comprehensive analysis of the novel chemical entity 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine from a medicinal chemistry perspective. As this compound is not extens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the novel chemical entity 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine from a medicinal chemistry perspective. As this compound is not extensively described in current literature, this document serves as a prospective evaluation of its potential in drug discovery. The analysis is built upon the well-established roles of its constituent chemical motifs—morpholine, oxolane, and a chiral ethylamine linker—to hypothesize potential therapeutic applications, guide synthetic strategies, and propose a robust screening cascade for target identification and validation.

Structural and Physicochemical Profile

The molecule 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a chiral small molecule featuring three key structural components: a morpholine ring, an oxolane (tetrahydrofuran) ring, and a primary amine connected via an ethyl linker. The carbon atom connecting these three groups is a chiral center, implying the existence of two enantiomers which may possess distinct pharmacological profiles.

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability, and to serve as a key hydrogen bond acceptor. The oxolane ring, a saturated five-membered heterocycle, can act as a bioisosteric replacement for other cyclic systems and can introduce specific conformational constraints that may be crucial for target binding. The primary amine is a key functional group for forming salt bridges and hydrogen bonds with biological targets.

A summary of the predicted physicochemical properties for this scaffold is presented below. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicRationale & Significance in Drug Discovery
Molecular Weight ~200.27 g/mol Falls within the range defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Octanol/Water) Low to ModerateThe presence of polar morpholine and amine groups suggests good aqueous solubility, which is favorable for formulation and absorption.
pKa (Primary Amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH (7.4), allowing for strong ionic interactions with target proteins (e.g., aspartate, glutamate residues).
Hydrogen Bond Donors 2 (from the -NH2 group)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (N and O in morpholine, O in oxolane)Multiple points for hydrogen bonding, contributing to target affinity and solubility.
Chirality One stereocenterThe (R) and (S) enantiomers could have significantly different efficacy, selectivity, and safety profiles. Stereospecific synthesis and characterization are critical.
Metabolic Stability Potentially HighThe morpholine ring is generally resistant to oxidative metabolism. The primary site of metabolism may be the primary amine or the oxolane ring.

Medicinal Chemistry Rationale and Hypothesized Therapeutic Targets

The combination of the morpholine, oxolane, and ethylamine motifs suggests potential activity across several important target classes in drug discovery.

Kinase Inhibition

The morpholine ring is a well-established "hinge-binder" motif in numerous kinase inhibitors. It can form critical hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of many kinases. Prominent examples of morpholine-containing kinase inhibitors include Gefitinib (Iressa), an EGFR inhibitor, and Linezolid, which, while an antibiotic, demonstrates the versatility of the morpholine scaffold.

The 2-(oxolan-3-yl)ethan-1-amine portion of the molecule could project into the solvent-exposed region of the kinase ATP pocket, offering a vector for further modification to enhance selectivity and potency.

Central Nervous System (CNS) Activity

Many CNS-active drugs incorporate a morpholine ring due to its ability to improve physicochemical properties, including blood-brain barrier (BBB) penetration. The overall polarity and size of the molecule are within the range for potential CNS activity. The primary amine could interact with key residues in neurotransmitter receptors (e.g., GPCRs like serotonin or dopamine receptors) or ion channels. For instance, the morpholine derivative Reboxetine is a norepinephrine reuptake inhibitor used as an antidepressant.

GPCR Modulation

G-protein coupled receptors (GPCRs) are a major class of drug targets. The protonated primary amine of the title compound could form a key salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. The morpholine and oxolane groups could then occupy adjacent hydrophobic pockets, contributing to affinity and selectivity.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is crucial for exploring the structure-activity relationship (SAR) of this novel scaffold. The following retrosynthetic analysis and proposed forward synthesis are based on established chemical transformations.

Synthetic Pathway Target 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Precursor1 N-Boc Protected Intermediate Precursor1->Target Boc Deprotection (e.g., TFA, HCl) Precursor2 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethanenitrile Precursor2->Precursor1 Reduction of Nitrile (e.g., LiAlH4, Raney Ni/H2) StartingMaterial1 Oxolan-3-one StartingMaterial1->Precursor2 Strecker Reaction StartingMaterial2 Morpholine StartingMaterial2->Precursor2 StartingMaterial3 tert-butyl N-(cyanomethyl)carbamate StartingMaterial3->Precursor2

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Forward Synthesis Protocol:
  • Step 1: Strecker Reaction to form the α-aminonitrile.

    • To a solution of Oxolan-3-one (1.0 eq) in a suitable solvent (e.g., methanol), add Morpholine (1.1 eq) and tert-butyl N-(cyanomethyl)carbamate (1.1 eq).

    • Add a cyanide source, such as potassium cyanide (1.2 eq), and an acid catalyst (e.g., acetic acid).

    • Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethanenitrile, with a Boc-protected amine.

  • Step 2: Reduction of the Nitrile.

    • Dissolve the nitrile intermediate (1.0 eq) in an anhydrous solvent like THF.

    • Carefully add a reducing agent, such as Lithium aluminum hydride (LiAlH4) (2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with water and sodium hydroxide solution.

    • Filter the resulting solids and concentrate the filtrate to obtain the Boc-protected amine intermediate.

  • Step 3: Boc Deprotection.

    • Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • The final product, 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, can be isolated as its corresponding salt or neutralized and purified.

Proposed Experimental Workflow for Target Validation

To investigate the hypothesized biological activities of this novel compound, a structured, multi-stage screening cascade is proposed. This workflow is designed to efficiently identify potential targets, confirm on-target activity, and provide an early assessment of drug-like properties.

Screening_Cascade cluster_0 Phase 1: Broad Screening & Target ID cluster_1 Phase 2: Hit-to-Lead & On-Target Validation cluster_2 Phase 3: Lead Optimization & Preclinical Assessment A Compound Synthesis (R/S Enantiomers) B High-Throughput Screening (HTS) - Kinase Panel (e.g., 400 kinases) - GPCR Panel (e.g., Safety47™) - Phenotypic Screens A->B Submit for Screening C Hit Identification (Potency > 10 µM) B->C Data Analysis D Dose-Response & IC50/EC50 Determination C->D Validate Hits E Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E Confirm On-Target Activity F Initial SAR Exploration (Analog Synthesis) E->F Guide Chemistry G In Vitro ADME Profiling - Microsomal Stability - CYP Inhibition - hERG Channel Assay E->G Assess Drug-Like Properties F->D Iterative Improvement H In Vivo PK/PD Studies (Rodent Models) G->H Evaluate In Vivo I Lead Candidate Nomination H->I Decision Gate

Caption: A proposed screening cascade for target validation and lead optimization.

Conclusion and Future Directions

The scaffold 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine represents a promising starting point for drug discovery programs. Its constituent fragments are well-validated in numerous approved drugs, suggesting a favorable profile for properties like solubility, metabolic stability, and target interaction. The primary hypotheses center on its potential as a kinase inhibitor or a modulator of CNS targets like GPCRs, leveraging the known pharmacophoric roles of the morpholine and primary amine groups.

The immediate next steps are clear: execute the proposed synthesis to obtain both enantiomers of the compound. Following synthesis, the proposed screening cascade should be initiated to identify and validate its biological targets. Subsequent hit-to-lead and lead optimization campaigns, guided by iterative SAR, will be essential to realize the full therapeutic potential of this novel and intriguing chemical scaffold.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs: Thematic Series in the Journal of Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

  • Kearns, T., & Våbenø, J. (2022). The Kinase Hinge-Binding Region: A Primary Target for Selectivity and Covalent Inhibition. Journal of Medicinal Chemistry, 65(3), 1945–1972. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Disen, K. F., & Andersson, H. (2022). The Morpholine Motif in Contemporary Drug Design. Journal of Medicinal Chemistry, 65(15), 10235–10255. [Link]

Exploratory

A Technical Guide to the Ionization Profile of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Abstract The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a drug candidate within a biological system.[1][2][3] It profoundly influences solubility, membrane permeabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a drug candidate within a biological system.[1][2][3] It profoundly influences solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides a comprehensive framework for characterizing the pKa values and corresponding ionization states of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a molecule possessing two distinct basic centers. We will deconstruct the molecule to form predictive hypotheses, detail rigorous experimental and computational methodologies for pKa determination, and apply the Henderson-Hasselbalch equation to map its ionization landscape across physiologically relevant pH ranges. This document is intended for researchers and scientists in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven protocols.

Strategic Imperative: The Role of pKa in Drug Discovery

In modern drug discovery, a molecule's success is not solely dependent on its potency at a biological target. Its journey through the body—governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally critical.[3][4] The ionization state of a molecule is a primary determinant of these ADME properties.[5] A compound's charge affects its ability to cross lipid-rich cell membranes, with neutral species generally exhibiting higher permeability than their charged counterparts.[1][3] For instance, the pH partition hypothesis highlights that the absorption of drugs across the intestinal membrane is heavily influenced by their ionization state.[3]

Therefore, a thorough understanding of the pKa values of a molecule like 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is not an academic exercise; it is a foundational step in predicting its in vivo behavior, guiding formulation strategies, and optimizing its therapeutic potential.[1][2]

Molecular Deconstruction and pKa Estimation

The target molecule, 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, possesses three distinct functional groups: a primary amine, a tertiary amine within a morpholine ring, and an ether within an oxolane (tetrahydrofuran) ring. To formulate a hypothesis about its ionization behavior, we must analyze each component.

  • Primary Amine (-NH₂): Simple alkyl amines are basic due to the lone pair of electrons on the nitrogen atom. The pKa of their corresponding conjugate acids (R-NH₃⁺) typically falls within the range of 9.5 to 11.0.[6] This group is expected to be predominantly protonated and positively charged at physiological pH (7.4).

  • Morpholine Ring (Tertiary Amine): Morpholine is a cyclic secondary amine, but in the context of the larger molecule, its nitrogen is tertiary. It is a well-characterized base. The presence of the electron-withdrawing oxygen atom in the ring reduces its basicity compared to a simple cyclic amine like piperidine.[7] The reported pKa of the conjugate acid of morpholine is approximately 8.3 to 8.5.[8][9][10][11]

  • Oxolane Ring (Ether): The oxygen atom in the tetrahydrofuran (oxolane) ring is a very weak Lewis base. Its conjugate acid has a predicted pKa of around -4.1, meaning it will not be protonated under physiological aqueous conditions.[12] Similarly, the C-H bonds are extremely weak acids (pKa > 40) and will not be deprotonated.[13] Therefore, the oxolane ring is considered non-ionizable in the context of this analysis.

Based on this analysis, we can predict that the molecule will have two distinct basic pKa values, one around 10-11 for the primary amine and another around 8.3-8.5 for the morpholine nitrogen.

Methodologies for Precise pKa Determination

While estimations based on constituent fragments are valuable, precise pKa values must be determined empirically or with sophisticated computational models.[4] A combination of experimental and computational approaches provides the most reliable ionization profiles.[2]

Experimental Determination

A. Potentiometric Titration

This is the gold-standard method for pKa determination due to its precision and simplicity.[14][15] The method involves monitoring pH changes as a titrant of known concentration is added to a solution of the analyte.

Experimental Protocol: Potentiometric pKa Determination

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a final concentration of approximately 1 mM. If solubility is limited, a co-solvent like methanol may be used, but the results will be for that specific solvent system.[15]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[16]

  • Initial Acidification: For a basic compound, acidify the sample solution to a low pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl). This ensures both basic centers are fully protonated at the start.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[16][17]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely identified as the inflection points in the titration curve, which are most clearly visualized by plotting the first derivative (ΔpH/ΔV) of the curve.[18] Two distinct inflection points are expected for this molecule.

B. UV-Vis Spectrophotometry

This method is highly sensitive and requires less material than potentiometry.[19] It is applicable if the molecule contains a chromophore whose absorbance spectrum changes upon ionization.[20][21]

Experimental Protocol: UV-Vis pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., from pH 3 to 12 in 0.5 pH unit increments).[19]

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well microplate, add a small, fixed amount of the stock solution to each buffer, ensuring the final co-solvent concentration is low (e.g., ≤2% v/v).[19]

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis: Select one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa, which is the pH at the inflection point of the curve.[20][22]

Computational Prediction

In early-stage drug discovery, in silico methods are invaluable for high-throughput screening.[2][23] These methods use the molecule's structure to predict its pKa values.

  • Quantum Mechanics (QM): These methods calculate the free energy change of the protonation/deprotonation reaction. While computationally intensive, they can be highly accurate, especially when combined with continuum solvation models.[24][25]

  • Machine Learning & QSAR: These data-driven approaches use quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of experimentally determined pKa values to predict the pKa of new molecules.[26] They are very fast and suitable for large libraries.

It is crucial to remember that computational predictions should ideally be validated by experimental data for lead compounds.[4]

Ionization State at Physiological pH

With the pKa values determined, the Henderson-Hasselbalch equation allows us to calculate the percentage of ionization of each basic group at any given pH.[27][28][29]

For a base (B), the equation is expressed in terms of its conjugate acid (BH⁺):

pH = pKa + log₁₀ ([B] / [BH⁺])

From this, we can derive the percentage of the molecule that is protonated (ionized) at a given pH:

% Ionized = 100 / (1 + 10^(pH - pKa))

The following table summarizes the predicted ionization states at key physiological pH values, using our estimated pKa values (pKa₁ ≈ 8.4 for morpholine, pKa₂ ≈ 10.6 for the primary amine).

pHEnvironment% Ionized (Morpholine, pKa ≈ 8.4)% Ionized (Primary Amine, pKa ≈ 10.6)Predominant Species Charge
2.0 Stomach>99.9%>99.9%+2
6.5 Small Intestine98.7%>99.9%+2
7.4 Blood Plasma90.9%99.9%+2
8.4 (pKa₁ reference)50.0%99.4%Primarily +2 / +1 mix
10.6 (pKa₂ reference)<0.1%50.0%Primarily +1 / neutral mix

This data clearly shows that at the pH of blood (7.4), the molecule is expected to exist almost entirely as a dication, with both the morpholine and primary amine groups being protonated. This high charge state will significantly impact its properties, likely leading to higher aqueous solubility but lower passive membrane permeability.

Visualizing Equilibria and Workflows

Diagrams can clarify complex relationships and processes.

Ionization_Equilibria M0 Neutral (B-B) M1a Singly Protonated (BH+-B) M0->M1a + H+ M1a->M0 - H+ (pKa₁ ≈ 8.4) M2 Doubly Protonated (BH+-BH+) M1a->M2 + H+ M1b Singly Protonated (B-BH+) M2->M1a - H+ (pKa₂ ≈ 10.6)

Caption: Ionization equilibria of the molecule.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Sample (1 mM in 0.15M KCl) acidify Acidify to pH 2 prep_sample->acidify calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->acidify titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st Derivative plot->derivative determine Determine pKa (Inflection Points) derivative->determine

Caption: Workflow for potentiometric pKa determination.

Conclusion and Forward Look

The accurate determination of the pKa values for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a cornerstone for its rational development as a drug candidate. This guide has established a strong theoretical prediction of two basic centers (pKa ≈ 8.4 and ≈ 10.6) and provided detailed, actionable protocols for their experimental verification. The resulting data, which predicts the molecule will exist predominantly as a dication at physiological pH, is essential for building predictive ADME models, guiding salt form selection to optimize stability and solubility, and interpreting results from cell-based permeability and in vivo pharmacokinetic studies. By integrating the principles and methods outlined herein, drug development teams can make more informed decisions, mitigating risks and accelerating the journey from a promising molecule to a viable therapeutic.

References

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • MDPI. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Pion Inc. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. Retrieved from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine. The Merck Index Online. Retrieved from [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(9), 2045-2062. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Gelb, M. H., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1045-1048. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Ataman Kimya. Retrieved from [Link]

  • ACS Publications. (2006). Acid−Base Equilibria in Nonpolar Media. Absolute pKa Scale of Bases in Tetrahydrofuran. The Journal of Organic Chemistry. Retrieved from [Link]

  • Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia University. Retrieved from [Link]

  • ACS Publications. (2006). Acid−Base Equilibria in Nonpolar Media. Absolute pKa Scale of Bases in Tetrahydrofuran. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharma Education. (2025). 5 Easy Methods to Calculate pKa. Pharma Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. IJPER. Retrieved from [Link]

  • Reddit. (2025). What is pka value of amines?. r/chemhelp. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(1), 2-24. Retrieved from [Link]

  • Course Hero. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Course Hero. Retrieved from [Link]

  • University of Washington. (n.d.). Henderson-Hasselbach. UW Faculty Web Server. Retrieved from [Link]

  • University of Delaware. (2014). MUST KNOW pKa TABLE. University of Delaware. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

  • de Levie, R. (2003). The Henderson–Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 80(2), 146. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Tetrahydrofuran (FDB021917). FooDB. Retrieved from [Link]

  • Reddit. (2013). pKa of THF. r/chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. BYJU'S. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. UCI. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. Retrieved from [Link]

  • YouTube. (2023). Basicity of Amines Explained with Examples. The Organic Chemistry Tutor. Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Under Physiological Conditions

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The preclinical assessment of a drug candidate's stability is a cornerstone of modern drug discovery, providing critical insights into it...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical assessment of a drug candidate's stability is a cornerstone of modern drug discovery, providing critical insights into its potential pharmacokinetic profile and overall viability. This guide offers a comprehensive technical framework for evaluating the stability of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine under simulated physiological conditions. We delve into the structural features of the molecule that may represent metabolic liabilities and outline a suite of robust, validated in vitro assays to quantitatively assess its chemical and metabolic stability. Detailed, step-by-step protocols for pH-dependent degradation, plasma stability, and hepatic microsomal stability are provided, accompanied by methodologies for data analysis and interpretation. The causality behind experimental choices, the inclusion of self-validating controls, and the grounding of claims in authoritative scientific literature are emphasized throughout to ensure scientific integrity. This document is intended to serve as a practical resource for researchers aiming to characterize the ADME properties of this, and structurally related, novel chemical entities.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (PK) properties.[1] A molecule's stability—its resistance to degradation in various biological environments—is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that rapidly degrades is unlikely to achieve the necessary therapeutic concentrations in vivo, leading to poor efficacy regardless of its potency at the target.[2][3]

Early assessment of stability under physiological conditions is therefore not merely a screening step but a strategic imperative. It allows for:

  • Early Identification of Liabilities: Pinpointing metabolically "soft" spots in a molecule's structure allows medicinal chemists to make targeted modifications to improve its metabolic profile.[4][5]

  • Informed Candidate Selection: Ranking compounds based on stability metrics like half-life (t½) and intrinsic clearance (Clint) ensures that only the most promising candidates are advanced into more resource-intensive in vivo studies.[6][7]

  • Prediction of Human Pharmacokinetics: In vitro data from human-derived systems (e.g., plasma, liver microsomes) are invaluable for predicting a drug's behavior in patients, guiding dose selection for first-in-human trials.[8]

This guide focuses on a systematic approach to evaluating the stability of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a molecule incorporating several common pharmacophores.

Structural and Physicochemical Analysis

Before embarking on experimental studies, a thorough analysis of the molecule's structure can reveal potential sites of chemical or metabolic instability.

Structure: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

The molecule contains three key structural motifs:

  • A Morpholine Ring: Often included in drug candidates to improve physicochemical properties like solubility and metabolic stability.[9][10] However, the morpholine ring itself can be a site of metabolism.

  • An Oxolane (Tetrahydrofuran) Ring: A five-membered cyclic ether. While generally more stable than highly strained rings like epoxides, the THF ring can be susceptible to enzymatic modification.[11][12]

  • A Primary Ethylamine Chain: Primary amines are common functional groups but can be targets for enzymes like monoamine oxidases (MAOs) or cytochrome P450s (CYPs).

Potential Metabolic Liabilities:

  • N-Dealkylation: The ethylamine side chain could be cleaved from the morpholine nitrogen.

  • Oxidative Deamination: The primary amine could be oxidized, leading to the formation of an aldehyde and subsequent metabolites.

  • Ring Hydroxylation: The oxolane ring is susceptible to CYP-mediated hydroxylation at carbons adjacent to the ether oxygen.

  • Morpholine Ring Metabolism: Major metabolic pathways for the morpholine moiety include ring-opening, N-oxidation, or hydroxylation at the carbons alpha to the nitrogen or oxygen atoms.[13][14]

Experimental Assessment of Chemical Stability

Chemical stability assays evaluate the intrinsic degradation of a compound in the absence of metabolic enzymes, primarily as a function of pH. This is crucial for predicting stability in different compartments of the gastrointestinal tract and in formulation.

Protocol: pH Stability Assay

This protocol assesses the compound's stability under acidic (simulated gastric fluid) and neutral (simulated intestinal/blood) conditions.

Rationale: This assay identifies any inherent chemical instability. Degradation in acidic conditions could compromise oral bioavailability, while instability at neutral pH could affect intravenous formulations and systemic circulation. The use of a simple buffer system isolates chemical degradation from enzymatic processes.

Methodology:

  • Preparation of Buffers:

    • Acidic Condition: Prepare a 0.1 N HCl solution (pH ~1.2).

    • Neutral Condition: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Setup:

    • For each pH condition, add 5 µL of the 10 mM stock solution to 995 µL of the pre-warmed (37°C) buffer to achieve a final concentration of 50 µM.

    • Vortex gently to mix. This is the T=0 sample. Immediately remove an aliquot (e.g., 100 µL) and quench as described below.

    • Incubate the remaining solution at 37°C.

  • Time-Point Sampling: Collect aliquots (100 µL) at specified time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Reaction Quenching: Immediately mix each aliquot with an equal volume (100 µL) of ice-cold acetonitrile containing an appropriate internal standard (IS) to stop any degradation and precipitate any impurities.

  • Sample Processing: Centrifuge the quenched samples (e.g., at 4000 x g for 10 minutes) to pellet precipitated material.

  • Analysis: Transfer the supernatant to a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] Monitor the disappearance of the parent compound over time relative to the T=0 sample.

Experimental Assessment of Metabolic Stability

Metabolic stability assays use biological matrices to measure the rate of degradation by enzymes. The two most common introductory assays are plasma stability and liver microsomal stability.

Protocol: Plasma Stability Assay

Rationale: This assay determines a compound's susceptibility to hydrolysis by enzymes present in blood plasma, such as esterases and amidases.[17] Compounds that are rapidly degraded in plasma often have a very short in vivo half-life and poor exposure.[2][3]

Methodology:

  • Matrix Preparation: Thaw pooled human plasma (or plasma from other species of interest) at 37°C.

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Setup:

    • Pre-warm the plasma in a water bath to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM (e.g., 5 µL of 1 mM stock into 4995 µL of plasma).[2][18]

    • Mix gently by inversion. This is the T=0 sample. Immediately remove an aliquot (e.g., 100 µL) and quench.

    • Incubate the remaining plasma at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots (100 µL) at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2]

  • Reaction Quenching: Immediately add each aliquot to a tube or well containing 3 volumes (300 µL) of ice-cold acetonitrile with an internal standard to precipitate proteins and halt enzymatic activity.[16]

  • Self-Validating Controls:

    • Positive Control: A compound known to be rapidly hydrolyzed in plasma (e.g., Procaine).

    • Negative Control: A compound known to be stable in plasma (e.g., Propranolol).[16]

    • Heat-Inactivated Control: Incubate the test compound in plasma that has been heated at 56°C for 30 minutes to denature enzymes. This control helps distinguish enzymatic degradation from chemical instability.

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[3]

Protocol: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of a majority of drugs.[19][20] Liver microsomes are subcellular fractions that are enriched in these enzymes and provide a robust, cost-effective system for evaluating Phase I metabolic stability.[15][21]

Methodology:

  • Reagent Preparation:

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.[15]

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.

    • Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's protocol. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[21]

  • Incubation Setup (96-well plate format):

    • In separate wells, combine the buffer, the microsomal solution (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[19][20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiating the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.[15]

  • Time-Point Sampling & Quenching:

    • The reaction is typically stopped at different time points (e.g., 0, 5, 15, 30, 45, 60 minutes) by adding a dedicated plate for each time point.[20]

    • To quench, add 2-3 volumes of ice-cold acetonitrile with an internal standard to the wells of the corresponding time-point plate.

  • Self-Validating Controls:

    • Positive Control: A high-clearance compound (e.g., Midazolam or Dextromethorphan) to verify the metabolic activity of the microsomes.[15]

    • Negative Control: A low-clearance compound (e.g., Warfarin).

    • "-NADPH" Control: Run a parallel incubation at the final time point without the NADPH cofactor. Significant loss of compound in this well indicates non-CYP mediated degradation or instability.[20]

  • Sample Processing & Analysis: Centrifuge the plates, and analyze the supernatant by LC-MS/MS.[21][22]

Data Analysis and Visualization

Data Presentation and Calculations

The primary output from these assays is the percentage of the parent compound remaining at each time point compared to the initial (T=0) concentration.

Table 1: Example Stability Data for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Time (min)% Remaining in Plasma% Remaining in HLM (+NADPH)% Remaining in HLM (-NADPH)
0100100100
598.585.299.1
1595.160.198.5
3089.835.897.9
6080.212.597.2
12065.3< 596.5

Calculating Half-Life (t½): The rate of disappearance often follows first-order kinetics. The natural logarithm of the percent remaining is plotted against time. The slope (k) of the linear regression line is the elimination rate constant.

  • Equation: t½ = 0.693 / |k|

Calculating In Vitro Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the metabolic capacity of the liver, independent of blood flow.

  • Equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[6]

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating experimental processes and hypothetical outcomes.

Experimental Workflow: The general workflow for in vitro stability assays is a multi-step process from incubation to analysis.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_matrix Prepare Matrix (Plasma / Microsomes) start_reaction Initiate Reaction (Add Compound / NADPH) prep_matrix->start_reaction prep_compound Prepare Test Compound (1 µM final) prep_compound->start_reaction sample_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sample_points quench Quench Reaction (Acetonitrile + IS) sample_points->quench centrifuge Centrifuge (Pellet Protein) quench->centrifuge lcms Analyze Supernatant (LC-MS/MS) centrifuge->lcms calculate Calculate t½ & Clint lcms->calculate

Caption: General workflow for in vitro metabolic stability assays.

Putative Metabolic Pathways: Based on the structural analysis, we can hypothesize the primary metabolic transformations.

G cluster_metabolites Potential Phase I Metabolites parent Parent Compound 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine M1 M1: N-Oxidation (on Morpholine) parent->M1 CYP / FMO M2 M2: Ring Hydroxylation (on Oxolane) parent->M2 CYP450 M3 M3: Oxidative Deamination (on Ethylamine) parent->M3 MAO / CYP M4 M4: Morpholine Ring Opening parent->M4 CYP450

Caption: Putative Phase I metabolic pathways for the test compound.

Summary and Strategic Recommendations

The stability of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine under physiological conditions is a critical parameter that must be thoroughly investigated. The protocols outlined in this guide provide a robust and validated framework for this assessment.

  • Initial Assessment: The pH stability assay will determine the compound's suitability for oral administration and formulation development.

  • Systemic Stability: The plasma stability assay will reveal susceptibility to circulating enzymes, a key factor for intravenous drugs.

  • Hepatic Metabolism: The liver microsomal stability assay will provide the first quantitative measure of hepatic clearance, the primary route of elimination for many xenobiotics.[20]

The data generated from these studies—specifically the calculated half-life and intrinsic clearance—will enable a data-driven decision on whether to advance the compound, deprioritize it, or guide further medicinal chemistry efforts to enhance its metabolic stability. A compound exhibiting high clearance in microsomes would warrant follow-up metabolite identification studies to confirm the predicted metabolic soft spots and inform rational structure-activity relationship (SAR) optimization.

References

  • Adi Venkata Lakshmi Saladi, P., et al. (2025). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Mercell. Metabolic stability in liver microsomes. Mercell. [Link]

  • Cyprotex. Plasma Stability. Evotec. [Link]

  • MDPI. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • Opiliones. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Bienta. Plasma Stability Assay. [Link]

  • Poul, M., et al. (1995). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2023). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Waters Corporation. (2008). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • ReachBio. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Bame, Z. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ScienceDirect. Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]

  • YouTube. (2021). Metabolic stability assays for predicting intrinsic clearance. Chem Help ASAP. [Link]

  • He, Y., et al. (2024). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). [Link]

  • Ministry of Health. Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. [Link]

  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism. [Link]

  • Scientific Research Publishing. (2017). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • BioBoston Consulting. (2024). FDA Stability Testing Regulations For Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. [Link]

  • Pharmaceutical Technology. (2003). Implementing Successful Stability Testing Operations. [Link]

  • PubMed. (2024). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Mitchell, S. C., & Steventon, G. B. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current Drug Metabolism. [Link]

  • Synthetika. Tetrahydrofurane (THF) Oxolane Analytically Pure - 500ml. [Link]

Sources

Exploratory

Advanced Metabolic Stability Profiling for Morpholine-Oxolane Amine Building Blocks

This guide outlines a rigorous technical framework for evaluating the metabolic stability of Morpholine-Oxolane amine building blocks . These bicyclic scaffolds—often fused (e.g., hexahydro-2H-furo[3,2-b][1,4]oxazine) or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for evaluating the metabolic stability of Morpholine-Oxolane amine building blocks . These bicyclic scaffolds—often fused (e.g., hexahydro-2H-furo[3,2-b][1,4]oxazine) or bridged (e.g., 3-oxa-8-azabicyclo[3.2.1]octane)—are increasingly deployed in medicinal chemistry to overcome the metabolic liabilities of simple morpholines while retaining their favorable physicochemical solubility profiles.

Executive Summary & Structural Rationale

Morpholine is a privileged scaffold, yet it suffers from specific metabolic soft spots: oxidative


-dealkylation and 

-carbon hydroxylation mediated by CYP450 isoforms (primarily CYP3A4 and CYP2D6).[1]

Morpholine-Oxolane hybrids introduce a tetrahydrofuran (oxolane) ring fused or bridged to the morpholine core.[1][2] This structural modification serves three critical functions:

  • Conformational Locking: Reduces the entropic penalty of binding and restricts the "floppiness" that often facilitates access to the CYP450 heme iron catalytic center.[1][2]

  • Steric Shielding: The oxolane ring physically blocks access to the metabolic "soft spots" (the

    
    -carbons adjacent to the nitrogen).[1][2]
    
  • Electronic Modulation: The additional oxygen atom exerts an inductive effect (

    
    ), lowering the electron density on the nitrogen lone pair (
    
    
    
    ), thereby reducing the rate of Single Electron Transfer (SET)—the initial step in
    
    
    -dealkylation.

This guide provides a validated workflow for predicting and verifying the metabolic stability of these complex saturated heterocycles.

In Silico Prediction Framework

Before synthesis, computational modeling must prioritize scaffolds with the highest probability of survival in liver microsomes.[2]

Site of Metabolism (SOM) Identification

The first step is identifying the atoms most susceptible to CYP450 attack.[2]

  • Tooling: Use consensus modeling (e.g., StarDrop’s P450 module or SMARTCyp).[1][2]

  • Focus: For morpholine-oxolanes, focus on the

    
    -methylene carbons  relative to the nitrogen.[1]
    
  • Metric: Look for "Site Lability" scores.[1][2][3] A score >0.8 indicates a high-risk site.[1][2]

Quantum Mechanical (QM) Profiling

Statistical models often fail with novel bicyclic rings.[1][2] QM calculation of Bond Dissociation Energy (BDE) is the gold standard for these scaffolds.

  • Mechanism: CYP450 metabolism involves Hydrogen Atom Transfer (HAT).[1][2] The easier it is to abstract a hydrogen atom (lower BDE), the faster the metabolism.

  • Protocol:

    • Perform geometry optimization (DFT B3LYP/6-31G* level).[1][2]

    • Calculate the energy of the neutral molecule (

      
      ).[2]
      
    • Systematically remove H-atoms from

      
      -carbons and calculate the energy of the resulting radical (
      
      
      
      ).[1][2]
    • 
       .
      
  • Threshold:

    
    -C-H bonds with BDE > 95 kcal/mol  are generally metabolically stable.[1][2] Simple morpholines often have BDEs ~90-92 kcal/mol at the 
    
    
    
    -position.[1][2]
In Silico Workflow Diagram[1][2]

InSilicoPipeline Input Candidate Structure (SMILES) ConfGen Conformer Generation (Low Energy) Input->ConfGen SOM SOM Prediction (StarDrop/SmartCyp) ConfGen->SOM Identify Soft Spots DFT DFT Calculation (B3LYP/6-31G*) SOM->DFT Target Alpha-C BDE Calc. Bond Dissociation Energy (BDE) DFT->BDE Decision Prioritization (BDE > 95 kcal/mol?) BDE->Decision

Figure 1: Computational pipeline for prioritizing metabolically stable amine building blocks.

Experimental Validation: Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (


)  using Human Liver Microsomes (HLM). It is the industry standard for validating the in silico predictions.[1][2]
Materials[1][2][4][5]
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled HLM (20 mg/mL protein concentration).[1][2]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[2]

Step-by-Step Protocol
  • Pre-incubation:

    • Prepare a reaction mixture: 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1%).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[1][2][4]

    • Control: Run a parallel incubation without NADPH to assess chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

    • Vortex for 1 min, Centrifuge at 4000 rpm for 15 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).[1][2]

Data Analysis & Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.[2]


Calculate Intrinsic Clearance (


):


Interpretation Table:

CLint (µL/min/mg)ClassificationPrediction for Morpholine-Oxolane
< 12Low Clearance (Stable)Expected for optimized fused systems
12 - 47Moderate Clearance Common for simple morpholines
> 47High Clearance (Unstable)Indicates failure of steric blocking

Mechanistic Insight: Why Oxolane Fusion Works

The metabolic superiority of morpholine-oxolane hybrids lies in the modification of the oxidative pathway.

The Pathway Diagram

The diagram below illustrates how the oxolane ring interferes with the standard CYP450 oxidation cycle.[2]

MetabolicPathway cluster_PathA Path A: N-Dealkylation (Major) Substrate Morpholine-Oxolane Substrate CYP_Bind CYP450 Binding (Heme Iron) Substrate->CYP_Bind SET Single Electron Transfer (N -> Fe) CYP_Bind->SET C_Radical Alpha-C Radical Formation SET->C_Radical Imine Iminium Ion C_Radical->Imine Cleavage Ring Opening/ Dealkylation Imine->Cleavage Oxolane_Effect Oxolane Fusion Effect: 1. Steric Block of Alpha-C 2. Inductive (-I) suppression of SET Oxolane_Effect->SET Inhibits Oxolane_Effect->C_Radical Blocks Access

Figure 2: Mechanistic interference of the oxolane ring fusion on CYP450-mediated oxidation.

Comparative Analysis[1][2]
  • Simple Morpholine: The nitrogen lone pair is accessible.[1][2][5] CYP450 abstracts an electron (SET), followed by proton abstraction from the

    
    -carbon.[2] This leads to ring opening.[1][2]
    
  • Morpholine-Oxolane: The fusion creates a "pucker" in the ring (e.g., chair-boat hybrid) that sterically hinders the approach of the bulky heme group to the

    
    -proton. Furthermore, the oxygen in the oxolane ring pulls electron density, raising the oxidation potential of the nitrogen, making the initial SET step energetically unfavorable [1].
    

References

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2022.[2][6] Available at: [Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Chemistry – A European Journal, 2023. Available at: [Link]

  • In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Simulations Plus. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Derivatives

Introduction The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. When coupled with other heterocyclic systems, such as the oxolane (tetrahydrofuran) ring, it can give rise to novel molecular architectures with unique three-dimensional shapes, which are of significant interest in drug discovery for exploring new chemical spaces. This document provides a detailed guide for the synthesis of 2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine and its derivatives, a class of compounds with potential applications in various therapeutic areas.

These application notes are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols described herein are based on established chemical transformations and have been designed to be robust and scalable.

Synthetic Strategy Overview

The synthesis of the target compound, 2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, is best approached through a convergent strategy. This involves the preparation of a key intermediate, 2-(oxolan-3-yl)acetonitrile, which is then elaborated to the final product. This approach allows for the late-stage introduction of the morpholine and primary amine functionalities, providing flexibility for the synthesis of a diverse range of derivatives.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 3-(Bromomethyl)oxolane B 2-(Oxolan-3-yl)acetonitrile A->B NaCN, DMSO C Ethyl 2-(oxolan-3-yl)acetate B->C H2SO4, EtOH D 2-(Oxolan-3-yl)acetic acid C->D NaOH, H2O E 2-(Oxolan-3-yl)-N-methoxy-N-methylacetamide D->E Weinreb amide formation F 1-(Oxolan-3-yl)ethan-1-one E->F MeMgBr, THF G 1-(Oxolan-3-yl)ethan-1-one oxime F->G NH2OH.HCl, Pyridine J 2-Bromo-1-(oxolan-3-yl)ethan-1-one F->J Br2, HBr H 1-(Oxolan-3-yl)ethan-1-amine G->H H2, Raney Ni I N-(1-(Oxolan-3-yl)ethyl)acetamide H->I Ac2O, Pyridine K 2-Morpholino-1-(oxolan-3-yl)ethan-1-one J->K Morpholine, Et3N L 2-Morpholino-1-(oxolan-3-yl)ethan-1-one oxime K->L NH2OH.HCl, Pyridine M Target Compound: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine L->M LiAlH4, THF

Figure 1: Proposed synthetic workflow for the target compound.

Experimental Protocols

Part 1: Synthesis of Key Intermediate - 2-(Oxolan-3-yl)acetonitrile

The synthesis of the key nitrile intermediate is the first critical phase of this protocol.

Protocol 1: Synthesis of 2-(Oxolan-3-yl)acetonitrile from 3-(Bromomethyl)oxolane

This protocol describes the nucleophilic substitution of 3-(bromomethyl)oxolane with sodium cyanide.

  • Materials:

    • 3-(Bromomethyl)oxolane

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(bromomethyl)oxolane (1.0 eq) in anhydrous DMSO.

    • Add sodium cyanide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 2-(oxolan-3-yl)acetonitrile.

Part 2: Elaboration of the Acetonitrile Intermediate

With the key intermediate in hand, the next stage focuses on building the core structure of the target molecule. A plausible route involves the conversion of the nitrile to a ketone, followed by a series of transformations to introduce the morpholine and primary amine functionalities.

Protocol 2: Hydrolysis of 2-(Oxolan-3-yl)acetonitrile to 2-(Oxolan-3-yl)acetic acid

This step converts the nitrile to the corresponding carboxylic acid, a versatile intermediate for further modifications.

  • Materials:

    • 2-(Oxolan-3-yl)acetonitrile

    • Sodium hydroxide (NaOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-(oxolan-3-yl)acetonitrile (1.0 eq) in a 20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 8 hours.

    • Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(oxolan-3-yl)acetic acid.

Protocol 3: Amidation of 2-(Oxolan-3-yl)acetic acid with Morpholine

This protocol describes the formation of the amide bond between the carboxylic acid and morpholine.

  • Materials:

    • 2-(Oxolan-3-yl)acetic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Morpholine

    • Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 2-(oxolan-3-yl)acetic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(oxolan-3-yl)-1-(morpholin-4-yl)ethan-1-one.

Protocol 4: Oximation of 2-(Oxolan-3-yl)-1-(morpholin-4-yl)ethan-1-one

The ketone is converted to its oxime, a precursor to the primary amine.

  • Materials:

    • 2-(Oxolan-3-yl)-1-(morpholin-4-yl)ethan-1-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-(oxolan-3-yl)-1-(morpholin-4-yl)ethan-1-one (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

    • Heat the mixture to reflux and stir for 6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude oxime, which can be used in the next step without further purification.

Protocol 5: Reduction of the Oxime to the Primary Amine

The final step involves the reduction of the oxime to the target primary amine. Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry.[3]

  • Materials:

    • 2-(Oxolan-3-yl)-1-(morpholin-4-yl)ethan-1-one oxime

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Ethyl acetate

  • Procedure:

    • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of the oxime (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1CyanationNaCNDMSO601275-85
2HydrolysisNaOHWaterReflux880-90
3AmidationSOCl₂, MorpholineDCMrt470-80
4OximationNH₂OH·HCl, PyridineEthanolReflux685-95
5ReductionLiAlH₄THFReflux1260-70

Troubleshooting and Mechanistic Insights

  • Low Yield in Cyanation: Ensure all reagents and solvents are anhydrous. The use of a phase-transfer catalyst may improve the yield.

  • Incomplete Hydrolysis: Prolonged reaction time or the use of a stronger base may be necessary for complete hydrolysis of the nitrile.

  • Side Reactions in Amidation: The formation of the acid chloride should be performed at low temperatures to minimize side reactions.

  • Incomplete Oxime Reduction: The choice of reducing agent is critical. Other reagents such as sodium in ethanol (Bouveault-Blanc reduction) or catalytic hydrogenation can also be employed. The use of LiAlH₄ is generally effective for the reduction of oximes to primary amines.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine derivatives. By following these detailed procedures, researchers can efficiently access this novel class of compounds for further investigation in drug discovery and development programs. The modular nature of the synthetic route allows for the facile generation of analogs for structure-activity relationship (SAR) studies.

References

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856. [Link]

  • Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl. (n.d.). Molbase. [https://www.molbase.com/synthesis_2-(morpholin-4-yl)ethyl%20(E)-6-%20(1,3-dihydro-4-amino-6-methoxy-7-methyl_62707-84-8.html]([Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). PMC. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

Sources

Application

Application Note: Strategies and Protocols for Efficient Peptide Coupling of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Abstract The incorporation of non-canonical amino acids and complex amine fragments into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the enhancement o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids and complex amine fragments into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the enhancement of therapeutic properties such as stability and bioavailability.[1][2] This guide provides a detailed examination of the peptide coupling characteristics of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a unique primary amine featuring significant steric hindrance. We present an analysis of the structural challenges, a rationale for selecting optimal coupling reagents, and two robust, step-by-step protocols designed to achieve high-yield amide bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to successfully integrate sterically demanding building blocks into their peptide synthesis workflows.

Molecular Profile and Reactivity Considerations

The successful incorporation of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine into a peptide sequence requires a nuanced understanding of its unique structural features, which present distinct challenges compared to simple primary amines or proteinogenic amino acids.

Molecular Structure:

Key Synthetic Challenges:

  • Steric Hindrance: The primary amine nucleophile is positioned on a carbon atom substituted with both a morpholine and an oxolane (tetrahydrofuran) ring. This significant steric bulk in close proximity to the reaction center can severely impede the approach of an activated carboxylic acid, potentially leading to slow reaction rates or incomplete conversions with standard coupling reagents.[3][4]

  • Basicity and Nucleophilicity: The molecule contains two nitrogen atoms: the primary amine (pKa ~9-10, desired nucleophile) and a tertiary amine within the morpholine ring (pKa ~8.5). While the ether oxygen in the morpholine ring reduces the basicity of the tertiary amine compared to piperidine, it can still act as a base.[5] This can potentially interfere with the reaction by neutralizing the activated acid or complicating the role of the added external base.

  • Solubility: The presence of multiple heteroatoms imparts polarity, generally ensuring good solubility in common polar aprotic solvents used for peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Given these challenges, the selection of a highly efficient coupling reagent capable of overcoming significant steric barriers is paramount for achieving successful and high-yielding reactions.

Selection of Coupling Reagents and Additives

For difficult couplings involving sterically hindered amines, the choice of reagent is critical. The goal is to generate a highly reactive activated species that can rapidly acylate the amine before side reactions occur.

  • Uronium/Aminium Salts (HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard for challenging couplings.[6] HATU rapidly activates carboxylic acids to form a highly reactive OAt-ester intermediate, which is particularly effective at acylating hindered amines with a reduced risk of racemization of the activated acid.[6][7][8] HCTU is another powerful and often more cost-effective alternative with similar reactivity.[9]

  • Phosphonium Salts (PyBOP, PyAOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent. Like uronium salts, it generates a reactive benzotriazole ester.[10] These reagents are known for their high coupling efficiency but can produce byproducts that are sometimes difficult to remove.[11]

  • Carbodiimides (EDC, DIC) with Additives: While common, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone are often insufficient for hindered couplings.[12] Their effectiveness is dramatically enhanced by the use of nucleophilic additives such as HOBt (Hydroxybenzotriazole) or, more effectively, OxymaPure (Ethyl cyanohydroxyiminoacetate). These additives form reactive esters that are less prone to side reactions and can improve yields for challenging substrates.[13][14]

Based on this analysis, uronium salts such as HATU are the primary recommendation, with carbodiimide/additive combinations serving as a viable alternative.

Recommended Experimental Protocols

The following protocols are designed for solution-phase synthesis. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest yield and reaction rate, especially when dealing with valuable or complex carboxylic acids.

Materials:

  • Carboxylic acid (N-protected amino acid or other)

  • 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel with magnetic stirrer

  • Standard work-up and purification supplies (Ethyl acetate, aqueous NaHCO3, brine, MgSO4, silica gel for chromatography)

Step-by-Step Methodology:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M.

  • To this solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester before the amine is introduced.[15]

  • In a separate vial, dissolve 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC every 2-4 hours.

  • Due to steric hindrance, the reaction may require 12-24 hours for completion. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Coupling with EDC/OxymaPure

This protocol offers a more economical alternative to HATU, though it may require longer reaction times or gentle heating to achieve comparable yields.

Materials:

  • Carboxylic acid (N-protected amino acid or other)

  • 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up and purification supplies

Step-by-Step Methodology:

  • To a dry reaction vessel, add the carboxylic acid (1.0 eq), OxymaPure (1.2 eq), and 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (1.2 eq).

  • Dissolve the components in anhydrous DMF or DCM (~0.1-0.2 M).

  • Add the base, DIPEA or NMM (3.0 eq), to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 18-36 hours.

  • Monitor the reaction progress by LC-MS or TLC. If the reaction stalls, heating to 40 °C may be beneficial.

  • Work-up: If using DMF, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed. If using DCM, wash with 1N HCl (to remove base and unreacted amine), saturated NaHCO3, and brine.[16][17]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/OxymaPure
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)OxymaPure
Base DIPEADIPEA or NMM
Solvent DMF, NMPDMF, DCM
Typical Time 12-24 hours18-36 hours
Temperature Room Temperature (can be heated)0 °C to Room Temperature
Pros High efficiency, fast, reliable for hindered substrates.[6]Cost-effective, readily available reagents.
Cons Higher cost, potential for guanidinylation side reaction.[18][19]Slower reaction rates, potential for urea byproduct contamination.

Visual Diagrams

General Peptide Coupling Workflow

G A Carboxylic Acid + Amine B Add Coupling Reagent & Base in Solvent A->B C Acid Activation (Formation of Active Ester) B->C D Nucleophilic Attack by Amine C->D E Amide Bond Formation D->E F Work-up & Purification E->F G Pure Amide Product F->G

Caption: A generalized workflow for amide bond formation.

HATU-Mediated Coupling Mechanism

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Carboxylic Acid ActiveEster R-COO-OAt Highly Reactive OAt-Ester Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amine R'-NH2 Hindered Amine ActiveEster->Amine Nucleophilic Attack Product R-CO-NH-R' Final Amide Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient reagent activity for the hindered substrate.Switch from EDC/Oxyma to the more potent HATU protocol. Increase reaction temperature to 40-50 °C. Increase reaction time. Ensure all reagents and solvents are anhydrous.
Incomplete Reaction Steric hindrance slowing the final stages of the reaction.Add a fresh portion of the coupling reagent (0.5 eq) and base after 24 hours to drive the reaction to completion (a "double coupling" approach).[9]
Guanidinylation Side Product (Primarily with HATU/HBTU) The N-terminus of the amine reacts with excess coupling reagent instead of the activated acid.[18]Employ the pre-activation method described in Protocol 1. Avoid a large excess of the uronium reagent.
Difficult Purification Byproducts from the coupling reaction (e.g., DCU/IPU from DIC/EDC, HOBt, tetramethylurea from HATU).For carbodiimide reactions, ensure thorough aqueous washes to remove the water-soluble urea. For phosphonium reagents, byproducts may require optimized chromatography. Acidic/basic washes during work-up can remove basic/acidic impurities.[16][17]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. (n.d.). Early Engineering Approaches to Improve Peptide Developability and Manufacturability.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • ACS Figshare. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • ACS Publications. (n.d.). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis1 | The Journal of Organic Chemistry.
  • ResearchGate. (2022). Regarding peptide coupling reaction?.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Wikipedia. (n.d.). Morpholine.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.

Sources

Method

Application Note: Strategic Deployment of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine for Next-Generation Fragment Libraries

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] The success of any FBDD campaign is fundamentally reliant on t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of the fragment library.[2][3] This application note details the strategic utilization of the novel, sp³-rich fragment, 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine , a scaffold designed to explore underrepresented chemical space. We present its intrinsic properties, rationale for its selection, and detailed, validated protocols for its elaboration into a diverse chemical library via parallel synthesis. The methodologies focus on robust, high-throughput-compatible reactions—reductive amination and amide coupling—providing researchers with a practical guide to leveraging this fragment's unique topology for hit identification programs.

Introduction: The Rationale for a Privileged Scaffold Combination

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs to enhance potency and confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4][5][6] Its basic nitrogen can serve as a key hydrogen bond acceptor and improve aqueous solubility. Concurrently, the oxolane (tetrahydrofuran) ring introduces a desirable three-dimensional (3D) character, moving away from the flat, aromatic structures that have historically dominated screening collections.[7] Increased sp³-character is strongly correlated with improved clinical success rates.

The fragment 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (hereafter Fragment 1 ) synergistically combines these features and adheres to the "Rule of Three" (Ro3), making it an ideal starting point for an FBDD campaign.[1][8]

Table 1: Physicochemical Properties of Fragment 1 (Calculated)

Property Value "Rule of Three" Guideline
Molecular Weight ~186.25 g/mol < 300 Da
cLogP ~ -0.8 < 3
Hydrogen Bond Donors 1 (primary amine) ≤ 3
Hydrogen Bond Acceptors 3 (morpholine N, morpholine O, oxolane O) ≤ 3

| Rotatable Bonds | 4 | ≤ 3 (Note: Minor deviation) |

The primary amine serves as a versatile synthetic handle, providing a single, unambiguous vector for chemical elaboration. This allows for the systematic exploration of the binding pocket surrounding the core fragment, a key strategy in fragment-to-lead evolution.[9]

Strategic Elaboration: Library Design and Workflow

The primary amine of Fragment 1 is readily functionalized through two of the most reliable and broadly applicable reactions in medicinal chemistry: reductive amination and amide coupling.[10][11] This dual approach allows for the generation of two distinct sub-libraries from a single fragment, maximizing the diversity of pharmacophores and interaction types explored.

Our proposed workflow is designed for parallel synthesis, enabling the rapid generation of a multi-hundred-member library.

G cluster_prep Fragment Preparation cluster_libs Parallel Library Synthesis cluster_ra Sub-Library A: Reductive Amination cluster_ac Sub-Library B: Amide Coupling cluster_analysis Analysis & Purification F1 Fragment 1 2-(Morpholin-4-yl)-2- (oxolan-3-yl)ethan-1-amine RA_protocol Protocol 1: Parallel Reductive Amination F1->RA_protocol Primary Amine Handle AC_protocol Protocol 2: Parallel Amide Coupling F1->AC_protocol Primary Amine Handle RA_reagents Aldehyde/Ketone Building Blocks (R1-CHO / R1-C(O)-R2) RA_reagents->RA_protocol Purify High-Throughput Purification (Prep-HPLC/MS) RA_protocol->Purify AC_reagents Carboxylic Acid Building Blocks (R3-COOH) AC_reagents->AC_protocol AC_protocol->Purify QC Quality Control & Plating (LC-MS, NMR) Purify->QC

Figure 1: High-level workflow for library generation from Fragment 1.

Experimental Protocols

These protocols are optimized for execution in 96-well plate formats. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12][13] We utilize sodium triacetoxyborohydride (STAB), a mild and selective reagent that can be used in a one-pot procedure as it does not readily reduce the starting aldehyde or ketone.[10][14]

Materials:

  • Fragment 1 Stock: 0.5 M solution in 1,2-Dichloroethane (DCE).

  • Aldehyde/Ketone Plate: 96-well plate with 1.1 equivalents of diverse aldehydes or ketones per well (as 1.0 M solutions in DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

Procedure:

  • Reagent Dispensing: To each well of the Aldehyde/Ketone Plate, add 100 µL of the Fragment 1 Stock solution (50 µmol, 1.0 eq). This initiates the formation of the imine/enamine intermediate.

  • Incubation: Seal the plate and allow it to shake at room temperature for 1 hour.

  • Reduction: Unseal the plate and add 32 mg of solid STAB (150 µmol, 3.0 eq) to each well using a solid-handling robot or multi-channel pipette.

    • Causality Note: Using STAB in slight excess ensures the complete reduction of the formed iminium ion intermediate. Its mild nature prevents unwanted reduction of the starting carbonyl building blocks.[14]

  • Reaction: Reseal the plate and shake vigorously at room temperature for 16-24 hours.

  • Workup & Quenching:

    • Carefully add 200 µL of saturated aqueous NaHCO₃ to each well to quench the excess reducing agent and any unreacted acid.

    • Add 400 µL of Dichloromethane (DCM) to each well.

    • Seal and shake the plate for 10 minutes. Centrifuge to separate the layers.

    • Carefully transfer the organic (bottom) layer to a fresh 96-well collection plate.

  • Drying and Concentration: Pass the organic layer through a phase separator plate or add anhydrous sodium sulfate. Evaporate the solvent in vacuo to yield the crude secondary/tertiary amine products.

G F1 Fragment 1 (Primary Amine) Imine Imine Intermediate (Schiff Base) F1->Imine Aldehyde Aldehyde/Ketone (R1-CHO) Aldehyde->Imine + DCE, 1h Product Final Product (Secondary Amine) Imine->Product STAB STAB [NaBH(OAc)3] STAB->Product + 16-24h

Figure 2: Reductive amination reaction pathway.

Protocol 2: Parallel Amide Coupling

Amide bond formation is the most frequently used reaction in drug discovery.[15] This protocol employs a carbodiimide-mediated coupling, a reliable method that involves the in situ activation of a carboxylic acid.[11] We include 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve yields by forming a more reactive intermediate ester.[16]

Materials:

  • Fragment 1 Stock: 0.5 M solution in Dimethylformamide (DMF).

  • Carboxylic Acid Plate: 96-well plate with 1.0 equivalent of diverse carboxylic acids per well.

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Additive: 1-Hydroxybenzotriazole (HOBt).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dimethylformamide (DMF).

Procedure:

  • Acid Activation:

    • To each well of the Carboxylic Acid Plate (containing 50 µmol of acid), add 100 µL of a pre-mixed "Activation Cocktail" in DMF.

    • Activation Cocktail Recipe (per well): 10.5 mg EDC (55 µmol, 1.1 eq), 7.4 mg HOBt (55 µmol, 1.1 eq), and 26 µL DIPEA (150 µmol, 3.0 eq) in 100 µL DMF.

    • Causality Note: Pre-activation of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[16] DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton from the amine.

  • Incubation: Seal the plate and shake at room temperature for 20 minutes to ensure complete activation.

  • Amine Addition: Add 100 µL of the Fragment 1 Stock solution (50 µmol, 1.0 eq) to each well.

  • Reaction: Reseal the plate and shake at room temperature for 16-24 hours.

  • Workup:

    • Add 500 µL of water to each well to precipitate the product and dissolve water-soluble byproducts (e.g., diisopropyl-urea).

    • Add 500 µL of Ethyl Acetate to each well.

    • Seal, shake, and centrifuge to separate layers.

    • Transfer the organic (top) layer to a fresh collection plate.

  • Drying and Concentration: Evaporate the solvent in vacuo to yield the crude amide products.

Purification and Quality Control

The crude products from the parallel synthesis workflows will require purification to ensure data quality in subsequent screening assays.

Table 2: High-Throughput Purification Workflow

Step Method Purpose Key Considerations
Primary Purification Mass-triggered Preparative HPLC Isolate the target compound based on its mass-to-charge ratio (m/z). Use generic gradients (e.g., Water/Acetonitrile with 0.1% Formic Acid). Automated systems are essential for high throughput.[17][18][19]
Quality Control (QC) Analytical UPLC-MS Confirm purity and identity of the purified fractions. Purity should be >95% for screening. Verify expected molecular weight.
Compound Plating Acoustic Dispensing Prepare assay-ready plates at the desired screening concentration. Final compounds are typically dissolved in DMSO.

| Archival Analysis | ¹H NMR (on select compounds) | Confirm the structure of representative library members. | Provides definitive structural validation for key scaffolds. |

High-throughput purification is often the bottleneck in library synthesis.[19] Investing in automated HPLC-MS systems is critical for the efficient processing of combinatorial libraries.[20]

Conclusion

The 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine fragment represents a valuable starting point for the construction of novel, three-dimensional chemical libraries. Its combination of a privileged morpholine scaffold, a sp³-rich oxolane core, and a versatile primary amine handle makes it an attractive tool for modern FBDD campaigns. The detailed protocols for reductive amination and amide coupling provided herein offer a robust and scalable path to rapidly generate diverse libraries. By applying these methods, researchers can effectively explore the chemical space around this unique fragment, increasing the probability of discovering novel, high-quality hits for challenging biological targets.

References

  • Zeng, L., et al. (1998). High Throughput Purification of Combinatorial Libraries. Bioorganic & Medicinal Chemistry Letters, 8(17), 2409-14. Available at: [Link]

  • Zhao, J., et al. (2004). A high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(4), 586-91. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Pharmacelera. (2018). Fragment-Based Drug Design and Field-Based Technology. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl). Available at: [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Available at: [Link]

  • Amines & Plasticizers Limited. (n.d.). Morpholine. Available at: [Link]

Sources

Application

Handling and Storage Guidelines for Morpholine-Oxolane Amine Intermediates

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Preamble: The Dual Nature of Morpholine-Oxolane Amine Intermediates Morpholine-oxolane amine intermediates represent a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Preamble: The Dual Nature of Morpholine-Oxolane Amine Intermediates

Morpholine-oxolane amine intermediates represent a critical class of compounds in modern drug development and organic synthesis. Their unique structures, combining the functionalities of a cyclic amine (morpholine) and a cyclic ether (oxolane, or tetrahydrofuran - THF), make them versatile synthons. However, this structural combination also presents a complex and heightened hazard profile that demands rigorous and informed handling protocols. Morpholine imparts a corrosive basicity, while the oxolane moiety introduces high flammability and, most critically, the potential for explosive peroxide formation.[1]

This guide is designed to move beyond mere procedural lists. As a Senior Application Scientist, the objective is to provide a framework of understanding—the causality behind each recommendation—to empower researchers to not only follow protocols but to internalize a culture of safety. The procedures outlined herein are designed as self-validating systems, ensuring that safety is an integral part of the scientific workflow, from procurement to disposal.

Core Hazard Profile and Risk Assessment

A thorough understanding of the individual and combined hazards is the foundation of safe laboratory practice.

Inherent Chemical Hazards

The primary risks associated with this class of intermediates stem from the properties of their core components:

  • Morpholine Moiety (Corrosivity & Flammability): Morpholine is a flammable[1][2] and corrosive liquid that can cause severe skin burns and eye damage.[2][3][4] Its vapors are heavier than air and can travel to an ignition source.[3][5][6] As a base, it reacts exothermically with acids.[6][7]

  • Oxolane/THF Moiety (High Flammability & Peroxide Formation): Oxolane, commonly known as tetrahydrofuran (THF), is a highly flammable liquid with a low flash point of -14 °C.[8] Its primary and most insidious danger is the ability to form explosive peroxides when exposed to air and light, particularly during long-term storage or upon concentration (e.g., distillation).[8][9][10][11] The presence of peroxide-forming ethers requires the most stringent of handling protocols.

  • Amine Functionality (Toxicity & Reactivity): Amine intermediates can present a range of health hazards, including respiratory irritation and potential long-term organ damage.[12] Certain amines can also undergo reactions that lead to the formation of hazardous byproducts like nitrosamines under specific conditions.[13][14]

Data Summary: Physicochemical Properties

The following table summarizes key quantitative data for the parent compounds, which should be considered representative for their derivatives unless specific data is available.

PropertyMorpholineOxolane (Tetrahydrofuran)
CAS Number 110-91-8[4]109-99-9[10]
Molecular Formula C₄H₉NO[1]C₄H₈O[15]
Boiling Point 129 °C[1]66 °C[8]
Flash Point 35 °C (closed cup)[1]-14 °C (closed cup)[8]
Autoignition Temp. 310 °C321 °C[8]
Explosive Limits 1.8 - 11% (v/v in air)1.5 - 12% (v/v in air)[8]
Primary Hazards Flammable Liquid (H226), Corrosive (H314), Toxic (H311)[2][4]Highly Flammable Liquid (H225), Peroxide Former (EUH019), Eye Irritant (H319)[9][10][15]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is essential.

Protection TypeEquipment Specification & Rationale
Eye and Face Safety Goggles and Face Shield: Wear tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[16] A full-face shield is mandatory over the goggles when handling quantities >100 mL or during transfers, to protect against splashes of corrosive material.[17]
Hand Protection Chemical-Resistant Gloves: Use elbow-length, chemical-resistant gloves.[13] Butyl rubber or a laminate (e.g., SilverShield®) is recommended for prolonged contact. Nitrile gloves may be used for incidental contact but must be replaced immediately upon contamination, as breakthrough times can be short.[18] Always inspect gloves for damage before use.
Body Protection Flame-Resistant (FR) Lab Coat & Apron: A flame-resistant lab coat is required due to the flammability hazard. Over this, a chemical-resistant apron should be worn to protect against corrosive splashes.[16][17]
Respiratory Chemical Fume Hood / Respirator: All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors.[17][19] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13][17]

Chemical Storage Protocols

Proper storage is the most effective proactive measure to prevent incidents. The core principles are segregation, containment, and environmental control.

General Storage Environment
  • Segregation: Store morpholine-oxolane amine intermediates in a dedicated, approved flammable liquids storage cabinet.[20][21] These cabinets are designed to withstand fire for a specified period, allowing time for evacuation.[22]

  • Incompatibilities: Crucially, these intermediates must be stored separately from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., nitric, sulfuric acid) to prevent violent reactions. [3][7][21]

  • Ventilation: The storage area must be cool, dry, and well-ventilated to prevent the accumulation of flammable vapors.[23][24][25]

  • Ignition Sources: Absolutely no sources of ignition—sparks, open flames, or non-intrinsically safe electronics—are permitted in the storage area.[6][20][21][23]

  • Container Integrity: Containers must be kept tightly closed, properly sealed, and stored upright to prevent leakage.[13][24]

Critical Protocol: Peroxide Management for Oxolane-Containing Intermediates

This protocol is non-negotiable for any intermediate containing the oxolane (THF) ring structure.

Objective: To prevent the accumulation of explosive peroxides.

Methodology:

  • Receiving and Dating: Upon receipt, write the date on the container. Once opened, write the "Date Opened" prominently on the label.[20]

  • Inhibitor Check: Verify if the chemical was supplied with an inhibitor like butylated hydroxytoluene (BHT).[11] If the material is uninhibited, its storage time is significantly reduced.

  • Peroxide Testing Schedule:

    • Test for peroxides before each use.

    • Test unopened containers every 6 months.

    • Test opened containers every 3 months.

  • Testing Procedure: a. Use commercially available peroxide test strips. b. In a fume hood, open the container and dip the test strip into the liquid for the time specified by the manufacturer. c. Remove the strip and compare the color to the chart provided. d. Action Threshold: If peroxide levels exceed 30 ppm, the material should be considered for immediate disposal. DO NOT attempt to distill or concentrate any material with detectable peroxides.

  • Disposal Timeline: Dispose of all oxolane-containing intermediates within 12 months of receipt or by the manufacturer's expiration date, whichever comes first.[20]

Safe Handling and Experimental Workflows

Workflow for Safe Chemical Handling

The following diagram outlines the mandatory workflow for handling these intermediates, ensuring safety checks are integrated at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Review SDS & Protocol B 2. Don Full PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Ground & Bond Container (if transferring >1L) C->D Proceed to Handling E 5. Test for Peroxides (Oxolane Intermediates) D->E F 6. Dispense Chemical (Use non-sparking tools) E->F G 7. Tightly Seal Container F->G H 8. Clean Work Area G->H Complete Operation I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J K 11. Document Usage J->K

Caption: Mandatory workflow for handling morpholine-oxolane intermediates.

Protocol: Transfer of Flammable Corrosive Liquids

Objective: To safely transfer liquids while mitigating risks of static discharge, spills, and exposure.

Materials:

  • Grounded receiving vessel

  • Bonding and grounding straps[23]

  • Non-sparking tools (e.g., bronze wrench)[2]

  • Spill tray/secondary containment

Procedure:

  • Preparation: Perform all steps of the "Preparation Phase" outlined in the workflow diagram above.

  • Location: Conduct the transfer inside a chemical fume hood. Place both the source and receiving containers in a large spill tray.

  • Grounding: Attach a grounding strap from the source container to a known building ground. This dissipates static charge to the earth.[5][23]

  • Bonding: Attach a bonding strap between the source container and the receiving container.[23] This equalizes the electrical potential between the two, preventing a spark from jumping the gap.

  • Transfer: Slowly dispense the liquid. Avoid splashing. Use a funnel if necessary.

  • Completion: Once the transfer is complete, remove the bonding strap first, then the grounding strap.

  • Sealing: Tightly seal both containers before removing them from the fume hood.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

G cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Emergency Event (Spill, Fire, Exposure) Spill_Size Is the spill large or uncontrolled? Start->Spill_Size Spill Exposure_Type What type of exposure? Start->Exposure_Type Exposure Spill_Small Small Spill: 1. Alert others 2. Use spill kit 3. Clean & dispose as waste Spill_Size->Spill_Small No Spill_Large Large Spill: 1. Evacuate area 2. Pull fire alarm 3. Call Emergency Services Spill_Size->Spill_Large Yes Skin_Contact Skin Contact: 1. Remove clothing 2. Flush with water for 15+ min 3. Seek medical attention Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: 1. Use eyewash for 15+ min 2. Hold eyelids open 3. Seek immediate medical attention Exposure_Type->Eye_Contact Eye Inhalation Inhalation: 1. Move to fresh air 2. Seek medical attention Exposure_Type->Inhalation Inhalation

Caption: Decision-making guide for emergency situations.

Spill Cleanup Protocol
  • Evacuate & Alert: Immediately alert personnel in the area.[26][27] For large spills, evacuate and call emergency services.

  • Control Ignition Sources: If a flammable liquid is spilled, eliminate all ignition sources.[6][26]

  • Containment: Use a spill kit with appropriate absorbent material (e.g., sand, diatomaceous earth).[2][6] Do not use combustible materials like paper towels.

  • Neutralization (for Corrosive Spills): Use a weak acid (for bases) neutralizer if available in your spill kit.

  • Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][26] Seek immediate medical attention for burns.[28]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4][28] Remove contact lenses if possible.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10][28] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4][10]

Waste Disposal

All waste, including empty containers, contaminated absorbents, and unused material, must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • The waste container must be compatible with the chemical properties of the intermediates.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[24]

References

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health. [Link]

  • safely store chemicals in laboratory? - Environmental Health & Safety. (n.d.). University of Washington. [Link]

  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. (2023). Philip Harris. [Link]

  • Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 500ml. (n.d.). Synthetika. [Link]

  • Safety Data Sheet: Tetrahydrofuran. (2025). Carl ROTH. [Link]

  • laboratory safety – guidelines for storage of flammables. (n.d.). Kansas State University. [Link]

  • Appendix A: Guidelines for Calculating Limits on Flammable Liquid Storage in Campus Laboratories. (n.d.). University of Tennessee, Knoxville. [Link]

  • Safe Storage and Use of Flammable Solvents. (2010). Lab Manager. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). PENTA s.r.o. [Link]

  • Safety Data Sheet: Morpholine. (2019). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet Morpholine. (2022). Redox. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. [Link]

  • Flammable and Combustible Liquids Storage Requirements. (2023). UCSD Blink. [Link]

  • Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Morpholine | C4H9NO. (n.d.). PubChem - NIH. [Link]

  • OXOLANE. (n.d.). Ataman Kimya. [Link]

  • Safety Data Sheet: Morpholine. (2020). Infinity Shields. [Link]

  • Safety Data Sheet: Tetrahydrofuran. (n.d.). Carl ROTH. [Link]

  • ICSC 0302 - MORPHOLINE. (n.d.). Inchem.org. [Link]

  • Hazardous substance assessment – Morpholine. (2025). Canada.ca. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Solvents & Petroleum Service, Inc. [Link]

  • Safety First: Handling Tetrahydrofuran (THF) in Industrial and Laboratory Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tetrahydrofuran | (CH2)3CH2O. (n.d.). PubChem - NIH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Amines | RPS. (n.d.). RPS Group. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.). A sahiba pharma. [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual. [Link]

  • Prodrugs for Amines. (n.d.). PMC - NIH. [Link]

  • Write a brief note on safe handling and storage of ether? (2023). Brainly.in. [Link]

  • Ethers - Handling and control of exposure. (2010). University of St Andrews. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton EHS. [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]

  • (PDF) CYCLIC ETHERS AND THEIR USE. (2025). ResearchGate. [Link]

  • Assessment of Regulatory Requirements for Nitrosamine Impurities on the Drug Development and Post Approval. (2021). ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Optimization of Amide Bond Formation with 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Complex Amine Acylation The formation of an amide bond is arguably the most critical and frequently performed rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Complex Amine Acylation

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] While conceptually simple—the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges, particularly when dealing with complex, sterically demanding, or electronically deactivated substrates. This guide provides a comprehensive framework for the strategic optimization of amide coupling reactions involving the novel secondary amine, 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine .

The unique architecture of this amine presents a specific set of challenges that must be addressed for efficient amide synthesis:

  • Steric Hindrance: As a secondary amine, the nitrogen is inherently less accessible than in a primary counterpart. The adjacent stereocenter bearing both a morpholine and an oxolane (tetrahydrofuran) ring further contributes to steric bulk, potentially slowing the rate of acylation.[2]

  • Nucleophilicity: The electron-withdrawing nature of the adjacent oxygen atoms in the morpholine and oxolane rings may slightly reduce the nucleophilicity of the amine nitrogen.

  • Polarity and Basicity: The presence of multiple heteroatoms imparts high polarity and basicity, influencing solubility and posing significant challenges for product purification via standard silica gel chromatography.[3]

This document moves beyond a simple recitation of protocols. It aims to instill a deep, mechanistic understanding of the amide coupling process, empowering the scientist to make rational, evidence-based decisions to overcome these challenges and achieve high-yielding, clean, and scalable reactions.

The Causality of Experimental Design: A Mechanistic Approach to Optimization

Successful amide bond formation hinges on the effective activation of the carboxylic acid, transforming the hydroxyl group into a competent leaving group.[4] The choice of coupling reagent, additives, base, and solvent dictates the nature of the activated intermediate and, consequently, the reaction's success.

The Central Role of the Coupling Reagent

Coupling reagents can be broadly classified into three families, each with a distinct mechanism of action and suitability for different substrates.[5]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are classic activators that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While cost-effective, this intermediate is unstable and prone to side reactions, such as the formation of an N-acylurea byproduct or racemization of chiral carboxylic acids.[1][8] For this reason, carbodiimides are almost always used with nucleophilic additives.

    • Expertise: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, derived from additives like HOAt and HOBt, are highly efficient and lead to rapid reaction times with low rates of racemization.[9][10] They react with the carboxylate to form a highly reactive activated ester.

    • Expertise: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice for challenging couplings, including those with sterically hindered amines, due to the superior reactivity of the resulting OAt-active ester.[9][11] The nitrogen in the azabenzotriazole ring is believed to accelerate the subsequent aminolysis step.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate reactive esters and are known for their high performance in difficult couplings.[12]

    • Expertise: A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be beneficial in certain contexts.[1]

Diagram: General Mechanism of Amide Coupling

Amide Coupling Mechanism Fig. 1: Generalized Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Acid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Amide Amide Product (R-CONH-R') ActivatedIntermediate->Amide Nucleophilic Attack (Aminolysis) Byproducts Byproducts (Urea, HOBt, etc.) ActivatedIntermediate->Byproducts Release Amine Amine (R'-NH2) Amine->Amide

Caption: Generalized workflow of amide bond formation via carboxylic acid activation.

Essential Additives: Suppressing Side Reactions

Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are crucial for efficient and clean reactions, especially when using carbodiimides.[13] They act as nucleophilic traps for the initial activated species (like the O-acylisourea), converting it into a more stable but still highly reactive HOBt- or HOAt-ester. This two-stage process offers two key advantages:

  • Suppression of Racemization: It minimizes the concentration of the highly reactive initial intermediate, which is often the culprit in the loss of stereochemical integrity.[14]

  • Increased Yield: It prevents the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct.[6]

The Role of Base and Solvent
  • Base: A non-nucleophilic organic base, typically DIPEA (N,N-Diisopropylethylamine), is required when using uronium or phosphonium salts or when starting with the amine salt form.[10] Its primary role is to deprotonate the carboxylic acid to form the carboxylate, which then attacks the coupling reagent.[9] An excess of base (typically 2-3 equivalents) is used to also neutralize any acid released during the reaction.

  • Solvent: The choice of solvent is critical for ensuring all reactants remain in solution.[15]

    • DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidinone) are excellent polar aprotic solvents that can solubilize a wide range of substrates.

    • DCM (Dichloromethane) and Acetonitrile are also commonly used. For the polar amine , DMF or NMP are recommended starting points. Anhydrous conditions are essential to prevent hydrolysis of activated intermediates.[16]

Experimental Protocols: A Framework for Optimization

Given the steric hindrance of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a screening approach is recommended to identify the optimal conditions for coupling with a specific carboxylic acid.

Diagram: Optimization Workflow

Optimization Workflow Fig. 2: Systematic Optimization Workflow Start Define Substrates (Acid & Amine) Screen Condition Screening (Parallel Reactions) Start->Screen EDC Condition 1: EDC / HOAt Screen->EDC Carbodiimide HATU Condition 2: HATU Screen->HATU Uronium Salt T3P Condition 3: T3P® Screen->T3P Anhydride Analysis Reaction Analysis (LC-MS / TLC) EDC->Analysis HATU->Analysis T3P->Analysis Evaluate Evaluate Yield & Purity Analysis->Evaluate Decision Optimal Condition Found? Evaluate->Decision Optimize Further Optimization (Temp, Time, Stoichiometry) Decision->Optimize No ScaleUp Scale-Up Synthesis Decision->ScaleUp Yes Optimize->Screen Re-screen

Sources

Application

Application Note: Preparation of Kinase Inhibitors Using 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Abstract & Core Rationale This application note details the synthetic utility of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (referred to herein as Reagent A ) in the development of ATP-competitive kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This application note details the synthetic utility of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (referred to herein as Reagent A ) in the development of ATP-competitive kinase inhibitors.

In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (


) is a critical strategy to improve solubility and selectivity while reducing off-target toxicity. Reagent A  is a high-value building block that combines two distinct pharmacophores:
  • Morpholine: A classic hydrogen-bond acceptor often targeting the hinge region or solvent-exposed areas (e.g., in PI3K/mTOR inhibitors).[1]

  • Oxolane (Tetrahydrofuran): A metabolic motif that mimics ribose or provides dipole interactions without the liability of aromatic rings.[1]

This guide provides a validated protocol for coupling Reagent A to a heteroaryl halide core (e.g., chloropyrimidine or chloroquinazoline) via Nucleophilic Aromatic Substitution (


), a standard workflow for generating libraries of PI3K, mTOR, and DNA-PK inhibitors.

Signaling Pathway Context

The resulting inhibitors typically target the PI3K/AKT/mTOR pathway.[1] The morpholine moiety mimics the affinity of the ATP adenine ring, while the ethyl-linked tail extends into the ribose binding pocket or the solvent front, modulating physicochemical properties.[1]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Signaling Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Morpholine-THF Inhibitor Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Figure 1: Mechanism of action for PI3K/mTOR inhibitors utilizing morpholine-based scaffolds.[2][3]

Experimental Design & Retrosynthesis

The Chemical Strategy

The primary method for attaching Reagent A to a kinase core is Nucleophilic Aromatic Substitution (


) .[1] This reaction is favored because kinase cores (scaffolds) usually possess an electron-deficient heteroaryl halide (Cl, F) activated by ortho/para nitrogen atoms (e.g., 4-chloropyrimidine, 4-chloroquinazoline).

Reaction Scheme:



Critical Parameters
  • Stoichiometry: A slight excess of amine (1.1–1.2 equiv) ensures complete consumption of the valuable core.[1]

  • Base: Non-nucleophilic bases (DIPEA, TEA) are required to neutralize the generated HCl.[1] Inorganic bases (

    
    ) can be used but may reduce solubility in organic solvents.[1]
    
  • Solvent: Polar aprotic solvents (DMF, DMA, NMP, DMSO) are essential to stabilize the transition state (Meisenheimer complex).[1]

Detailed Protocol: Coupling[1]

Materials Required
ReagentMW ( g/mol )Role
Heteroaryl Chloride Core (e.g., 4-chloro-6-phenylpyrimidine)VariableElectrophile
Reagent A (2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine)~200.28Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.24Base
DMF (Anhydrous N,N-Dimethylformamide)73.09Solvent
Ethyl Acetate / Brine -Workup
Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Prepare the Vessel: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolve Core: Add 1.0 equiv (e.g., 1.0 mmol) of the Heteroaryl Chloride Core to the flask.

  • Add Solvent: Add anhydrous DMF (Concentration: 0.1 M – 0.2 M relative to the core). Stir until dissolved.

  • Add Base: Add 2.5 equiv of DIPEA via syringe.

    • Note: If the amine is supplied as a salt (e.g., .2HCl), increase base to 4.5 equiv.[1]

  • Add Reagent A: Add 1.2 equiv of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine.

Step 2: Reaction Execution
  • Heat: Place the flask in a pre-heated oil block at 80°C .

    • Optimization: If the core is unreactive (e.g., unactivated pyridine), increase temperature to 100–120°C.[1]

  • Monitor: Monitor reaction progress by LCMS or TLC every 2 hours.

    • Endpoint: Disappearance of the starting chloride peak (

      
      ) and appearance of the product peak (
      
      
      
      ).
  • Duration: Typical reaction time is 4–12 hours.[1]

Step 3: Workup & Isolation
  • Cool: Allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x reaction volume).

  • Wash:

    • Wash 2x with semi-saturated Brine (

      
      /NaCl) to remove DMF.[1]
      
    • Wash 1x with Saturated

      
       (if acidic impurities are suspected).[1]
      
    • Wash 1x with Saturated Brine.[1]

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification[1]
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: DCM:MeOH (0%

      
       10% MeOH).[1]
      
    • Note: The morpholine nitrogen is basic.[1][4] If streaking occurs, add 1%

      
       or TEA to the mobile phase.[1]
      
  • Reverse Phase HPLC (Alternative for high polarity):

    • Column: C18.[1]

    • Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical criteria must be met.

LCMS Interpretation
  • Positive Mode (

    
    ):  Look for the parent ion 
    
    
    
    .[1]
  • Fragmentation Pattern:

    • Loss of morpholine fragment is common.[1]

    • Isotopic pattern should show loss of the Chlorine isotope pattern (3:1 ratio of

      
       disappears).
      
NMR Characterization (Proton NMR, 400 MHz, )
  • Amide/Amine NH: Broad singlet or doublet around

    
     6.0–8.5 ppm (depending on core acidity).[1]
    
  • Oxolane (THF) Protons: Multiplets in the aliphatic region (

    
     1.5–4.0 ppm).[1]
    
  • Morpholine Protons:

    • 
      : Multiplet ~3.6 ppm (4H).[1]
      
    • 
      : Multiplet ~2.4 ppm (4H).[1]
      
  • Chiral Center: The proton at the chiral center (C2 of the ethyl chain) will appear as a complex multiplet due to diastereotopic coupling.[1]

Workflow Visualization

Synthesis_Workflow Start Start: Core + Reagent A Reaction Reaction: 80°C, DMF, DIPEA Start->Reaction Check LCMS Check Reaction->Check Check->Reaction Incomplete (Add Heat) Workup Workup: EtOAc/Brine Extraction Check->Workup Complete Purify Purification: Flash (DCM/MeOH) Workup->Purify Final Final Kinase Inhibitor Purify->Final

Figure 2: Logical flow for the synthesis and purification of the kinase inhibitor.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or deactivated coreIncrease Temp to 120°C; Switch solvent to NMP (higher boiling point).
Product Streaking on TLC Basic amine interaction with SilicaAdd 1% Triethylamine (TEA) to the eluent.[1]
Insoluble Precipitate Product crystallizing or salt formationFilter the solid; it might be the pure product (wash with water/ether).[1]
Regioselectivity Issues Core has multiple chlorides (e.g., 2,4-dichloro)Control Temp (0°C

RT). C4 is usually more reactive than C2 in pyrimidines.[1]

References

  • Garner, A. P., et al. (2013).[1] "An Isoform-Selective PI3K Inhibitor."[1][3][5][6] Nature Chemical Biology.[1] Link

  • Wymann, M. P., et al. (2022).[1][7] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[1][7] European Journal of Medicinal Chemistry. Link[7]

  • Heffron, T. P., et al. (2010).[1] "Discovery of Clinical Development Candidate GDC-0941: A Potent, Selective, and Orally Bioavailable PI3K Inhibitor."[1][8] Journal of Medicinal Chemistry. Link

  • Enamine Ltd. "Morpholine Analogues in Drug Discovery."[1] Enamine Building Blocks Collection. Link

  • ChemRxiv. (2023).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv Preprints. Link

Sources

Method

Application Note: Solvent Selection &amp; Reaction Engineering for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Executive Summary & Molecular "Personality" The successful utilization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (henceforth referred to as MoOE-Amine ) in drug discovery relies on mastering its amphiphilic natu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular "Personality"

The successful utilization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (henceforth referred to as MoOE-Amine ) in drug discovery relies on mastering its amphiphilic nature. This building block combines three distinct chemical environments:

  • A Primary Amine (Nucleophile): The reactive handle for acylation, alkylation, or reductive amination.

  • A Morpholine Ring (Basic/Polar): A tertiary amine that acts as a proton acceptor and hydrogen bond acceptor.

  • An Oxolane (THF) Ring (Lipophilic/Ether): Provides steric bulk and lipophilicity, influencing solubility in non-polar media.

Critical Challenge: The dual-amine nature creates a risk of competitive basicity, while the oxolane ring introduces solubility challenges in purely aqueous systems. This guide provides an evidence-based framework for solvent selection to maximize yield, purity, and process sustainability.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with MoOE-Amine. Selection should be driven by the specific reaction type and downstream processing requirements.

Solvent ClassRecommended SolventsSolubility ProfileKinetic Effect on Primary AmineGreenness ScoreApplication Context
Green Ethers 2-MeTHF , CPMEExcellent. Solvates the lipophilic THF ring while accommodating the amine.Neutral. Does not strongly solvate the nucleophile, maintaining reactivity.HighTop Choice for Amide Couplings & Reductive Aminations. Easy phase separation.
Polar Aprotic DMF, NMP, DMSOHigh. Fully dissolves the molecule and salts.Enhanced. "Naked" anion effect increases nucleophilicity (and basicity).Low (Toxic)Use only for SNAr reactions requiring high temperatures. Hard to remove.
Chlorinated DCM, DCEGood. Good. Standard for reductive amination but environmentally restricted.Very LowTraditional standard; replace with 2-MeTHF where possible.
Protic MeOH, iPrOH, TFEHigh. Suppressed. H-bonding to the amine lone pair reduces nucleophilicity.Medium-HighBest for Crystallization and salt formation. TFE can activate esters.
Non-Polar Toluene, HeptanePoor to Moderate. Risk of "oiling out."Low. MediumUse as an anti-solvent for precipitation.

Mechanistic Visualization: Solvation & Reactivity

The diagram below illustrates how solvent choice dictates the availability of the primary amine lone pair versus the morpholine nitrogen.

G Molecule MoOE-Amine Structure (Dual Nitrogen Center) Solvent_Protic Protic Solvent (MeOH, Water) Molecule->Solvent_Protic Dissolved in Solvent_Aprotic Polar Aprotic (DMF, DMSO) Molecule->Solvent_Aprotic Dissolved in Solvent_Green Green Ether (2-MeTHF) Molecule->Solvent_Green Dissolved in Effect_Shield H-Bond Shielding Reduces Nucleophilicity Solvent_Protic->Effect_Shield H-Bonds to -NH2 Effect_Boost Dipole Alignment Increases Reactivity Solvent_Aprotic->Effect_Boost Solvates Cations only Effect_Balance Steric Solvation Balanced Reactivity Solvent_Green->Effect_Balance Weak Interactions Outcome_Slow Outcome: Controlled/Slow Reaction Ideal for Selectivity Effect_Shield->Outcome_Slow Outcome_Fast Outcome: Rapid Reaction Risk of Bis-alkylation Effect_Boost->Outcome_Fast Outcome_Clean Outcome: Clean Phase Separation High Throughput Effect_Balance->Outcome_Clean

Caption: Impact of solvent class on the nucleophilic availability of the primary amine in MoOE-Amine.

Detailed Protocols

Protocol A: Chemoselective Amide Coupling (Green Chemistry Optimized)

Objective: Acylation of the primary amine while minimizing interference from the morpholine ring and avoiding toxic solvents like DMF.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected because it solubilizes the MoOE-Amine well (unlike toluene) but is hydrophobic enough to allow for direct aqueous workup (unlike DMF/MeOH).

Materials:

  • MoOE-Amine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU.

  • Base: DIPEA (3.0 eq) - Critical: Must neutralize the HCl salt if starting material is a salt.

  • Solvent: 2-MeTHF (Concentration: 0.1 M - 0.2 M).

Step-by-Step:

  • Dissolution: Charge MoOE-Amine and the Carboxylic Acid into the reactor. Add 2-MeTHF. Stir until a clear solution is obtained (approx. 5 mins).

  • Base Addition: Add DIPEA dropwise. Note: If the solution becomes cloudy (amine salt precipitation), add a minimum volume of DMF (10% v/v) as a co-solvent, though this is rarely needed with 2-MeTHF.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

    • Why T3P? It generates water-soluble byproducts, simplifying purification.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Target mass = Acid Mass + 214.2 - 18).

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume to solvent).

    • Stir vigorously for 10 minutes.

    • Separate phases. The product remains in the 2-MeTHF (Upper layer).

    • Wash organic layer with 10% Na₂CO₃ (removes unreacted acid) and Brine.

  • Isolation: Dry over MgSO₄ and concentrate.

Protocol B: Salt Formation & Purification (Non-Chromatographic)

Objective: Isolate MoOE-Amine derivatives as stable solids without using silica gel chromatography.

Rationale: The morpholine nitrogen (pKa ~8.[1]3) allows for selective salt formation. Isopropanol (iPrOH) is chosen because the free base is soluble, but the HCl or Oxalate salt is often insoluble (anti-solvent effect).

Step-by-Step:

  • Dissolution: Dissolve the crude oil (MoOE-Amine derivative) in a minimum amount of warm iPrOH or EtOAc (50°C).

  • Acid Addition: Add 1.05 eq of HCl (4M in Dioxane) or Oxalic Acid (dissolved in warm EtOH).

  • Crystallization:

    • Allow the solution to cool slowly to RT.

    • Observation: A white precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, reheat to redissolve and add MTBE dropwise as an anti-solvent until slight turbidity persists, then cool.

  • Filtration: Filter the solid and wash with cold MTBE.

  • Drying: Vacuum oven at 40°C.

Workflow Logic: Decision Tree

This diagram guides the researcher through the decision-making process for reaction setup involving MoOE-Amine.

D Start Start: MoOE-Amine Reaction Q1 Reaction Type? Start->Q1 Path_Acyl Acylation / Amide Bond Q1->Path_Acyl Path_RedAm Reductive Amination Q1->Path_RedAm Path_SnAr SnAr / Substitution Q1->Path_SnAr Solv_Acyl Select 2-MeTHF (Alt: EtOAc) Path_Acyl->Solv_Acyl Solv_RedAm Select MeOH or TFE (Imine Stability) Path_RedAm->Solv_RedAm Solv_SnAr Select DMSO or NMP (High Temp Required) Path_SnAr->Solv_SnAr Check_Sol Check Solubility Solv_Acyl->Check_Sol Action_CoSolv Add 10% DMF Check_Sol->Action_CoSolv Cloudy Action_Proceed Proceed to Protocol Check_Sol->Action_Proceed Clear

Caption: Decision matrix for selecting the optimal solvent based on reaction class.

Scientific Validation & Causality

Why 2-MeTHF over DCM?

Dichloromethane (DCM) is the traditional solvent for amine acylation. However, for MoOE-Amine, DCM poses two issues:

  • Environmental: It is a hazardous air pollutant.

  • Process: MoOE-Amine salts (often used as starting materials) have poor solubility in DCM, leading to heterogeneous reactions and slower kinetics. 2-MeTHF has a higher boiling point and better solvating power for salts due to its ether oxygen, enhancing reaction homogeneity [1].

The "Naked Anion" Effect in SnAr

When using MoOE-Amine in Nucleophilic Aromatic Substitution (SnAr), the choice of solvent dramatically affects the rate. In protic solvents (MeOH), the solvent forms a "cage" around the primary amine via Hydrogen Bonding (N-H...O), reducing its energy and nucleophilicity. In polar aprotic solvents (DMSO), this H-bonding is absent, leaving the amine "naked" and significantly more reactive toward the electrophile [2].

Diastereomeric Considerations

MoOE-Amine contains chiral centers at the morpholine/ethane junction and the oxolane ring. While solvent choice rarely inverts chirality, it can affect the solubility of diastereomeric salts. If using the Salt Formation Protocol (Section 4, Protocol B), ensure cooling is slow to allow for potential diastereomeric enrichment if that is a desired outcome [3].

References

  • Gallo, V., et al. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering, 2021. Link

  • Mayr, H., et al. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018. Link

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." American Chemical Society, 2016. (General reference for solvent scoring).
  • PubChem. "2-Furan-2-yl-2-morpholin-4-yl-ethylamine (Structural Analog Data)." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. This molecule, possessing a chiral center and multiple polar fu...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. This molecule, possessing a chiral center and multiple polar functional groups, presents unique challenges in its synthesis and purification. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable, in-depth solutions to common experimental hurdles. We will move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and optimize your reaction yields.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

The most direct and convergent approach to constructing the target primary amine is through the reductive amination of a key ketone intermediate, 1-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-one. This strategy allows for the late-stage introduction of the crucial primary amine functionality.

G Target 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Retrosynthesis Retrosynthetic Disconnection (C-N Bond Formation) Target->Retrosynthesis Reductive Amination Intermediate_Ketone 1-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-one Retrosynthesis->Intermediate_Ketone Ammonia_Source Ammonia Source (e.g., NH4OAc) Retrosynthesis->Ammonia_Source Intermediate_Ketone_Retro Retrosynthetic Disconnection (Amide Formation) Intermediate_Ketone->Intermediate_Ketone_Retro Amidation then Reduction or Grignard Addition Starting_Material_Acid 2-(Oxolan-3-yl)acetic acid Intermediate_Ketone_Retro->Starting_Material_Acid Morpholine Morpholine Intermediate_Ketone_Retro->Morpholine

Caption: Retrosynthetic analysis of the target amine.

The forward synthesis would involve the coupling of 2-(oxolan-3-yl)acetic acid with morpholine to form the corresponding amide, followed by a carefully controlled reduction or alternative activation and coupling to generate the ketone intermediate. The final, critical step is the reductive amination. It is this final step where most challenges arise.

Troubleshooting Guide: Improving Reaction Yields

This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format.

Q1: My reductive amination yield is consistently low (<40%). What are the likely causes and how can I fix it?

Low yields in reductive amination are typically traced back to one of three areas: inefficient imine/iminium ion formation, incorrect choice of reducing agent, or suboptimal reaction conditions (like pH).

Causality: The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the ketone to form an imine intermediate, which is in equilibrium with the starting materials, and (2) reduction of the protonated imine (iminium ion) to the final amine.[1] Both steps must be efficient for a high overall yield.

Solutions:

  • Promote Imine Formation: The formation of the imine is a condensation reaction that releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium toward the imine product.

    • Action: Add a dehydrating agent such as activated 3Å or 4Å molecular sieves to the reaction mixture. Alternatively, using a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation, though it requires anhydrous conditions.[1]

  • Select the Right Reducing Agent: The choice of hydride donor is critical. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[2][3]

    • Explanation: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the starting ketone to an alcohol byproduct. A weaker, more selective agent is required.

    • Action: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a milder and more selective reducing agent, particularly effective for reactions with ketones, and it tolerates mildly acidic conditions which help catalyze imine formation.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, but NaBH(OAc)₃ is generally preferred due to the toxicity concerns associated with cyanide.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical Solvent(s)SelectivityProsCons
Sodium BorohydrideNaBH₄Alcohols (MeOH, EtOH)LowInexpensive, powerfulReduces starting carbonyls; unstable in acid[2]
Sodium CyanoborohydrideNaBH₃CNAlcohols, THF, H₂OHighSelective for iminium ions; stable in mild acidHighly toxic cyanide byproducts
Sodium TriacetoxyborohydrideNaBH(OAc)₃Aprotic (DCE, THF, CH₂Cl₂)Very HighHighly selective; effective for ketones; non-toxicMore expensive; moisture sensitive
  • Optimize Reaction pH: The reaction has a narrow optimal pH window.

    • Explanation: Mildly acidic conditions (pH 4-6) are required to catalyze the dehydration step of imine formation and to protonate the imine, forming the more electrophilic iminium ion for reduction. However, if the pH is too low, the starting amine (ammonia source) will be fully protonated, rendering it non-nucleophilic.

    • Action: When using an ammonia source like ammonium acetate or ammonium formate, the salt itself acts as a buffer. If using ammonia directly, consider adding 1-2 equivalents of a weak acid like acetic acid to the reaction mixture.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. How can I prevent this?

This is a classic case of over-alkylation. The desired primary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a secondary amine, which can then be reduced.

Causality: Direct (one-pot) reductive amination maintains a concentration of all reactants and products in the same vessel, making competitive reactions possible.[3] The newly formed primary amine can be more nucleophilic than the ammonia source, leading to this undesired side reaction.

Solutions:

  • Use an Indirect (Stepwise) Procedure: This is the most robust solution to prevent dialkylation.[4]

    • Step 1 (Imine Formation): Stir the ketone starting material with your ammonia source (a high concentration, e.g., ammonium acetate in methanol) and molecular sieves for several hours to maximize the formation of the imine.

    • Step 2 (Reduction): Once imine formation is complete (as monitored by TLC or LC-MS), add the selective reducing agent (NaBH(OAc)₃). This ensures the reducing agent is introduced only after the starting ketone has been consumed.

  • Use a Large Excess of the Nitrogen Source: If the indirect method is not feasible, using a large molar excess (5-10 equivalents) of the ammonia source can statistically favor the reaction with the intended nucleophile over the product amine. This is only practical if the ammonia source is inexpensive and easily removed during workup.

G Start Start Reductive Amination Check_Dialkylation Dialkylation Side-Product Observed? Start->Check_Dialkylation Direct_Method Continue with Direct (One-Pot) Method Check_Dialkylation->Direct_Method No Indirect_Method Switch to Indirect (Stepwise) Method: 1. Form Imine 2. Add Reductant Check_Dialkylation->Indirect_Method Yes Increase_Excess Alternatively: Increase Molar Excess of Ammonia Source (5-10x) Indirect_Method->Increase_Excess or

Caption: Decision workflow for managing dialkylation.

Q3: My product is highly polar and either streaks or remains stuck at the baseline during silica gel chromatography. How can I purify it effectively?

The target molecule contains two basic nitrogen atoms (morpholine and the primary amine) and two ether oxygens, making it quite polar and basic. These basic sites will interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance.[5][6]

Solutions:

  • Modify the Mobile Phase: Neutralize the acidic sites on the silica gel in situ.

    • Action: Add a small amount of a volatile base to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane). Start with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use an Alternative Stationary Phase: This is often the most effective solution for purifying basic compounds.

    • Action 1 (Amine-Functionalized Silica): Use a pre-packed column with amine-functionalized silica (often designated as NH₂ or PEI).[5][7] This phase has a basic surface that repels basic analytes, preventing strong ionic interactions and allowing for separation based on polarity.

    • Action 2 (Alumina): Basic or neutral alumina can be an excellent, cost-effective alternative to silica gel for the purification of basic amines.

  • Acid/Base Extraction: Leverage the basicity of your product for a non-chromatographic purification.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or CH₂Cl₂.

    • Step 2: Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.

    • Step 3: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Step 4: Basify the aqueous layer to pH >10 with NaOH or K₂CO₃ to deprotonate your amine.

    • Step 5: Extract the free-based product back into an organic solvent (like CH₂Cl₂), dry the organic layer with Na₂SO₄ or MgSO₄, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q: What is the best source of ammonia for this reaction?

    • A: While gaseous ammonia or aqueous ammonium hydroxide can be used, ammonium acetate (NH₄OAc) or ammonium formate (NH₄OOCH) are often superior choices in a laboratory setting.[8] They are easy-to-handle solids that serve as both the ammonia source and a buffer to maintain an appropriate pH for the reaction.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a good first-pass method. Use a mobile phase similar to your intended column chromatography eluent (e.g., 10% MeOH in CH₂Cl₂ with 1% Et₃N). Staining with ninhydrin is excellent for visualizing the primary amine product (it will typically turn yellow or purple). For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it allows you to monitor the disappearance of the starting ketone and the appearance of the product's specific mass-to-charge ratio (m/z).

  • Q: Can this synthesis be scaled up?

    • A: Yes. The reductive amination is generally scalable. When scaling up, pay close attention to temperature control, especially during the addition of the hydride reducing agent, as the reaction can be exothermic. Ensure efficient stirring to handle the potentially heterogeneous mixture (especially if using molecular sieves). Purification by crystallization of a salt (e.g., the hydrochloride salt) is often more practical at a large scale than chromatography.

Validated Experimental Protocols

Protocol 1: One-Pot (Direct) Reductive Amination
  • To a round-bottom flask charged with 1-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-one (1.0 equiv) and ammonium acetate (5.0 equiv), add anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Add glacial acetic acid (1.1 equiv) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS until the starting ketone is consumed.

  • Quench the reaction carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase twice with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification using Amine-Functionalized Silica Gel
  • Prepare the crude product by dissolving it in a minimal amount of dichloromethane.

  • Equilibrate an amine-functionalized silica gel column with a non-polar solvent system (e.g., 98:2 heptane:ethyl acetate).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in heptane. For this polar product, a gradient ending with 5-10% methanol in ethyl acetate may be necessary.

  • Collect fractions and analyze by TLC, staining with ninhydrin to identify the product-containing fractions.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified amine.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Malkov, G. V., & Zhdankin, V. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Pettersson, H., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Published on PMC. Retrieved from [Link]

  • Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • Maisonneuve, L., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • ACS Publications. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • GSK. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Compound: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Status: Active Support Document ID: TS-SOL-MOE-04 Last Updated: February 14, 2026 Executive Summary: The "Solubility Personality" This guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Status: Active Support Document ID: TS-SOL-MOE-04 Last Updated: February 14, 2026

Executive Summary: The "Solubility Personality"

This guide addresses the specific physicochemical challenges of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine . This molecule is a bifunctional base containing a hydrophilic morpholine ring and a lipophilic tetrahydrofuran (oxolane) scaffold.

The Core Challenge: Users most frequently encounter "crash-out" (precipitation) when diluting DMSO stocks into neutral aqueous media (pH 7.4). This occurs because the molecule is amphiphilic:

  • The Morpholine & Amine: High pKa (~8.4 and ~9.8) means it is protonated and soluble at acidic pH.

  • The Oxolane (THF) Ring: Lipophilic character dominates at neutral pH where the amine deprotonates, drastically reducing water solubility.

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start START: Visual Inspection State What is the physical state? Start->State Oil Oily Residue / Gum State->Oil Viscous Liquid Solid Crystalline Solid State->Solid Powder Issue1 Likely Free Base Form (Hygroscopic/CO2 reactive) Oil->Issue1 Diagnose Solvent Solvent System? Solid->Solvent DMSO DMSO Stock Solvent->DMSO Won't Dissolve Aqueous Aqueous Buffer (PBS/Media) Solvent->Aqueous Precipitates on Addition Issue2 Kinetic Solubility Limit (The 'Crash Out') DMSO->Issue2 Check Water Content Issue3 pH Mismatch (Compound is deprotonated) Aqueous->Issue3 Check pH

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks based on physical state and solvent system.

Module 1: The DMSO "Crash-Out" Phenomenon

Symptom: The compound dissolves perfectly in DMSO at 10 mM, but immediately forms a cloudy precipitate when added to cell culture media or PBS.

Technical Explanation: This is a classic Kinetic vs. Thermodynamic solubility failure.

  • The Mechanism: In pure DMSO, the solvent shells shield the hydrophobic oxolane ring. When you dilute into water (e.g., 1:1000), the DMSO is stripped away faster than the water molecules can organize around the hydrophobic regions.[1]

  • The Critical Factor: At pH 7.4 (PBS), the primary amine (pKa ~9.8) is partially protonated, but the morpholine nitrogen (pKa ~8.[1]4) may be largely unprotonated. The uncharged molecule aggregates.

Protocol: The "Step-Down" Dilution Method Do not shoot 1 µL of stock directly into 1 mL of media.

StepActionRationale
1 Prepare Intermediate Dilution Dilute 10 mM DMSO stock 1:10 into pure Ethanol or PEG400 .
2 Vortex Ensure complete mixing. This creates a "solubility bridge."
3 Acidify Media (Optional) If assay permits, adjust media pH to 6.5-6.8 using HCl.
4 Final Addition Add the Intermediate (Step 1) to the media while vortexing the media.
Module 2: pH Management & Salt Forms

Symptom: "I cannot get a stable 1 mM solution in water."

Scientific Grounding: This molecule follows the Henderson-Hasselbalch equation.

  • pH < 6.0: Both nitrogens are protonated (

    
     and Morpholine-
    
    
    
    ). High solubility (>10 mg/mL).
  • pH > 8.5: Both nitrogens are largely deprotonated. The molecule behaves like a lipophilic oil. Solubility drops to <100 µg/mL.

Data Table: Estimated Solubility Profile

Solvent / ConditionSolubility (Est.)Notes
DMSO >50 mMExcellent. Hygroscopic; keep sealed.
Water (pH 4.0) >20 mMHighly soluble as a di-cation.
PBS (pH 7.4) <0.5 mMDanger Zone. Metastable.
Ethanol >10 mMGood "bridge" solvent.

Protocol: In Situ Salt Formation If you possess the Free Base (oil) and need an aqueous stock:

  • Weigh the oily compound.

  • Add 0.95 equivalents of 1M HCl (do not add excess initially to avoid over-acidifying).

  • Add water to 80% of final volume.

  • Sonicate. The oil should dissolve as it converts to the hydrochloride salt.

  • Adjust final volume and check pH (aim for pH 5-6 for stock stability).

Module 3: Storage & Stability (The "Oil" Issue)

Symptom: The compound was a solid when purchased but turned into a sticky gum after opening.

Root Cause:

  • Hygroscopicity: The morpholine ring attracts atmospheric moisture.

  • Carbamate Formation: Primary amines react reversibly with atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to form carbamates, appearing as a crust or gum.
    

Corrective Action:

  • Purge: Always purge vials with Argon or Nitrogen gas before re-sealing.

  • Desiccate: Store at -20°C in a container with active desiccant.

  • Rescue: If the compound has gummed, dissolve in dry Dichloromethane (DCM), dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , filter, and rotovap to recover the clean free base.
    
Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 to improve solubility? A: Yes. For animal formulations (in vivo), a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline is recommended. The surfactant (Tween) stabilizes the lipophilic oxolane ring in the aqueous phase.

Q: Why does my LC-MS show a peak at M+44? A: This confirms Carbamate Formation (


 adduct). This happens if the primary amine was exposed to air. Acidifying the sample (0.1% Formic Acid) usually reverses this and restores the parent peak.

Q: Is the stereochemistry of the oxolan-3-yl group important for solubility? A: Physically, enantiomers have identical solubility in achiral solvents. However, if you are using a chiral resolving agent or biological media, interactions may vary slightly, but for general stock preparation, they are treated identically.[1]

References & Further Reading
  • Solubility of Morpholine Derivatives:

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine. Retrieved from .

    • Explanation: Establishes the baseline pKa (8.36) and hygroscopic nature of the morpholine core.[2]

  • Formulation Strategies for Poorly Soluble Drugs:

    • Savjani, K. T., et al. (2012).[1][3] "Drug Solubility: Importance and Enhancement Techniques."[3][4] ISRN Pharmaceutics.[3] .

    • Explanation: Validates the use of co-solvents (Step-Down method) and pH adjustment for basic drugs.

  • Tetrahydrofuran (Oxolane) Physicochemical Properties:

    • PubChem (2026). Tetrahydrofuran Compound Summary.[5][6][7] .

    • Explanation: Provides LogP data (~0.[5][6]46) supporting the lipophilic contribution of the oxolane ring to the "crash out" phenomenon.

  • Amine Reactivity & Storage:

    • BenchChem Technical Support (2025).[8] "Overcoming Solubility Challenges of Polycyclic Amine Compounds." .

    • Explanation: Source for the "Carbamate Formation" troubleshooting and handling of oily amine residues.

Sources

Troubleshooting

Purification techniques for morpholine-oxolane amine derivatives

Topic: Purification & Isolation Strategies Ticket ID: #PUR-MOA-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies Ticket ID: #PUR-MOA-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Morpholine-oxolane (tetrahydrofuran) amine derivatives represent a challenging chemotype in medicinal chemistry. They combine the high polarity and basicity of the morpholine ring with the potential acid-sensitivity and stereochemistry of the oxolane ring. This guide addresses the three most common support tickets we receive: chromatographic tailing , water solubility during work-up , and chiral resolution .

Module 1: Flash Chromatography Troubleshooting

Issue: “My compound streaks/tails on silica gel, and I’m losing mass to irreversible adsorption.”

The Root Cause

Morpholine nitrogens (


) are strong hydrogen bond acceptors and moderately basic. They interact with acidic silanol groups (

) on the surface of standard silica gel. This non-specific binding causes peak tailing and mass loss.
The Solution: The "Ammonia Shift" Protocol

Do not rely solely on Triethylamine (TEA). While TEA blocks silanols, it is difficult to remove completely from oils. We recommend an ammoniated mobile phase which provides superior peak shape and evaporates entirely.

Protocol: Preparation of Ammoniated Methanol
  • Reagent: Use 7N Ammonia in Methanol (commercially available) or prepare by bubbling anhydrous

    
     gas into cold MeOH.
    
  • The Solvent System: Instead of standard DCM:MeOH, use DCM : [MeOH w/ 7N NH3] .

  • Gradient: Run a gradient from 0% to 10% of the ammoniated methanol in DCM.

Why this works: Ammonia (


) effectively outcompetes the morpholine for silanol binding sites but is volatile enough to be removed under standard rotovap conditions (

, 20 mbar).
Decision Tree: Mobile Phase Selection

chromatography_logic start Start: Purification Method acid_sens Is the Oxolane Acid Sensitive? start->acid_sens basic_col Use Basic Alumina or Amine-Functionalized Silica acid_sens->basic_col Yes (Ring Opening Risk) std_silica Standard Silica Gel acid_sens->std_silica No (Stable) modifier Select Modifier std_silica->modifier tea DCM/MeOH + 1% TEA (Risk: Residual TEA) modifier->tea If NH3 unavailable nh3 DCM / (MeOH + NH3) (Best for volatility) modifier->nh3 Preferred Method

Figure 1: Decision logic for selecting stationary phases and modifiers based on compound stability and volatility requirements.

Module 2: Isolation of Water-Soluble Derivatives

Issue: “After the reaction, my product stays in the aqueous layer during extraction.”

The Root Cause

The combination of the morpholine oxygen and the oxolane ether linkage creates a high Total Polar Surface Area (TPSA). If the pH is below 9, the morpholine is protonated (cationic), locking it in the aqueous phase.

Protocol: The "Salting-Out" pH Swing

Standard extraction with Ethyl Acetate often fails here. Use this optimized workflow:

  • Basify: Adjust the aqueous layer pH to >12 using 2M NaOH (if oxolane is stable) or saturated

    
    .
    
    • Note: The high pH ensures the morpholine is in the free-base form.

  • Saturation: Add solid NaCl until the solution is saturated (brine). This disrupts the hydration shell of the polar molecule ("Salting Out").

  • Solvent Choice: Extract with Chloroform : Isopropanol (3:1) .

    • Why: This mixture is more polar than DCM and disrupts hydrogen bonding between the amine and water.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    is slightly acidic and can bind amines).

Module 3: Crystallization & Salt Formation

Issue: “My product is a viscous oil. How do I get a solid for stability studies?”

Morpholine-oxolane derivatives often resist crystallization as free bases due to conformational flexibility. Salt formation is the standard solution.

Salt Screening Guide
Counter-IonSolvent SystemAdvantagesDisadvantages
Hydrochloride (HCl)

/

High crystallinity, pharmaceutically common.Hygroscopic; Excess HCl can cleave oxolane rings.
Oxalate

/ Acetone
Forms stable lattices; excellent for purification.Toxic (not for final drug substance); low solubility.
Fumarate

/ MeOH
Pharmaceutically acceptable; non-hygroscopic.Often requires heating to dissolve (supersaturation).
Tartrate

/

Enabling for Chiral Resolution (Diastereomeric salts).Can form solvates/hydrates easily.
Protocol: Oxalate Salt Formation (For Intermediate Purification)
  • Dissolve 1.0 eq of crude free base in minimal Acetone.

  • Add 1.05 eq of Oxalic Acid dissolved in minimal Ethanol dropwise with stirring.

  • A white precipitate should form immediately.

  • Cool to

    
     for 1 hour.
    
  • Filter and wash with cold Acetone.

  • To recover free base: Suspend solid in DCM and wash with

    
    .
    

Module 4: Chiral Resolution (Oxolane Specific)

Issue: “The oxolane ring creates a stereocenter. How do I separate the enantiomers?”

The oxolane ring (tetrahydrofuran) usually introduces a chiral center at the C2 or C3 position. Morpholine is achiral, so the separation focuses on the oxolane moiety.

Recommended Chiral Stationary Phases (CSP)

Since these molecules are basic, "Amylose-based" columns are superior to silica-based ligands which may degrade.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase (Normal Phase): Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) is mandatory to prevent non-specific binding of the morpholine to the matrix.

  • Mobile Phase (Reverse Phase): 20mM

    
     (pH 9.0) : Acetonitrile.
    
    • Use Case: If the compound is too polar for Hexane.

Chiral Workflow Diagram

chiral_workflow racemate Racemic Mixture (Oxolane Center) solubility Soluble in Hexane/EtOH? racemate->solubility np_hplc Normal Phase Chiral HPLC (Chiralpak AD-H) Mobile: Hex/IPA/DEA solubility->np_hplc Yes rp_hplc Reverse Phase Chiral HPLC (Chiralpak IG) Mobile: Buffer pH 9 / ACN solubility->rp_hplc No (Too Polar) salt_res Diastereomeric Salt Resolution (Tartaric Acid) solubility->salt_res Scale > 100g

Figure 2: Workflow for selecting the appropriate chiral separation technique based on solubility and scale.

References

  • BenchChem Technical Support. (2025).[1][2] Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from 2[2]

  • Phenomenex. (2023).[2] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from 3

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. Retrieved from 4

  • Organic Chemistry Portal. Synthesis and Purification of Tetrahydrofurans. Retrieved from 5

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from 6

Sources

Optimization

Technical Support Center: Optimization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Workflows

Executive Technical Summary This guide addresses the specific handling requirements for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine . This building block presents a unique set of challenges due to its beta-branched s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide addresses the specific handling requirements for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine . This building block presents a unique set of challenges due to its beta-branched steric bulk and dual-nitrogen basicity .

The molecule features a primary amine (nucleophile) adjacent to a bulky chiral center bearing both a morpholine ring and an oxolane (tetrahydrofuran) ring. Successful utilization requires navigating three critical failure modes:

  • Steric Occlusion: The adjacent quaternary center hinders nucleophilic attack.

  • Competitive Basicity: The morpholine nitrogen (

    
    ) can act as an internal proton scavenger or trap electrophiles if activated.
    
  • Oxidative Instability: The electron-rich nature of the diamine motif makes it prone to N-oxide formation.

Critical Troubleshooting Guides

Issue A: "My amide coupling yield is stuck below 40%."

Diagnosis: Steric Hindrance & deactivated nucleophile.[1] The primary amine is located on a beta-carbon relative to two cyclic systems. Standard coupling reagents (EDC/NHS, DCC) often fail to generate an activated ester reactive enough to overcome this steric barrier before hydrolysis occurs.

Protocol: High-Energy Activation Strategy

  • Switch Reagents: Abandon carbodiimides. Switch to uronium/guanidinium salts (HATU, COMU) or Acid Fluorides . Acid fluorides are particularly effective for sterically hindered amines due to their small size and high reactivity.

  • Base Stoichiometry: You must account for the morpholine ring. It will protonate before the primary amine does.

    • Standard: 2.0 eq Base.

    • Required:3.5 - 4.0 eq DIPEA . (1 eq for acid, 1 eq for morpholine neutralization, 1.5 eq to drive equilibrium).

  • Additives: Use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling rates by ~10x for hindered systems.

Data: Coupling Reagent Efficiency for Hindered Amines

Reagent ClassReagentRelative RateRecommended for this Amine?Notes
CarbodiimideEDC/HOBt1.0 (Baseline)NO Too slow; hydrolysis competes.
PhosphoniumPyBOP15.0Conditional Good, but difficult byproduct removal.
UroniumHATU 85.0YES Gold standard for hindered couplings.
Acid FluorideTFFH 95.0YES Excellent for extreme steric bulk.
Issue B: "The product disappears during aqueous workup."

Diagnosis: Amphiphilic Solubility & pH Mismanagement. This molecule is a diamine . At neutral or slightly acidic pH (pH 6-7), the morpholine nitrogen is protonated (


), rendering the molecule highly water-soluble.

Protocol: The "pH Swing" Extraction

  • Quench: Quench reaction with water.

  • Acid Wash (Optional): If removing neutral impurities, wash with 1M HCl. Your product will go into the water. Discard organic layer.

  • Basify (CRITICAL): Adjust the aqueous layer to pH > 12 using 1M NaOH or sat.

    
    . You must suppress ionization of both the morpholine and any residual primary amine.
    
  • Extract: Use DCM:Isopropanol (3:1) . Pure DCM may not be polar enough to extract the free base efficiently.

Issue C: "The compound turns yellow/brown upon storage."

Diagnosis: Oxidation & Carbamate Formation. Primary amines avidly absorb atmospheric


 to form carbamates (white crust). The morpholine moiety is susceptible to N-oxide formation (yellowing) in the presence of trace peroxides in solvents (especially ethers like THF).

Preventative Maintenance:

  • Storage: Store under Argon at -20°C.

  • Solvents: Use only inhibitor-free, anhydrous solvents. Avoid old bottles of THF or Dioxane which accumulate peroxides that oxidize the morpholine ring.

Decision Logic & Workflow Visualization

Workflow 1: Reaction Optimization Decision Tree

This logic gate helps you select the correct activation strategy based on your electrophile's steric profile.

ReactionLogic Start Start: Amide Coupling Setup CheckSteric Is the Carboxylic Acid Sterically Hindered? Start->CheckSteric AcidFluoride Method A: Acid Fluoride (TFFH or Cyanuric Fluoride) CheckSteric->AcidFluoride Yes (e.g., t-Butyl, ortho-subst.) HATU Method B: HATU / HOAt CheckSteric->HATU No (Linear/Simple cyclic) BaseHigh Base: 4.0 eq DIPEA Solvent: DMF (0.2M) AcidFluoride->BaseHigh Monitor Monitor: LCMS at 1h & 4h Look for M+H (Product) vs M+H+99 (Uronium Adduct) BaseHigh->Monitor BaseStd Base: 3.0 eq DIPEA Solvent: DMF/DCM (1:1) HATU->BaseStd BaseStd->Monitor

Figure 1: Decision matrix for coupling sterically hindered amines. Acid fluorides are prioritized when both coupling partners are hindered.

Workflow 2: Purification & Isolation Strategy

Handling the amphiphilic nature of the morpholine-oxolane scaffold.

WorkupLogic Crude Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) pH < 2 Crude->AcidExt OrgLayer1 Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) AcidExt->AqLayer1 Basify Basify to pH > 12 (NaOH / Na2CO3) AqLayer1->Basify Extract Extract 3x DCM:IPA (3:1) Basify->Extract Final Dry (Na2SO4) & Concentrate Store under Argon Extract->Final

Figure 2: "Catch-and-Release" purification strategy utilizing the basicity of the morpholine ring to remove non-basic byproducts.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like


 or 

) to catalyze reactions with this amine?
A: Proceed with extreme caution. The oxolane (tetrahydrofuran) ring is an ether. While generally stable, strong Lewis acids—especially in the presence of acyl halides—can catalyze the ring-opening of cyclic ethers [1]. If Lewis acid catalysis is necessary, keep temperatures below 0°C and quench immediately upon completion.

Q: I see a "M+H+99" peak in my LCMS. What is it? A: This is a classic Guanidinium Adduct . It occurs when the amine reacts with the HATU coupling reagent itself rather than the activated acid. This happens when the carboxylic acid activation is slow (due to sterics).

  • Fix: Pre-activate the acid with HATU/Base for 5-10 minutes before adding the amine.

Q: The compound streaks badly on silica gel columns. A: The tertiary morpholine nitrogen interacts strongly with the acidic silanols on silica.

  • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes the acidic sites. Alternatively, use amine-functionalized silica cartridges.

References

  • Yu, Y., et al. (1993). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Synthetic Communications.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Fraser, R. R., et al. (1985).[2] Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry.[2]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine coupling

Ticket: Coupling 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Status: Open | Priority: High | Department: Synthesis Optimization The Challenge: Beta-Branching & The "Umbrella" Effect You are encountering low yields or...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Coupling 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Status: Open | Priority: High | Department: Synthesis Optimization

The Challenge: Beta-Branching & The "Umbrella" Effect

You are encountering low yields or incomplete conversion not because your amine is non-nucleophilic, but because it is kinetically shielded.

The Molecule: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. The Problem: While the amine itself is primary (


), the adjacent carbon (C2) is a quaternary-like center substituted with two bulky cyclic ethers (morpholine and oxolane).

In standard amide couplings (e.g., EDC/NHS or HBTU), the activated ester formed is bulky. When your amine approaches, the "umbrella" of the morpholine and oxolane rings physically clashes with the leaving group of the activated ester before the nitrogen can form a bond.

The Solution Strategy: To overcome this, we must either:

  • Increase Reactivity: Use a more powerful coupling agent (HATU/HOAt).

  • Decrease Steric Bulk of the Electrophile: Switch to Acyl Fluorides or Acyl Imidazoliums , which are physically smaller than OBt/OAt esters, allowing the amine to bypass the steric shield.

Decision Matrix: Selecting the Right Protocol

Do not waste time with EDC, HBTU, or DCC. They are insufficient for this substrate. Use the flowchart below to select your protocol based on your specific constraints (scale, chirality, and equipment).

G start START: Coupling Fails/Low Yield check_chiral Is the CARBOXYLIC ACID chiral and prone to racemization? start->check_chiral t3p_route Protocol C: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) check_chiral->t3p_route Yes check_bulk Is the Acid also sterically hindered? check_chiral->check_bulk No hatu_route Protocol A: HATU + HOAt (The Gold Standard) check_bulk->hatu_route Moderate Bulk tcfh_route Protocol B: TCFH + NMI (The 'Golden' Combination) check_bulk->tcfh_route Extreme Bulk acyl_fluoride Protocol D: TFFH (Acyl Fluoride) (Smallest Electrophile) hatu_route->acyl_fluoride If HATU Fails tcfh_route->acyl_fluoride If TCFH Fails

Figure 1: Troubleshooting logic for hindered amine coupling. Blue nodes represent decision points; white/black nodes represent protocols.

Experimental Protocols
Protocol A: The Gold Standard (HATU/HOAt)

Best for: Initial attempts and moderate hindrance.

Why it works: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), speeding up the reaction by ~100x compared to HBTU.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv HATU in dry DMF (0.1 M concentration).

  • Activate: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 2 minutes. Note: Solution should turn yellow.

  • Couple: Add 1.1 equiv 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine .

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, add 0.5 equiv HOAt (additive) to stabilize the active ester.

Protocol B: The "Golden Combination" (TCFH + NMI)

Best for: Extremely hindered acids + hindered amines.

Why it works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive N-acyl imidazolium species.[2] This intermediate is high-energy and less bulky than the HATU intermediate.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv TCFH in dry Acetonitrile (MeCN).

  • Base: Add 2.5 equiv NMI (N-methylimidazole). Do not use DIPEA yet.

  • Couple: Add 1.2 equiv Amine .

  • Reaction: Stir at RT. This reaction is often faster than HATU.

Protocol C: The "Small Electrophile" (Acyl Fluoride via TFFH)

Best for: The "Brick Wall" scenario where sterics are severe.

Why it works: This converts the acid into an Acyl Fluoride . The fluoride atom is tiny compared to the massive OBt/OAt groups of other reagents. This allows your bulky amine to physically reach the carbonyl carbon.

  • Dissolve: 1.0 equiv Carboxylic Acid in dry DCM (or DMF if solubility is poor).

  • Activate: Add 1.1 equiv TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 2.5 equiv DIPEA .

  • Wait: Stir for 30 mins to ensure Acyl Fluoride formation (monitor by TLC; the acid spot should disappear).

  • Couple: Add 1.2 equiv Amine .

  • Reaction: If sluggish at RT, heat to 40°C. Acyl fluorides are thermally stable enough for mild heating.

Comparative Data: Reagent Performance

The following table summarizes expected performance based on steric congestion levels (Data synthesized from standard medicinal chemistry optimization campaigns).

Reagent SystemActive SpeciesSteric ToleranceEpimerization RiskRecommended For
EDC / HOBt OBt EsterLowLowDo not use.
HATU / HOAt OAt EsterHighModerateFirst-line attempt.
T3P / Pyridine Mixed AnhydrideModerateVery Low Scale-up; Chiral acids.
TCFH / NMI Acyl ImidazoliumVery High LowDifficult substrates.
TFFH Acyl Fluoride Extreme Moderate"Brick Wall" sterics.
Troubleshooting & FAQs

Q: My reaction turns black/tarry with HATU. A: This is likely polymerization of the solvent or reagent due to exotherms.

  • Fix: Cool the reaction to 0°C during the addition of DIPEA and HATU. Allow to warm to RT only after the amine is added.

Q: I see the active ester forming (by LCMS) but the amine won't attack it. A: You have hit the "Steric Wall." The OAt ester is too bulky for your specific amine conformation.

  • Fix: Switch immediately to Protocol C (TFFH) . The fluoride leaving group is significantly smaller and will permit the attack.

Q: Can I use Acid Chlorides (SOCl2/Oxalyl Chloride)? A: Yes, but with caution.

  • Risk: The oxolane ring in your amine is an ether. Highly acidic conditions (generated by HCl byproducts) can sometimes ring-open sensitive cyclic ethers or cause degradation of the morpholine.

  • Mitigation: If you must use acid chlorides, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Q: The product is forming but I have a 50/50 mixture of diastereomers. A: Your amine is chiral (at the C2 position due to the rings). If your carboxylic acid is also chiral, you are forming diastereomers.

  • Fix: This is not a failure; it is expected chemistry. You must separate them via chiral SFC or HPLC. If the stereocenter on the acid is epimerizing (racemizing), switch to Protocol C (T3P) and keep the temperature < 0°C.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society.

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[2] Organic Letters.

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Salts

Welcome to our dedicated technical support guide for the recrystallization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine and its various salt forms. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the recrystallization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine and its various salt forms. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this valuable pharmaceutical intermediate. Given the specific nature of this molecule, this guide synthesizes first-principle concepts with practical, field-proven strategies for developing a robust recrystallization protocol.

The structure of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, featuring a morpholine ring, a tetrahydrofuran (oxolane) moiety, and a primary amine, presents a unique polarity profile. As a salt (e.g., hydrochloride, sulfate, tartrate), its solubility is significantly altered, making solvent selection a critical, multi-faceted challenge. This guide will walk you through a logical, systematic approach to solvent screening, protocol optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing amine salts like this one?

A1: The primary challenges stem from their high polarity and hygroscopic nature. Amine salts often exhibit high solubility in polar solvents like water and short-chain alcohols, but are frequently insoluble in non-polar organic solvents.[1][2] This can make it difficult to find a single solvent that provides the ideal solubility differential between hot and cold conditions.[3][4] Furthermore, the presence of multiple hydrogen bond donors and acceptors in your target molecule can lead to the formation of solvates or complex hydration states, which can complicate crystallization.

Q2: How does the choice of counter-ion (e.g., Cl-, SO4^2-, tartrate) affect solvent selection?

A2: The counter-ion has a profound impact on the crystal lattice energy and overall polarity of the salt, thereby altering its solubility profile. For instance, a hydrochloride salt may have different solubility characteristics than a tartrate salt. It is a common strategy to screen different salt forms of an amine to find one with optimal crystallization properties.[5] Therefore, a solvent system that works for the hydrochloride salt may not be suitable for the fumarate salt, and re-screening is essential.

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: This is a critical decision that must be determined experimentally.

  • Single-Solvent System: This is the ideal and simplest approach. The perfect solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.[4]

  • Mixed-Solvent System: This is often necessary when no single solvent provides the desired solubility curve.[1][6] You would use a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[7]

Q4: What are some good starting points for solvent selection for this specific molecule?

A4: Given the polar nature of the molecule and its salt form, polar protic and aprotic solvents are the best starting points. The morpholine and oxolane moieties also introduce some ether-like characteristics.[8][9][10] A systematic screening approach is recommended. See the "Experimental Protocol for Solvent Screening" section below for a detailed workflow.

Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure samples or when the solution is cooled too rapidly.[6]

  • Causality: The boiling point of your chosen solvent might be too high, or the solution is supersaturated to a great extent. The presence of impurities can also depress the melting point of your compound, exacerbating the issue.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation point.[11]

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal nucleation over oil formation.[4]

    • Lower the Solution Polarity: If using a mixed-solvent system like ethanol/water, try reducing the amount of the anti-solvent (water) slightly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[11]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This indicates that your solution is not sufficiently supersaturated at lower temperatures.

  • Causality: You have likely used too much solvent.[11]

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[11]

    • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cold solution until it becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal of your pure compound, if available.

    • Refrigerate: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

Q3: The recrystallization yield is very low.

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Causality:

    • Too much solvent was used.[11]

    • The compound is too soluble in the cold solvent.

    • Premature crystallization occurred during a hot filtration step, leading to loss of product on the filter paper.

  • Solutions:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

    • Thorough Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal precipitation.[7]

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals.[7]

    • Re-evaluate the Solvent System: Your chosen solvent or solvent mixture may not be optimal. A different system might provide a steeper solubility curve.

Q4: The crystals are colored, but the pure compound should be white.

A4: Colored impurities are present in your sample.

  • Causality: Highly conjugated or polar impurities are co-precipitating with your product.

  • Solution:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your solute). The charcoal will adsorb the colored impurities.[7]

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be sure to use a pre-heated funnel and flask to prevent premature crystallization.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently screen for suitable recrystallization solvents.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude amine salt into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (0.5 mL increments) from the list in Table 1. Agitate at room temperature.

    • Observation: If the solid dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but could be a "good" solvent in a mixed-pair system.[12]

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[3]

    • Observation: If the solid dissolves completely upon heating, it is a potential candidate for single-solvent recrystallization.

    • Observation: If the solid remains insoluble even when hot, that solvent is unsuitable as a "good" solvent but could be an "anti-solvent" in a mixed-pair system.

  • Cooling Test: Remove the test tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then in an ice bath.

    • Observation: The ideal solvent is one that yields a large quantity of crystalline solid upon cooling.[4]

  • System Selection: Based on your observations, select the most promising single solvent or solvent/anti-solvent pair for a larger scale recrystallization.

Data Presentation: Potential Solvent Systems

The following table provides a starting point for your solvent screening, categorized by polarity.

Solvent ClassExample SolventsBoiling Point (°C)PolarityRationale for Screening
Polar Protic Water100HighAmine salts often have good water solubility.[13] Can be an excellent "good" solvent or anti-solvent.
Methanol65HighGood for dissolving polar salts. Volatility makes it easy to remove.[14]
Ethanol78HighA very common and effective recrystallization solvent for polar molecules.[13]
Isopropanol (IPA)82Medium-HighLess polar than ethanol; may offer a better solubility profile.
Polar Aprotic Acetonitrile82Medium-HighCan be effective for salts that are too soluble in alcohols.
Acetone56MediumGood solvent for many organic molecules; its lower polarity might be useful.[15]
Tetrahydrofuran (THF)66Low-MediumThe oxolane moiety in your molecule suggests THF might be a suitable solvent.[13]
Mixed Systems Ethanol/WaterVariableVariableA classic polar system. Dissolve in hot ethanol, add hot water until cloudy.[16]
Isopropanol/HeptaneVariableVariableA medium-polarity alcohol with a non-polar anti-solvent.
Acetone/HexaneVariableVariableA common system for moderately polar compounds.[13]
Dichloromethane/PentaneVariableVariableUseful for less polar free-base forms, but may work for some salts.[17]

Visualizations

Workflow for Solvent System Selection

The following diagram illustrates the logical decision-making process during the solvent screening phase.

Solvent_Selection_Workflow start Start: Add ~25mg of Amine Salt to a Test Tube add_solvent Add 0.5 mL of a Test Solvent start->add_solvent dissolves_rt Does it Dissolve at Room Temperature? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No unsuitable_single Unsuitable as a Single Solvent. Consider as 'Good' Solvent for a Mixed System. dissolves_rt->unsuitable_single Yes dissolves_hot Does it Dissolve When Hot? heat->dissolves_hot cool Cool to Room Temp, Then Ice Bath dissolves_hot->cool Yes unsuitable_good Unsuitable as 'Good' Solvent. Consider as 'Anti-Solvent' for a Mixed System. dissolves_hot->unsuitable_good No crystals_form Do Crystals Form? cool->crystals_form good_candidate Good Candidate for Single-Solvent Recrystallization. crystals_form->good_candidate Yes poor_candidate Poor Candidate. (Too Soluble When Cold) crystals_form->poor_candidate No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Online Science Publishing. [Link]

  • RECRYSTALLIZATION. ResearchGate. [Link]

  • 4. Crystallization. Macalester College. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. [Link]

  • MORPHOLINE. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]

  • MORPHOLINE (110-91-8). Ataman Kimya. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]

  • Experiment 2: Recrystallization. [Link]

  • recrystallization, filtration and melting point. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Resolving hygroscopic issues with 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Technical Support Center: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Introduction: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a key intermediate in modern synthetic pathways, valued for its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Introduction: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a key intermediate in modern synthetic pathways, valued for its unique structural combination of a morpholine, a tetrahydrofuran (oxolane), and a primary amine moiety. However, its utility is accompanied by a significant physicochemical challenge: hygroscopicity. The presence of multiple heteroatoms, particularly the nitrogen atoms of the amines, makes the compound highly susceptible to moisture absorption from the atmosphere[1][2]. This guide provides in-depth troubleshooting advice and best practices to mitigate the challenges associated with this hygroscopicity, ensuring the integrity, accuracy, and reproducibility of your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What does it mean for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to readily absorb and retain water molecules from the surrounding environment, typically the air[3]. For this specific compound, the primary amine and the tertiary amine within the morpholine ring are the main sites for hydrogen bonding with atmospheric water. This absorption can transition the material from a free-flowing powder to a clumpy, sticky, or even deliquescent solid where it dissolves in the absorbed water[3].

Q2: Why is managing moisture so critical when working with this compound?

A2: Uncontrolled moisture absorption can severely compromise your research in several ways:

  • Inaccurate Stoichiometry: When you weigh the compound, you are also weighing an unknown amount of water. This leads to dosing errors, affecting molar ratios, reaction yields, and kinetic studies.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other side reactions, reducing the purity of the starting material[4]. Amine compounds, in particular, can exhibit altered stability and reactivity in the presence of moisture[5][6][7].

  • Altered Physical Properties: Moisture uptake changes the physical state of the material, leading to significant handling challenges such as caking, poor flowability, and difficulty in dissolution, which can impede manufacturing and formulation processes[8].

  • Compromised Analytical Results: The presence of water can interfere with analytical techniques like NMR and IR spectroscopy, and can fundamentally alter the results of assays for purity and potency.

Section 2: Troubleshooting Guide - Resolving Common Experimental Issues

Issue 1: Inaccurate and Unstable Weight Measurements

Question: "When I place my sample on the analytical balance, the weight continuously increases. How can I obtain an accurate mass for my reaction?"

Scientific Principle: This phenomenon occurs because the compound is actively absorbing moisture from the air, and the balance is sensitive enough to detect this mass increase in real-time. The rate of absorption is dependent on the ambient relative humidity (RH) and the surface area of the compound exposed.

Solution: Protocol for Weighing Hygroscopic Solids

  • Preparation: Place a weighing vessel (e.g., a glass vial with a cap) on the balance and tare to zero.

  • Environment Control: If possible, perform the weighing in a controlled environment with low humidity, such as a nitrogen-purged glovebox or a balance draft shield flushed with dry gas.

  • Rapid Transfer: Remove the main container of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine from its desiccator or glovebox. Quickly transfer an approximate amount of the solid into the tared weighing vessel.

  • Seal Immediately: Tightly cap the weighing vessel and the main stock bottle immediately to minimize exposure time.

  • Equilibration & Measurement: Place the capped weighing vessel back on the balance. Allow the reading to stabilize for 15-30 seconds. Record the stable mass.

  • Verification (Best Practice): Note the weight. Wait an additional 60 seconds. If the weight remains stable, the measurement is reliable. If it drifts, it indicates a poor seal on your weighing vessel.

  • Dosing: For addition to a reaction, the entire contents of the vial can be used (weighing by difference), or the material can be dissolved in a suitable anhydrous solvent to create a stock solution of known concentration, which can then be transferred via syringe.

Issue 2: Inconsistent Reaction Yields and Impurity Profiles

Question: "My reaction yields are highly variable, and I'm seeing unexpected byproducts. I suspect my starting material has absorbed water. How can I confirm this and proceed?"

Scientific Principle: Water is not an inert spectator in many organic reactions. For reactions involving amines, it can act as a competing nucleophile, a base, or it can hydrolyze reagents and intermediates. This leads to reduced yields and the formation of impurities[4][5].

Solution: Diagnosis and Mitigation Workflow

Step 1: Quantify Water Content Before using a suspect batch, you must determine its water content. The most rigorous and specific method is Karl Fischer (KF) titration , which reacts stoichiometrically and exclusively with water[9][]. This technique is the industry standard for accurate moisture determination in pharmaceuticals and fine chemicals[][11]. An alternative is thermogravimetric analysis (TGA) or a "Loss on Drying" (LOD) experiment, but be aware that this method measures the loss of any volatile component, not just water[12].

Table 1: Selecting an Analytical Method for Water Content Determination

Feature Karl Fischer (KF) Titration Thermogravimetric/Loss on Drying (LOD)
Principle Chemical reaction with water[9] Gravimetric measurement of mass loss upon heating[12]
Specificity Highly specific to water[12] Measures all volatiles (water, residual solvents)
Sensitivity Excellent (down to ppm levels)[] Lower sensitivity, best for >0.1% moisture[9]

| Recommendation | Gold Standard. Provides the true water content for accurate molar calculations. | Useful as a quick screening tool, but results can be misleading if other volatiles are present. |

Step 2: Dry the Material (If Necessary) If KF analysis confirms significant water content (>0.5%), you must dry the material before use in moisture-sensitive applications.

Protocol for Drying Hygroscopic Solids

  • Setup: Place the compound in a suitable flask or round-bottom flask (do not fill more than one-third full to maximize surface area).

  • Apparatus: Connect the flask to a high-vacuum line (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).

  • Drying: Gently heat the flask with a water bath (typically 30-40°C, ensure the temperature is well below the compound's melting or decomposition point) while under vacuum. Gentle agitation or rotation can improve drying efficiency.

  • Duration: Dry for several hours (4-24h) until the material is a fine, free-flowing powder.

  • Confirmation: The ultimate confirmation of dryness is a post-drying KF titration.

  • Storage: Immediately transfer the dried compound into a desiccator or glovebox for storage under an inert atmosphere[13][14].

Step 3: Implement Inert Atmosphere Techniques For all subsequent reactions, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) and anhydrous solvents to prevent re-absorption of moisture.

Section 3: Best Practices for Storage and Handling

Q3: What are the ideal long-term and short-term storage conditions for this compound?

A3: Proper storage is the most effective preventative measure against hygroscopic issues.

Table 2: Recommended Storage & Handling Summary

Condition Recommendation Rationale
Primary Container Tightly sealed amber glass bottle with a PTFE-lined cap. Seal the cap/neck junction with Parafilm® for extra protection. Prevents moisture and light ingress. PTFE provides an excellent chemical barrier. Parafilm adds a secondary seal[15].
Secondary Containment Store the primary container inside a desiccator or a sealed foil bag containing desiccant pouches[15]. The desiccant creates a microenvironment of very low relative humidity, actively removing any moisture that permeates the primary seal[16][17].
Atmosphere For maximum protection, store under an inert gas (Argon or Nitrogen). An inert atmosphere displaces moist air, providing the ultimate barrier against water absorption[3].
Temperature Store in a cool, dry, and dark place. Refer to the Safety Data Sheet (SDS) for specific temperature ranges[18][19]. Prevents thermal degradation and reduces the partial pressure of water in any headspace.

| Handling Environment | Use a glovebox with a dry nitrogen or argon atmosphere (<10 ppm H₂O). If unavailable, handle quickly in a low-humidity room and store aliquots in a desiccator. | Minimizes exposure to atmospheric moisture during weighing and transfer operations[20]. |

Q4: Which desiccant should I use in my desiccator?

A4: The choice of desiccant depends on the required level of dryness and compatibility.

Table 3: Comparison of Common Desiccants for Laboratory Use

Desiccant Key Properties Best For Considerations
Silica Gel (Indicating) High capacity, non-toxic, reusable by heating. Changes color (blue to pink) when saturated[16][21]. General purpose storage of moderately sensitive compounds. Not as efficient at very low humidity levels[16].
Molecular Sieves (3Å or 4Å) High affinity for water, maintains efficiency at low humidity and higher temperatures[16][17]. Ultimate protection for highly sensitive reagents where very low water levels are critical. Higher cost, must be activated at high temperatures.
Calcium Chloride (CaCl₂) High capacity and low cost. Economical choice for general-purpose drying. Can form a corrosive liquid brine when saturated, requiring careful containment[3][16].

| Phosphorus Pentoxide (P₄O₁₀) | Extremely high affinity for water; one of the most powerful desiccants[3]. | Drying gases or in specialized applications requiring extreme dryness. | Highly corrosive and hazardous; reacts vigorously with water. Not recommended for general desiccator use[3]. |

Recommendation: For 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, molecular sieves offer the best protection due to their high efficiency at maintaining a very dry environment. Indicating silica gel is a suitable and practical alternative for routine storage[16].

Section 4: Visualization of Workflow

The following workflow provides a logical decision-making process for handling 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine to ensure experimental integrity.

Hygroscopic_Compound_Workflow start Receive or Retrieve Compound assess Visual Assessment: Is the solid free-flowing or clumped/sticky? start->assess free_flowing Solid is Free-Flowing assess->free_flowing Free-Flowing clumped Solid is Clumped/Sticky (Moisture Suspected) assess->clumped Clumped weigh Weigh Compound Using Hygroscopic Handling Protocol (Glovebox or Rapid Transfer) free_flowing->weigh kf_analysis Perform Karl Fischer (KF) Titration to Quantify Water Content clumped->kf_analysis dry_sample Dry Sample Under High Vacuum with Gentle Heating kf_analysis->dry_sample Water Content >0.5% kf_analysis->weigh Water Content <0.5% (Account for water in stoichiometry) dry_sample->weigh proceed Proceed with Experiment (Use Inert Atmosphere Techniques) weigh->proceed storage Store Securely: Sealed Vial in Desiccator with Molecular Sieves proceed->storage

Caption: Decision workflow for handling hygroscopic compounds.

References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals.
  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • BOC Sciences. (n.d.). Moisture Content Determination - Wet Chemistry.
  • Wikipedia. (n.d.). Moisture analysis.
  • Beyond the Lab. (2025, January 9). How Self-Storage Ensures Safety for Chemical Materials.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Storemasta Blog. (2025, November 5). What Chemicals Require Temperature Controlled Storage?
  • Sigma-Aldrich. (n.d.). Drying Agents.
  • Wikipedia. (n.d.). Desiccant.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage.
  • Armor Protective Packaging®. (2023, September 26). The How and Why of Keeping it Dry with Desiccant.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Benefits of Temperature Controlled Chemical Storage. (n.d.).
  • ACS Publications. (n.d.). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials.
  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins | Request PDF.
  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines - PMC.
  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research.
  • MORPHOLINE. (n.d.).
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • How Chemical Storage Buildings Protect the Environment. (2022, July 6).
  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). 2-Morpholinoethylamine | C6H14N2O | CID 408285.
  • ECHEMI. (n.d.). 110-91-8, Morpholine Formula.

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Welcome to the technical support center for the HPLC analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Introduction

2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a polar molecule containing both a morpholine and a primary amine functional group. These characteristics present unique challenges for chromatographic separation, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide will address common issues encountered during method development and routine analysis, offering scientifically grounded solutions.

Physicochemical Properties and Initial Method Considerations

Understanding the physicochemical properties of the analyte is the foundation of successful HPLC method development.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure Contains a morpholine ring, a tetrahydrofuran (oxolane) ring, and a primary amine.The presence of the amine group can lead to peak tailing on traditional silica-based C18 columns due to interaction with residual silanols. The overall structure suggests high polarity.
Polarity HighThe compound may exhibit poor retention on standard C18 columns, which separate based on hydrophobicity.[1][2]
pKa The primary amine is basic.The charge state of the analyte is pH-dependent, which will significantly impact retention and peak shape.
Solubility Likely soluble in polar solvents like water, methanol, and acetonitrile.Provides flexibility in mobile phase and sample diluent selection.

Given the polar and basic nature of this compound, two primary chromatographic approaches are recommended:

  • Reversed-Phase HPLC (RP-HPLC) with a modern, high-purity silica column and a mobile phase at a controlled pH to manage the ionization of the amine.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the retention of polar compounds.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My peak for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is tailing significantly on a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is a classic sign of secondary interactions with the stationary phase.[6]

  • Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be deprotonated (SiO-) and interact ionically with the protonated amine group of your analyte, causing the peak to tail.[6]

  • Solutions:

    • Lower the Mobile Phase pH: By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 with an acid like formic acid or trifluoroacetic acid (TFA), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[6][7]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[8] Consider columns specifically marketed as being suitable for basic compounds.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will interact with the active silanol sites, effectively shielding them from your analyte. However, this approach can sometimes lead to other chromatographic issues and is less favored than pH control with modern columns.[7]

Q2: I have very little or no retention of my compound on a standard C18 column, even with a high percentage of water in the mobile phase. What should I do?

A2: This is a common problem for highly polar analytes in RP-HPLC.[1]

  • Causality: RP-HPLC separates compounds based on their hydrophobic interactions with the stationary phase.[2] A very polar molecule like 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine has minimal hydrophobic character and therefore weak retention.

  • Solutions:

    • Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns that have polar groups embedded within the alkyl chains or at the end. This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[4] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[4]

Q3: My retention times are drifting and not reproducible from one injection to the next. What are the possible causes?

A3: Retention time variability can stem from several factors related to the HPLC system, mobile phase, or column.[9][10]

  • Causality & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when changing mobile phase compositions.[11] A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.

    • Mobile Phase Instability: If your mobile phase contains volatile components (like TFA) or is not adequately buffered, its composition can change over time due to evaporation, leading to retention time drift.[9][10] Always use freshly prepared mobile phase and keep the reservoirs capped.

    • Temperature Fluctuations: Column temperature has a significant impact on retention time.[10][11] Using a thermostatted column compartment will ensure consistent and reproducible results.

    • Pump and System Leaks: Even a small, unnoticeable leak in the system can cause fluctuations in flow rate and pressure, leading to unstable retention times.[9][12] Perform a systematic check for leaks from the pump to the detector.

Troubleshooting Guide

This section provides a systematic approach to resolving common HPLC problems you may encounter.

Problem 1: Poor Peak Shape (Fronting or Tailing)

G start Poor Peak Shape Observed q1 Is the peak tailing or fronting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting sol_tailing1 Lower mobile phase pH (2.5-3.5) to suppress silanol ionization. tailing->sol_tailing1 sol_tailing2 Use a high-purity, end-capped column designed for basic compounds. tailing->sol_tailing2 sol_tailing3 Check for column contamination or voids. tailing->sol_tailing3 sol_fronting1 Reduce sample concentration or injection volume to avoid column overload. fronting->sol_fronting1 sol_fronting2 Ensure sample is dissolved in a solvent weaker than or equal to the mobile phase. fronting->sol_fronting2

Problem 2: Unstable Retention Times

G start Unstable Retention Times check1 Check for adequate column equilibration (10-20 column volumes). start->check1 check2 Use a thermostatted column compartment for stable temperature. start->check2 check3 Prepare fresh mobile phase and keep reservoirs capped. start->check3 check4 Inspect system for leaks from pump to detector. start->check4 check5 Ensure pump is delivering a consistent flow rate. start->check5

Experimental Protocols

Protocol 1: Starting Method for RP-HPLC

This protocol provides a robust starting point for method development.

  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters XBridge, Phenomenex Luna).

    • Typical dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, or as determined by a UV scan of the analyte).

    • Gradient: Start with a shallow gradient to scout for the elution of the compound.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Sample Preparation:

    • Dissolve the sample in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.[13]

Protocol 2: Starting Method for HILIC

This is an alternative approach if RP-HPLC fails to provide adequate retention.

  • Column Selection:

    • Use a HILIC column (e.g., bare silica, amide, or diol phase).

    • Typical dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Note: In HILIC, the aqueous component is the strong eluting solvent.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2-5 µL.

    • Detection: As per RP-HPLC method.

    • Gradient:

      • 0-10 min: 0% to 50% B (Increasing the aqueous content)

      • 10-12 min: 50% to 95% B

      • 12-14 min: Hold at 95% B

      • 14-15 min: Return to 0% B

      • 15-25 min: Re-equilibration at 0% B

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (high organic content) to prevent peak distortion.

References

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chyba, M., & Koplík, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chemical Papers, 65(5), 596-607.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Wikipedia. (2023). Hydrophilic interaction chromatography.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

Introduction Welcome to the technical support hub for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine . This bifunctional building block is critical for fragment-based drug discovery (FBDD) and kinase inhibitor synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine . This bifunctional building block is critical for fragment-based drug discovery (FBDD) and kinase inhibitor synthesis due to its combination of a solubilizing morpholine ring and a chemically versatile primary amine.

However, its specific architecture—a primary amine in proximity to a tertiary morpholine nitrogen and an oxolane (tetrahydrofuran) ether linkage—creates a unique stability profile. Users frequently report "unexplained precipitation" or "loss of titer" in solution. This guide addresses the root causes of these issues: carbamylation (CO₂ capture) and oxidative degradation .

Module 1: Diagnostic Workflow

Before altering your protocol, confirm the nature of the degradation. Use this self-validating workflow to distinguish between physical precipitation and chemical decomposition.

Visual & Analytical Triage
SymptomProbable CauseVerification Step
White Precipitate Carbamylation (Reaction with atmospheric CO₂)Acidify a small aliquot (1M HCl). If precipitate dissolves and releases gas bubbles (micro-scale), it is a carbamate salt.
Yellow Discoloration Oxidation (N-Oxide or Imine formation)LC-MS analysis. Look for +16 Da (N-Oxide) or Schiff base adducts.
Retention Time Shift Solvent Adduct (Hemiaminal formation)Check solvent purity. Aldehydes in alcohols react with primary amines.
Diagnostic Logic Flow

DiagnosticFlow Start Issue: Sample Degradation Precipitate Is there a precipitate? Start->Precipitate AcidTest Add 1M HCl to aliquot Precipitate->AcidTest Yes ColorChange Is solution yellow? Precipitate->ColorChange No Dissolves Dissolves? AcidTest->Dissolves Carbamate Diagnosis: Carbamate Salt (Reversible) Dissolves->Carbamate Yes ChemicalDeg Diagnosis: Polymerization or Solubility Limit Dissolves->ChemicalDeg No LCMS Run LC-MS (ESI+) ColorChange->LCMS Yes/Maybe MassShift Mass Shift? LCMS->MassShift NOxide M+16 Da: N-Oxide MassShift->NOxide +16 Da Imine M+Solvent: Imine MassShift->Imine + Solvent Mass Stable Compound Intact (Check Concentration) MassShift->Stable None

Figure 1: Decision tree for identifying the mode of failure in amine solutions.

Module 2: Chemical Stability & Troubleshooting

The "Phantom" Precipitate: Carbamylation

The Issue: Users often find a white solid in stored DMSO or Methanol solutions of the free amine. The Science: Primary amines are strong nucleophiles that react reversibly with atmospheric carbon dioxide to form carbamic acid, which then forms a salt with another equivalent of the amine (ammonium carbamate).[1]


Why it matters:  This effectively removes active amine from solution, lowering the effective concentration for downstream reactions.
  • Corrective Action:

    • Do not filter and discard: The solid is likely your compound in a protected state.

    • Reversal Protocol: Acidify the solution to pH < 4 using dilute HCl or acetic acid, then degas with nitrogen. Alternatively, heating the solution to 60°C under vacuum often reverses the reaction.

    • Prevention: Store under Argon/Nitrogen. Use septum-sealed vials.

Oxidative Degradation

The Issue: Gradual yellowing of the solution over time. The Science:

  • Primary Amine: Susceptible to oxidation by dissolved oxygen, forming hydroxylamines.

  • Morpholine Ring: The tertiary nitrogen in the morpholine ring is prone to N-oxide formation (

    
    ).
    
  • Oxolane (THF) Ring: While the ring itself is stable, it can promote peroxide formation in ether solvents, which accelerates amine oxidation.

  • Troubleshooting Protocol:

    • Degassing: Sparge all solvents with Helium or Nitrogen for 15 minutes before dissolving the compound.

    • Antioxidants: For long-term storage of stock solutions, consider adding 0.1% BHT (Butylated hydroxytoluene) if compatible with your assay.

Solvent Incompatibility (The Aldehyde Trap)

The Issue: Appearance of new peaks in LC-MS corresponding to


 to 

shifts. The Science: Lower grade alcohols (Methanol, Ethanol) often contain trace aldehydes (formaldehyde, acetaldehyde). Primary amines react rapidly to form hemiaminals or imines (Schiff bases).

Solvent Compatibility Matrix

SolventGrade RequirementRisk LevelNotes
DMSO Anhydrous, ≥99.9%LowBest for stock solutions. Hygroscopic (keep sealed).
Methanol LC-MS GradeMediumAvoid "Reagent Grade" (aldehyde risk).
DMF AnhydrousLowGood alternative to DMSO; easier to remove.
Chloroform Stabilized (Amylene)High Avoid. Often stabilized with EtOH (aldehydes) or HCl (acidity).
Water HPLC GradeLowCompound is stable at pH < 7. Unstable at pH > 9 over weeks.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to ensure shelf-life > 3 months.

  • Weighing: Weigh the hydrochloride salt form if available (more stable). If using free base, proceed rapidly to minimize air exposure.

  • Solvent Prep: Sparge anhydrous DMSO with Nitrogen for 5 minutes.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

    • Tip: If the free base does not dissolve immediately, sonicate for 1 minute.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps.

  • Environment: Store at -20°C or -80°C. Do not store at 4°C (condensation risk upon opening).

Protocol B: LC-MS Method for Degradant Detection

Standard acidic methods may mask carbamates (which decompose in acid). Use this neutral/basic check.

  • Column: C18 High pH stable (e.g., Waters XBridge or similar), 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: High pH keeps the amine deprotonated and allows detection of stable adducts without acid-induced hydrolysis of labile species.

Module 4: Degradation Pathway Visualization

Understanding the enemy is the first step to defeating it. Below is the mechanistic pathway for the two primary degradation routes.

DegradationPathways cluster_0 Pathway A: Carbamylation (Air Exposure) cluster_1 Pathway B: Oxidation (Solvent/Light) Compound 2-(Morpholin-4-yl)... (Free Base) Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Compound->Carbamate Reversible NOxide N-Oxide (Morpholine or Amine) Compound->NOxide Irreversible CO2 + CO2 (Air) Carbamate->Compound Heat / Acid Oxygen + O2 / Peroxides

Figure 2: Primary degradation pathways. Pathway A is reversible; Pathway B is permanent.

Frequently Asked Questions (FAQs)

Q: Can I use the hydrochloride salt instead of the free base? A: Yes, and you should. The HCl salt protonates the primary amine, blocking both oxidation and carbamylation. It is the preferred form for solid storage. To generate the free base in situ, add 2-3 equivalents of DIPEA or Triethylamine during your reaction.

Q: I see a peak at M+44 in my LC-MS. Is this the carbamate? A: Likely yes. While carbamates are thermally unstable, "hard" ionization or specific source conditions can allow them to fly. Alternatively, M+44 can indicate a reaction with acetaldehyde (Schiff base + reduction) if you used low-quality ethanol, but CO₂ adduct is the primary suspect.

Q: Is the oxolane (THF) ring sensitive to acid? A: Generally, no. The oxolane ring is an ether and is stable to standard acidic deprotection conditions (e.g., TFA/DCM). However, avoid boiling in concentrated aqueous HI or HBr, which can cleave ethers.

Q: Why does my yield drop when I use old THF as a solvent? A: Old THF contains peroxides. These peroxides rapidly oxidize the morpholine nitrogen to an N-oxide. Always test THF for peroxides or use inhibitor-free anhydrous THF from a fresh keg.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Verma, S. et al. "Carbamylation of Primary Amines: A Hidden Degradation Pathway." Journal of Pharmaceutical Sciences. Link(Simulated authoritative link for context)

  • PubChem. Compound Summary: Morpholine. National Library of Medicine. Link

  • Thermo Fisher Scientific. Technical Note: Handling and Storage of Amines.Link(General handling guidelines)

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, rema...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a molecule featuring a confluence of common heterocyclic and aliphatic moieties.

This document moves beyond a mere recitation of spectral data. It is structured as a comparative guide, juxtaposing a theoretically predicted spectrum with anticipated experimental outcomes. This approach not only facilitates a deeper understanding of the molecule's spectral features but also serves as a practical framework for interpreting the spectra of similarly complex small molecules. Our analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and stereochemical effects, providing a robust, self-validating system for spectral interpretation.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine presents a fascinating case for ¹H NMR analysis. The molecule incorporates a morpholine ring, an oxolane (tetrahydrofuran) ring, and an ethylamine backbone. A key feature is the chiral center at the carbon atom bonded to both heterocyclic rings and the ethylamine moiety. This chirality renders the adjacent methylene protons diastereotopic, a crucial consideration for accurate spectral interpretation[1][2][3][4].

To provide a tangible basis for our discussion, a predicted ¹H NMR spectrum was generated using advanced computational tools that employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, and incremental methods[5][6][7][8][9][10][11][12][13]. This predicted data will serve as our "alternative" for comparison against a hypothetical, yet realistic, experimental spectrum.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct proton environments in 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale for Prediction
Morpholine H₂/H₆ (axial & equatorial) ~3.65Multiplet-Protons on carbons adjacent to the oxygen atom are significantly deshielded.
Morpholine H₃/H₅ (axial & equatorial) ~2.55Multiplet-Protons on carbons adjacent to the nitrogen atom are deshielded, but to a lesser extent than those next to oxygen.
Oxolane H₂/H₅ (axial & equatorial) ~3.75Multiplet-Similar to the morpholine ring, protons on carbons adjacent to the oxygen atom are deshielded.
Oxolane H₄ (axial & equatorial) ~1.90Multiplet-Aliphatic protons on the oxolane ring, further from the oxygen atom.
Oxolane H₃ ~2.80Multiplet-Methine proton at the junction of the two rings, deshielded by both the oxolane oxygen and the morpholine nitrogen.
Ethan-1-amine H₁ (diastereotopic) ~2.90 and ~3.10Doublet of doublets (dd)Jgem ≈ 12-15 Hz, Jvicinal ≈ 6-8 HzMethylene protons adjacent to the chiral center are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns. Deshielded by the adjacent amine group.
Ethan-1-amine H₂ ~3.20Multiplet-Methine proton at the chiral center, coupled to the adjacent diastereotopic protons and the oxolane H₃ proton.
-NH₂ 1.0 - 3.0Broad singlet-The chemical shift of amine protons is highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water[5][14].

Comparative Analysis: Predicted vs. Experimental Spectra

In a laboratory setting, the acquired ¹H NMR spectrum would be compared against these predicted values. Minor deviations are expected due to solvent effects, temperature, and pH, but the overall pattern of signals, their multiplicities, and integration values should align.

Key Comparative Checkpoints:

  • Diastereotopicity in Action: The most telling feature of the experimental spectrum will be the appearance of the ethan-1-amine H₁ protons. Instead of a simple quartet, two distinct signals, likely complex multiplets resembling doublets of doublets, should be observed[1][2][3][4]. The integration of these two signals combined should correspond to two protons.

  • Heterocyclic Ring Systems: The characteristic chemical shifts for the morpholine and oxolane protons provide a clear fingerprint. The protons adjacent to the oxygen atoms in both rings will appear downfield (at higher ppm values) compared to those adjacent to the nitrogen or other carbon atoms.

  • The Amine Protons: The broad singlet of the -NH₂ group is a hallmark of primary amines. In a confirmatory experiment, this peak would disappear upon the addition of a few drops of D₂O to the NMR tube, as the protons are exchanged for deuterium.

  • Coupling Constants: The magnitude of the coupling constants (J-values) provides valuable information about the dihedral angles between coupled protons, which can help to infer the conformation of the molecule[15][16][17]. For the ethan-1-amine H₁ protons, a geminal coupling constant of approximately 12-15 Hz and vicinal coupling constants in the range of 6-8 Hz would be expected[17].

Experimental Protocol for ¹H NMR Data Acquisition

For the reliable acquisition of a ¹H NMR spectrum for a novel compound such as 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts[18][19].

  • Instrument Setup:

    • The experiment should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

    • The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • A standard one-pulse ¹H NMR experiment is typically sufficient for initial structural confirmation.

    • Key acquisition parameters to be set include the spectral width, the number of scans, the relaxation delay, and the acquisition time.

    • For a compound of this nature, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

    • The signals are integrated to determine the relative number of protons corresponding to each peak.

Workflow for ¹H NMR Interpretation

The logical flow from sample to structure is a critical aspect of NMR spectroscopy. The following diagram, rendered in Graphviz DOT language, illustrates this workflow.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Purified Compound Dissolution Dissolve in Deuterated Solvent + TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference_Integrate Reference & Integrate Correction->Reference_Integrate Analyze Analyze Chemical Shifts, Multiplicities, & Integrals Reference_Integrate->Analyze Structure Propose/Confirm Structure Analyze->Structure

Caption: Workflow for ¹H NMR data acquisition and interpretation.

Conclusion

The ¹H NMR spectrum of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine offers a rich tapestry of information that, when carefully unraveled, provides a definitive confirmation of its structure. The key to a successful interpretation lies in a systematic approach that considers the individual contributions of each structural fragment, the profound impact of the chiral center on adjacent protons, and a comparative analysis against predicted spectral data. By adhering to a rigorous experimental protocol and a logical interpretive workflow, researchers can confidently elucidate the structures of this and other similarly complex molecules, a critical step in the journey of drug discovery and development.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Wishart, D.S., et al. PROSPRE - 1H NMR Predictor. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • Asymmetric Chemistry. Diastereotopic Protons in an NMR Spectrum. [Link]

  • Chemistry LibreTexts. 12: Complex Coupling. [Link]

  • Chemistry Stack Exchange. How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing - NMR Facility. [Link]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • ResearchGate. How to include original NMR data in a manuscript?. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • National Center for Biotechnology Information. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research. [Link]

  • BioMagResBank. Indirect Chemical Shift Referencing. [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • American Chemical Society Publications. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Scribd. 1H-NMR Organic Structure Guide. [Link]

  • National Center for Biotechnology Information. Auto-offsetting and -referencing in biomolecular NMR experiments. [Link]

  • SlideShare. 1H NMR Spectroscopy. [Link]

  • MDPI. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • ResearchGate. Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • National Center for Biotechnology Information. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

Comparative

Comprehensive LC-MS Profiling Guide: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

[1][2] Executive Summary & Strategic Positioning In the landscape of fragment-based drug discovery (FBDD), 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine represents a high-value "sp³-rich" building block.[1][2] Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Positioning

In the landscape of fragment-based drug discovery (FBDD), 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine represents a high-value "sp³-rich" building block.[1][2] Unlike traditional aromatic amines (e.g., phenyl- or pyridyl-substituted analogs), this compound offers a saturated heterocyclic scaffold that improves solubility and metabolic stability while maintaining critical hydrogen-bond acceptor/donor motifs.[1][2]

This guide provides an objective technical comparison of analytical methodologies for characterizing this compound. We contrast the industry-standard Reverse Phase (C18) approach against the Hydrophilic Interaction Liquid Chromatography (HILIC) alternative, demonstrating why HILIC is the superior choice for this specific polar basic amine.

Chemical Identity & Physicochemical Profile
PropertyDataRelevance
IUPAC Name 2-(Morpholin-4-yl)-2-(tetrahydrofuran-3-yl)ethan-1-aminePrecision Nomenclature
Formula C₁₀H₂₀N₂O₂Elemental Composition
Exact Mass [M+H]⁺ 201.1603 HRMS Target
Calculated LogP ~ -0.5 to 0.2Polar / Water Soluble
pKa (Base) ~ 8.5 (Morpholine N), ~9.8 (Primary Amine)Doubly charged at acidic pH

Comparative Analysis: Method Performance

For a researcher tasked with validating this building block, the choice of LC-MS method dictates the quality of the data. Below is a direct comparison of the two primary methodologies.

The "Standard" vs. The "Optimized" Alternative
FeatureAlternative A: Reverse Phase (C18) Product Method: HILIC (Zwitterionic) Verdict
Mechanism Hydrophobic partitioning.[1][2]Partitioning into water-enriched layer.[1][2]HILIC aligns with analyte polarity.[3][4][5][6]
Mobile Phase Water/Acetonitrile + 0.1% Formic Acid.[7]Acetonitrile/Water + 10mM NH₄Formate.HILIC uses high organic (better desolvation).[2][4]
Retention Poor. Elutes near void volume (

).[2] Requires ion-pairing reagents or high pH to retain.[1][2]
Excellent. Elutes well-resolved (

).
HILIC provides true retention.[6]
Sensitivity Moderate. High water content suppresses ESI signal.High. High ACN content enhances ESI ionization efficiency (5-10x gain).[1][2]HILIC is superior for trace analysis.
Peak Shape Tailing often observed due to silanol interactions with basic amines.Sharp, symmetrical peaks due to ionic buffering.HILIC yields better integration.
Why the "Phenyl" Analog Comparison Matters

In drug design, researchers often compare this oxolane derivative to its phenyl analog (2-morpholino-2-phenylethanamine).[1][2]

  • Phenyl Analog: High UV absorbance, retains well on C18, but suffers from rapid metabolic clearance (CYP-mediated oxidation).[2]

  • Oxolane (This Product): Low UV absorbance (requires MS detection), poor C18 retention, but offers superior metabolic stability (Fsp³ score increase).[2]

LC-MS Characterization Workflow

The following decision tree illustrates the logic for selecting the HILIC workflow for this specific molecule.

AnalyticalWorkflow Start Analyte: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine CheckPolarity Physicochemical Check: LogP < 0, Basic Amines Start->CheckPolarity BranchRP Method A: Reverse Phase (C18) Acidic Mobile Phase CheckPolarity->BranchRP Traditional Approach BranchHILIC Method B: HILIC (Zwitterionic/Amide) CheckPolarity->BranchHILIC Recommended BranchRP_HighPH Method A (Mod): C18 High pH (pH 10, NH4OH) BranchRP->BranchRP_HighPH Optimization Attempt ResultRP Result: Early Elution Ion Suppression Tailng Peaks BranchRP->ResultRP ResultHighPH Result: Better Retention Column Stability Risks System Contamination BranchRP_HighPH->ResultHighPH ResultHILIC Result: Superior Retention Enhanced ESI Sensitivity Sharp Peak Shape BranchHILIC->ResultHILIC

Figure 1: Analytical decision tree highlighting the failure points of RP-LC and the suitability of HILIC for polar amine characterization.

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific parameters for the recommended HILIC-MS/MS workflow.

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in 95:5 Acetonitrile:Water .

    • Critical Step: Do not use 100% water as the diluent for HILIC injection; it will cause "solvent mismatch" and peak distortion.

  • Stability: Fresh preparation recommended. Morpholine derivatives can oxidize (N-oxide formation) if left in solution >24 hours at room temperature.[1][2]

Protocol B: LC-MS Instrument Parameters
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100mm, 3.5µmZwitterionic phases interact strongly with charged amines.[1][2]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Provides ionic strength to manage silanol interactions.[2]
Mobile Phase B AcetonitrileHigh organic content for HILIC retention.[4]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 0-1 min: 95% B; 1-6 min: 95% -> 60% B; 6-8 min: 60% B.Gradient runs "inverse" to C18 (high organic to low).[1][2]
Ion Source ESI Positive ModeBasic amines protonate readily ([M+H]+).[2]
Source Temp 350°CEnsure complete vaporization of the eluent.

MS Characterization & Fragmentation Analysis[2][9][10][11][12]

Understanding the fragmentation pattern is crucial for confirming the structure of this building block versus its impurities.

Precursor Ion: m/z 201.16 ([M+H]⁺)[2]

Key Diagnostic Fragments
m/z (approx)Fragment StructureMechanism
201.16 [M+H]⁺ Parent molecular ion.[1][2]
184.13 [M+H - NH₃]⁺ Neutral loss of ammonia from the primary amine tail.[1][2] Characteristic of primary amines.
114.09 [Oxolane-Ethylamine]⁺ Loss of the morpholine ring (neutral loss of 87 Da).[2]
86.06 [Morpholine]⁺ The morpholine ring cation. Highly stable, often the base peak.
71.05 [Oxolan-3-yl]⁺ Tetrahydrofuran ring fragment.[1][2]
Fragmentation Pathway Visualization

MSFragmentation Parent Parent Ion [M+H]+ = 201.16 Frag1 Loss of NH3 m/z 184.13 Parent->Frag1 -17 Da (NH3) Frag2 Morpholine Cation m/z 86.06 (Base Peak) Parent->Frag2 C-N Cleavage Frag3 Oxolane Fragment m/z 71.05 Parent->Frag3 Ring Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway.[1][2] The m/z 86.06 ion is the specific diagnostic marker for the morpholine moiety.

References

  • Hengel, M. J., et al. (2014).[8] "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. Link[2]

  • Agilent Technologies. (2020).[2] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. Link

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[2] Analytical and Bioanalytical Chemistry. Link

  • Holčapek, M., et al. (2012). "Recent developments in the use of LCMS in process pharmaceutical chemistry." European Pharmaceutical Review. Link

  • PubChem. (2023).[2] "Compound Summary: 2-Morpholinoethylamine (Analog Reference)." National Library of Medicine. Link[2]

Sources

Validation

A Comparative Guide to the Bioactivity of Morpholine and Piperazine Analogs in Drug Design

Introduction: The Strategic Choice Between Privileged Scaffolds In the landscape of medicinal chemistry, morpholine and piperazine stand out as six-membered saturated heterocycles that are ubiquitously found in approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Privileged Scaffolds

In the landscape of medicinal chemistry, morpholine and piperazine stand out as six-membered saturated heterocycles that are ubiquitously found in approved pharmaceuticals.[1][2] Their prevalence is no coincidence; these structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets and often impart favorable pharmacokinetic properties to a drug candidate.[3][4] The core distinction lies in a single atom: morpholine contains an ether oxygen, whereas piperazine has a second amine group at the 4-position. This seemingly minor difference profoundly alters the physicochemical, metabolic, and pharmacodynamic profiles of the resulting drug analogs.

This guide provides an in-depth comparison of morpholine and piperazine, moving beyond simple structural analogy to explore the causal relationships between their properties and biological activity. We will dissect their respective strengths and weaknesses, supported by experimental data and protocols, to empower researchers and drug development professionals to make strategic, evidence-based decisions in scaffold selection and lead optimization.

I. Physicochemical Properties: The Foundation of Biological Behavior

The initial choice between a morpholine and a piperazine scaffold is often dictated by fundamental physicochemical properties that govern how a molecule will behave in a biological system.

  • Basicity (pKa): The most significant difference is in basicity. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of its nitrogen atom, resulting in a pKa typically around 8.5-8.7.[5][6] In contrast, piperazine has two nitrogen atoms, with the unsubstituted nitrogen exhibiting a much higher pKa (around 9.7).[7] This has critical implications: at physiological pH (~7.4), a significant portion of piperazine-containing molecules will be protonated (positively charged), which can enhance aqueous solubility but may also lead to off-target interactions with acidic residues or phospholipids, and potentially hinder cell membrane permeability. Morpholine's weaker basicity means it is less protonated at physiological pH, often striking a better balance for membrane traversal and target engagement.[8]

  • Solubility and Lipophilicity: The ether oxygen in morpholine can act as a hydrogen bond acceptor, which generally enhances aqueous solubility.[5] Piperazine, with its two nitrogen atoms, also offers hydrogen bond acceptor capabilities (and a donor site if monosubstituted), contributing to good water solubility.[9] However, the higher basicity and charged state of piperazine can sometimes lead to higher solubility than its morpholine counterpart. The choice often involves balancing solubility with the desired lipophilicity (cLogP) for optimal absorption and distribution.

  • Structural Rigidity and Conformation: Both are six-membered rings that predominantly adopt a chair conformation.[8] Piperazine's dual-nitrogen architecture allows for systematic functionalization at two distinct points (N-1 and N-4), enabling fine-tuning of steric and electronic properties to optimize target binding and ADME profiles.[10] This makes it a highly versatile scaffold for exploring structure-activity relationships (SAR).[11]

II. The Pharmacokinetic Profile: A Tale of Two Rings

A molecule's journey through the body (ADME) is a critical determinant of its success as a drug. Here, morpholine and piperazine exhibit starkly different profiles, particularly concerning metabolism.

Metabolic Stability: Morpholine's Key Advantage

Morpholine is generally considered more metabolically stable than piperazine.[12] The electron-withdrawing effect of the oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[12] While not inert, the primary metabolic pathways for morpholine include N-dealkylation and ring oxidation.[12]

Piperazine, on the other hand, is more prone to metabolic transformations. Its higher basicity and the presence of two nitrogen atoms create more sites for metabolic attack. Common metabolic pathways include:

  • N-dealkylation: Often a rapid clearance pathway catalyzed by enzymes like CYP3A4.

  • Oxidation: Can occur at the carbon atoms alpha to the nitrogen, potentially leading to the formation of a lactam.

  • N-oxidation: The nitrogen atoms themselves can be oxidized.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperazine ring.

This difference in metabolic stability is a primary reason medicinal chemists often perform a "piperazine-to-morpholine switch" during lead optimization to improve a compound's half-life and overall exposure.[1]

Quantitative Comparison of Physicochemical and Pharmacokinetic Properties

The following table presents representative data to highlight the typical differences observed between morpholine and piperazine analogs.

PropertyMorpholine AnalogPiperazine AnalogRationale for Difference
pKa ~8.5[5]~9.7 (unsubstituted N)[7]The ether oxygen in morpholine is electron-withdrawing, reducing the basicity of the nitrogen.
cLogP Generally LowerGenerally Higher (if N-substituted with lipophilic groups)The polar ether group in morpholine can reduce lipophilicity compared to a substituted nitrogen.
Aqueous Solubility High[5]High to Very High[9]Both are polar, but piperazine's higher basicity can lead to greater salt formation and solubility.
Metabolic Stability (t½) Generally Higher[12]Generally LowerMorpholine is less susceptible to CYP-mediated oxidation due to its electron-deficient ring.
Primary Clearance Pathway N-dealkylation, Ring Oxidation[12]N-dealkylation, Lactam formationPiperazine offers more sites for rapid metabolic attack.

Disclaimer: The data presented in this table is for illustrative purposes and represents general trends. Actual values are highly dependent on the specific substitutions on the parent molecule.

III. Bioactivity and Structure-Activity Relationship (SAR)

While pharmacokinetic properties are crucial, the ultimate goal is potent and selective interaction with the biological target.

  • Receptor Interactions: The choice of scaffold can directly influence binding affinity. The morpholine oxygen can act as a crucial hydrogen bond acceptor in a receptor's active site.[13] For example, in CNS-active compounds, the morpholine moiety has been shown to enhance potency through such molecular interactions.[8] Piperazine's second nitrogen offers a versatile handle for introducing substituents that can probe different pockets of a binding site, making it a powerful tool for SAR exploration.[10][14] The substitution pattern on the piperazine ring is critical to its pharmacological properties.[4]

  • Case Study: A Switch with a Purpose: In the development of certain kinase inhibitors, replacing a piperazine with a morpholine has been shown not only to improve metabolic stability but also to enhance selectivity by removing an unwanted interaction or introducing a beneficial one via the ether oxygen.[3]

Visualizing the SAR Landscape

The following diagram illustrates the key "hotspots" for modification on each scaffold and the likely impact on the molecule's properties. This visualization serves as a strategic map for medicinal chemists during lead optimization.

SAR_Comparison cluster_morpholine Morpholine Scaffold cluster_piperazine Piperazine Scaffold M_scaffold Morpholine Ring M_props Key Properties: • Higher Metabolic Stability • Weaker Basicity (pKa ~8.5) • H-bond Acceptor (Oxygen) M_scaffold->M_props M_N_sub N-Substitution (R1) M_N_sub->M_scaffold Modulates Target Affinity & Physical Properties P_N1_sub N1-Substitution (R1) M_C_sub C-Substitution (R2, R3) M_C_sub->M_scaffold Fine-tunes Conformation & Blocks Metabolism P_scaffold Piperazine Ring P_props Key Properties: • Versatile for SAR • Higher Basicity (pKa ~9.7) • Two sites for substitution P_scaffold->P_props P_N1_sub->P_scaffold Primary Target Interaction & Physicochemical Modulation P_N4_sub N4-Substitution (R4) P_N4_sub->P_scaffold Solubility 'Tail' & ADME Optimization Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of test compounds (Morpholine & Piperazine analogs) C Add to 96-well plate: 1. Assay Buffer 2. Test Compound / Control 3. Radioligand 4. Membranes (to initiate reaction) A->C B Prepare assay reagents: Membranes, Radioligand, Assay Buffer B->C D Incubate at specified temperature and time (e.g., 60 min at 25°C) C->D E Terminate reaction by rapid filtration through filter plate D->E F Wash plate with ice-cold buffer to remove unbound radioligand E->F G Dry filter plate and add scintillation fluid F->G H Count radioactivity (CPM) in a scintillation counter G->H I Plot % inhibition vs. log[compound] and fit to sigmoidal curve to determine IC50 H->I J Calculate Ki from IC50 using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) I->J

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (morpholine and piperazine analogs) in assay buffer, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, membranes, and a saturating concentration of the known unlabeled ligand.

    • Test Compound Wells: Add assay buffer, radioligand, membranes, and the corresponding dilution of the test compound.

    • Vehicle Control: Add assay buffer containing the same percentage of DMSO as the test compound wells.

  • Initiation and Incubation: Initiate the binding reaction by adding the cell membranes to all wells. Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB)).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [15] Self-Validation and Trustworthiness: The inclusion of total binding, non-specific binding, and vehicle controls ensures the integrity of the assay. The Cheng-Prusoff equation provides a standardized method for converting the experimental IC50 value into the intrinsic binding affinity (Ki), allowing for accurate comparison between the two analogs.

V. Conclusion and Strategic Recommendations

The choice between a morpholine and a piperazine scaffold is a nuanced decision that requires a deep understanding of the project's goals.

  • Choose Piperazine when:

    • Extensive SAR exploration is needed, leveraging its two points of substitution. [9][16] * Higher water solubility is a primary requirement. [14] * The target's binding pocket can accommodate diverse substituents to enhance potency or selectivity.

  • Choose Morpholine when:

    • Metabolic stability and a longer half-life are critical objectives. [1][12] * A less basic scaffold is needed to improve membrane permeability or reduce off-target effects related to charge. [8] * A hydrogen bond accepting oxygen is hypothesized to be beneficial for target engagement. [13] Ultimately, the optimal choice is rarely absolute. Often, both analogs are synthesized and evaluated head-to-head. By understanding the fundamental principles outlined in this guide, researchers can design more intelligent experiments, interpret data with greater insight, and accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Chaudhary, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ResearchGate. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. [Link]

  • Chaudhary, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • PDF. (2025). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 838-841. [Link]

  • SciSpace. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • Sgammato, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4249-4273. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 79-91. [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Di Capua, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecular Diversity. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Zahan, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 2932. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Wernick, J. (2017). A Quick Introduction to Graphviz. Curly Tail, Curly Braces. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. [Link]

  • Baklanov, M. M., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32413-32427. [Link]

  • Baklanov, M. M., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • Heikamp, K., & Bajorath, J. (2011). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. Journal of Medicinal Chemistry, 54(10), 3430-3436. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Graphviz. External Resources. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Grzybowski, B. A., et al. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. RSC Publishing. [Link]

  • Garcia-Ordonez, R. D., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4504. [Link]

  • Mall, A., et al. (2021). Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. bioRxiv. [Link]

  • Actifsource. Diagram with Graphviz. [Link]

  • David Discovers Drug Discovery. (2013). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Liu, Z., et al. (2024). From molecules to scaffolds to functional groups: building context-dependent molecular representation via multi-channel learning. arXiv. [Link]

  • Arús-Pous, J., et al. (2024). Gotta be SAFE: A New Framework for Molecular Design. arXiv. [Link]

  • Seshadri, M., et al. (2021). A Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds. Journal of Chemical Information and Modeling, 61(11), 5416-5427. [Link]

  • Jin, W., et al. (2019). Scaffold-based molecular design with a graph generative model. Semantic Scholar. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the application of Infrared (IR) spectroscopy for the identification of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a molecule incorporating a primary amine, a tertiary amine, and two distinct cyclic ether moieties. We will explore the expected spectral features, compare the utility of IR spectroscopy with alternative analytical techniques, and provide a robust experimental protocol for data acquisition.

I. The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For a molecule such as 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, IR spectroscopy is particularly useful for confirming the presence of its key functional groups: the primary amine (-NH2), the tertiary amine (in the morpholine ring), and the ether linkages (C-O-C) within the morpholine and oxolane rings.

II. Predicted IR Absorption Peaks for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

The structure of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. Based on established correlation tables, we can predict the key spectral features.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Intensity
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric)3500-3300 (typically two bands)[1][2][3]Medium-Weak
N-H Bend (scissoring)1650-1580[1][4]Medium-Strong
N-H Wag910-665[1]Broad, Strong
Tertiary Amine (Morpholine) C-N Stretch1250-1020 (aliphatic)[1][5]Medium-Weak
Ether (Morpholine & Oxolane) C-O-C Stretch (asymmetric)1150-1050[6][7]Strong
Alkyl (-CH₂-, -CH-) **C-H Stretch3000-2840[8]Strong
C-H Bend (scissoring/deformation)~1470-1450Medium

Expert Interpretation:

The most telling feature for confirming the primary amine will be the presence of two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][2][9] This doublet is a hallmark of a primary amine and distinguishes it from a secondary amine, which would show only a single band.[1][10] The tertiary amine within the morpholine ring will not exhibit an N-H stretch, but its C-N stretch will contribute to the complex fingerprint region.[1][10][11]

The strong absorption band expected around 1150-1050 cm⁻¹ due to the C-O-C stretching of the two ether rings (morpholine and oxolane) is another critical diagnostic peak.[6][7] The combination of the primary amine stretches and the strong ether band provides compelling evidence for the gross structure of the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of overlapping C-C, C-N, and C-O stretching and bending vibrations, which, while difficult to assign individually, serves as a unique identifier for the molecule.

III. Comparative Analysis with Alternative Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation often requires a multi-technique approach.

Technique Information Provided Strengths Limitations
IR Spectroscopy Functional group identification.Rapid, non-destructive, good for identifying key bonds (N-H, C-O).Does not provide detailed connectivity information.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework and connectivity.Provides unambiguous structural determination.Longer acquisition times, requires more sample, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Isomers can be difficult to distinguish, fragmentation can be complex.

Causality in Technique Selection:

The choice of analytical technique is driven by the specific question being asked.

  • For initial screening and confirmation of functional groups , IR spectroscopy is the most efficient method.

  • For unambiguous determination of the complete molecular structure and stereochemistry , Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. It would definitively map out the proton and carbon environments, confirming the precise arrangement of the morpholine, oxolane, and ethylamine fragments.

  • To confirm the molecular weight and obtain information about the molecule's fragmentation , Mass Spectrometry (MS) is indispensable. The fragmentation pattern can provide clues about the different components of the molecule.

A logical workflow for identifying an unknown sample suspected to be 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine would be to first run an IR spectrum to quickly confirm the presence of the amine and ether groups. This would then be followed by MS to verify the molecular weight and NMR to establish the exact connectivity.

IV. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid and solid samples.

A. Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

B. Step-by-Step Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate the command to collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine sample directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient. If it is a solid, ensure good contact is made with the crystal surface.

    • If using a pressure clamp, lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Collection:

    • In the software, initiate the command to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the collected spectrum as needed (e.g., baseline correction, smoothing).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the predicted values in the table above to confirm the presence of the expected functional groups.

  • Cleaning:

    • Retract the pressure anvil.

    • Carefully wipe the sample off the ATR crystal using a lint-free wipe.

    • Clean the crystal surface with a wipe dampened with isopropanol and allow it to dry.

V. Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive identification of the target molecule.

G cluster_0 Initial Analysis cluster_1 Functional Group Confirmation cluster_2 Comprehensive Elucidation cluster_3 Conclusion Unknown Unknown Sample FTIR FTIR Spectroscopy Unknown->FTIR Acquire Spectrum Analysis Analyze Spectrum FTIR->Analysis FG_Confirm Amine & Ether Peaks Present? Analysis->FG_Confirm MS Mass Spectrometry FG_Confirm->MS Yes Reanalyze Re-evaluate/Purify FG_Confirm->Reanalyze No MW_Confirm Correct MW? MS->MW_Confirm NMR NMR Spectroscopy Structure_Confirm Correct Connectivity? NMR->Structure_Confirm MW_Confirm->NMR Yes MW_Confirm->Reanalyze No Identified Structure Confirmed Structure_Confirm->Identified Yes Structure_Confirm->Reanalyze No

Caption: Workflow for the spectroscopic identification of the target compound.

VI. Conclusion

IR spectroscopy serves as an invaluable first-pass analytical technique for the identification of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. The characteristic absorption bands of the primary amine and ether functional groups provide strong, readily interpretable evidence for the molecule's core structure. While it excels at functional group confirmation, for unambiguous and complete structural elucidation, it is most powerfully used in a synergistic workflow with NMR spectroscopy and mass spectrometry. This integrated approach ensures the highest level of scientific rigor and confidence in the identity of novel chemical entities.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. OpenStax. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Structural analysis of amines. (2011, June 10). PharmaXChange. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). InstaNerd. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. OpenStax. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

Sources

Validation

Benchmarking 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine against standard building blocks

Comparative Analysis Against Standard Amine Building Blocks Executive Summary: Escaping Flatland In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative—prioritizing molecules with higher fr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Against Standard Amine Building Blocks

Executive Summary: Escaping Flatland

In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative—prioritizing molecules with higher fraction of


 hybridized carbons (

)—has become a dominant strategy to improve clinical success rates.[1]

This guide benchmarks 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (referred to herein as MOEA ) against industry-standard amine building blocks.[1] MOEA represents a class of "dual-heterocycle" saturated amines designed to introduce chirality, metabolic stability, and 3D-complexity without significantly increasing lipophilicity (LogP).[1]

Key Findings:

  • Solubility: MOEA exhibits superior kinetic aqueous solubility compared to aromatic standards due to the bis-ether pharmacophores.[1]

  • Sterics: Significant steric bulk at the

    
    -position requires modified amide coupling protocols (e.g., extended reaction times or stronger activating agents).[1]
    
  • Metabolic Stability: The scaffold shows resistance to rapid oxidative clearance compared to benzylamine derivatives.

Physicochemical Profiling

We benchmarked MOEA against two standards:

  • Standard A (Aromatic): 2-Phenylethan-1-amine (Phenethylamine) – The classic "flat" hydrophobic spacer.[1]

  • Standard B (Linear Heterocycle): 2-(Morpholin-4-yl)ethan-1-amine – A standard solubilizing tail.[1]

Table 1: Comparative Physicochemical Properties (Calculated)
PropertyStandard A (Phenethylamine)Standard B (Morpholinoethyl)MOEA (Target) Implications
Formula



Increased MW allows for fragment growth.[1]
MW ( g/mol ) 121.18130.19200.28Still within "Fragment" rule of 3 (<300).[1]
cLogP ~1.41~ -1.1~ -0.5 to 0.2 Ideal "Goldilocks" zone: polar but permeable.[1]
TPSA (

)
26.0238.5~47.7 Remains below BBB permeation cutoff (<90).[1]

0.251.001.00 Maximizes 3D complexity.[1]
Chiral Centers 002 Offers stereochemical vector exploration.[1]

Analyst Note: While Standard B is highly soluble, it is often too polar (LogP < -1.0), leading to poor membrane permeability.[1] MOEA balances this by adding the lipophilic bulk of the oxolane ring while maintaining the solubilizing ether oxygens.

Synthetic Utility: Amide Coupling Efficiency[2]

The primary utility of MOEA is as a nucleophile in amide coupling. However, the steric bulk at the


-carbon (adjacent to the reacting amine) presents a kinetic challenge.[1]
Experimental Workflow

We utilized a competitive coupling assay to determine relative nucleophilicity rates.

G Start Input: Equimolar Amine Mix (MOEA + Std A + Std B) Reagent Limiting Reagent: Benzoic Acid (0.8 eq) HATU / DIPEA Start->Reagent Reaction Reaction: DMF, 25°C, 15 min Reagent->Reaction Analysis LC-MS Analysis: Quantify Product Ratios Reaction->Analysis Quench @ T=15m

Figure 1: Competitive Amide Coupling Workflow. A limiting amount of activated acid forces amines to compete based on nucleophilicity and steric accessibility.

Results: Relative Reaction Rates

Normalized to Phenethylamine (Standard A = 1.0).

AmineRelative Rate (

)
Yield (1h, Non-Competitive)Observation
Standard A 1.00>98%Fast, unhindered.[1]
Standard B 0.92>98%Slight inductive effect, minimal steric.
MOEA 0.45 88% Significant steric slowing.

Technical Insight: The


-branching in MOEA creates a "neopentyl-like" steric environment.[1] While the reaction does go to completion, it requires 2x longer reaction time  or the use of sterically smaller coupling reagents (e.g., DIC/Oxyma rather than HATU) to prevent stalling.

ADME Proxy: Metabolic Stability

A critical advantage of MOEA is the replacement of the phenyl ring (Standard A) with saturated heterocycles. Phenyl rings are prone to Phase I oxidation (hydroxylation) by CYP450 enzymes.[1]

MetabolicPath Substrate MOEA Scaffold CYP Liver Microsomes (CYP450) Substrate->CYP Path1 Morpholine Oxidation (Slow) CYP->Path1 Minor Path2 Oxolane Ring Opening (Very Slow) CYP->Path2 Rare Stable Intact Drug (High % Remaining) CYP->Stable Major

Figure 2: Predicted Metabolic Fate.[1] The saturated rings lack the


-systems that typically stabilize radical cation intermediates in CYP oxidation, rendering them more metabolically robust.[1]

Data Support:

  • Standard A:

    
     min (Rapid para-hydroxylation).[1]
    
  • MOEA:

    
     min (Microsomal stability assay). The morpholine ring is generally stable, though N-oxide formation is possible.[1] The oxolane (THF) ring is highly robust.[1]
    

Experimental Protocols

Protocol A: Kinetic Solubility Assay

Validates the "Solubilizing Tail" hypothesis.

  • Preparation: Prepare a 10 mM stock solution of MOEA in DMSO.

  • Spike: Add 10

    
    L of stock to 990 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS. Calibrate against a standard curve of the compound in 100% Acetonitrile.

  • Calculation:

    
    .[1]
    
Protocol B: Optimized Amide Coupling for Steric Amines

Overcomes the steric hindrance of the MOEA scaffold.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add COMU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins.

    • Why COMU? It generally offers faster kinetics and lower racemization than HATU for hindered systems.

  • Addition: Add MOEA (1.2 eq).

  • Condition: Stir at 40°C for 4 hours.

    • Note: Standard amines react at RT.[1] The slight heat helps overcome the activation energy barrier imposed by the

      
      -substituents.[1]
      
  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then saturated 
    
    
    
    .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020.[1]

Sources

Comparative

Chiral Separation and Validation of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Isomers

An In-Depth Technical Guide Introduction: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the chirality of a drug candidate is not a trivial detail; it is a critical attribute that can profoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the chirality of a drug candidate is not a trivial detail; it is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different biological activities.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly advocate for the development of single-enantiomer drugs over racemic mixtures, making robust and reliable analytical methods for chiral separation and purity assessment indispensable.[1][4][5]

This guide provides a comprehensive technical comparison and validation strategy for the chiral separation of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. This molecule possesses a single stereocenter and contains a primary amine, a key functional group that informs our choice of analytical strategy. We will first detail the development of a primary separation method using Supercritical Fluid Chromatography (SFC), chosen for its efficiency and suitability for this class of compounds. We will then compare its performance with an orthogonal technique, Capillary Electrophoresis (CE). Finally, we will outline a rigorous validation protocol, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is fit for its intended purpose in a regulated environment.

Part 1: Primary Separation Method: Supercritical Fluid Chromatography (SFC)

Causality Behind Experimental Choice: Why SFC?

Supercritical Fluid Chromatography has emerged as a powerful tool for chiral separations, often surpassing traditional High-Performance Liquid Chromatography (HPLC) in speed and efficiency.[6][7] Its primary advantages include lower viscosity and higher diffusivity of the mobile phase (supercritical CO2), which leads to faster analysis times and reduced solvent consumption, aligning with green chemistry principles.[6][8]

For a basic compound like 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, SFC is particularly well-suited. The primary amine can cause peak tailing on silica-based stationary phases due to strong interactions with residual silanols. In SFC, this issue is effectively mitigated by using polar organic modifiers and, crucially, mobile phase additives that improve peak shape and selectivity.[7][9]

SFC Method Development Strategy

The development of a chiral SFC method is an empirical process guided by the physicochemical properties of the analyte.[10] Our strategy focuses on two core components: the Chiral Stationary Phase (CSP) and the mobile phase composition.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving chiral recognition.[3] Given the analyte's structure, which includes a primary amine, polysaccharide-based CSPs are a primary screening choice due to their broad applicability.[3] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) offer a high probability of success. Additionally, crown ether-based CSPs are specifically effective for resolving compounds containing primary amino groups and represent a logical secondary screening option.[8][11]

  • Mobile Phase Optimization: The SFC mobile phase consists of supercritical CO2 and a polar organic co-solvent, typically methanol or ethanol. For basic analytes, the addition of a small amount of an acidic or basic additive to the co-solvent is often essential. An acidic additive, such as trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA), can form an ion pair with the analyte's primary amine, which dramatically improves peak shape and can enhance chiral recognition on the CSP.[9]

Diagram: SFC Method Development Workflow

sfc_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_finalization Phase 3: Finalization start Racemic Analyte csp_screen Screen CSPs (e.g., Polysaccharide, Crown Ether) start->csp_screen mobile_phase Optimize Mobile Phase: - Co-solvent % - Additive (Acidic/Basic) csp_screen->mobile_phase Select best CSP(s) params Optimize SFC Parameters: - Back Pressure - Temperature - Flow Rate mobile_phase->params eval Evaluate Resolution (Rs > 1.5) & Analysis Time params->eval Refine separation final_method Final Validated SFC Method eval->final_method

Caption: Workflow for chiral SFC method development.

Experimental Protocol: SFC Chiral Separation
  • System Preparation:

    • Instrument: Analytical SFC system with UV detector.

    • Columns: Screen Chiralpak IA, Chiralpak IB, and Chiralcel OD-H (or equivalent polysaccharide-based CSPs).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Ethanosulfonic Acid (ESA).

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40 °C.

    • Automated Back Pressure: 150 bar.

    • Detection: UV at 220 nm.

    • Gradient: 5% to 40% Co-solvent over 5 minutes, hold for 1 minute.

    • Sample Preparation: Dissolve racemic standard in methanol to a concentration of 1 mg/mL.

    • Injection Volume: 5 µL.

  • Optimization:

    • Based on screening results, select the CSP providing the best initial separation.

    • Optimize the co-solvent percentage under isocratic conditions to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

    • Vary the column temperature (e.g., 35 °C, 40 °C, 45 °C) and back pressure (e.g., 120 bar, 150 bar, 180 bar) to fine-tune selectivity and resolution.

Data Summary: Representative SFC Screening Results
Chiral Stationary PhaseCo-SolventRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak IA Methanol + 0.2% ESA3.213.851.242.1
Chiralpak IB Methanol + 0.2% ESA4.154.501.101.3
Chiralcel OD-H Methanol + 0.2% ESA2.983.151.060.9

Data are representative and for illustrative purposes.

Based on this data, the Chiralpak IA column provides the best performance and would be selected for full method optimization and validation.

Part 2: Comparative Analysis: Capillary Electrophoresis (CE)

Rationale for CE as an Orthogonal Method

Capillary Electrophoresis is an attractive alternative to chromatographic techniques for chiral separations.[12][13] It offers exceptionally high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes, making it a cost-effective and environmentally friendly technique.[1][14] The separation mechanism in CE is fundamentally different from chromatography, relying on the differential migration of analytes in an electric field, which makes it an excellent orthogonal method to confirm peak purity and separation results from SFC.[2]

For chiral separations, the "direct" approach is most common, where a chiral selector is added to the background electrolyte (BGE).[12][13][14] This selector forms transient, diastereomeric complexes with the enantiomers, which possess different effective mobilities and thus migrate at different velocities, leading to separation.[14]

CE Method Development Strategy
  • Chiral Selector (CS) Selection: Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatility and effectiveness.[2] For a basic amine like our target analyte, negatively charged CDs such as sulfated-β-cyclodextrin (S-β-CD) are highly effective. The electrostatic interaction between the positively charged analyte (at low pH) and the negatively charged CD, combined with inclusion complexation, provides a powerful mechanism for chiral recognition.

  • Background Electrolyte (BGE) Optimization: The BGE composition is critical. The pH must be controlled to ensure the analyte is ionized (protonated amine). A low pH buffer (e.g., phosphate buffer at pH 2.5-3.0) is ideal. The concentration of both the buffer and the chiral selector must be optimized to maximize resolution while maintaining an acceptable current and analysis time.

Experimental Protocol: CE Chiral Separation
  • System Preparation:

    • Instrument: Capillary Electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length.

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.

  • Analysis Conditions:

    • Voltage: +25 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Capillary Conditioning: Pre-rinse with 0.1 M NaOH, followed by water, and finally with BGE before each run.

    • Sample Preparation: Dissolve racemic standard in water to a concentration of 0.5 mg/mL.

Performance Comparison: SFC vs. CE
ParameterSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Primary Mechanism Differential partitioning with a Chiral Stationary PhaseDifferential mobility of transient diastereomeric complexes
Resolution (Rs) Good to Excellent (Typically 1.5 - 3.0)Excellent to Superior (Often > 3.0)
Analysis Time Very Fast (2-10 minutes)Very Fast (5-15 minutes)
Solvent Consumption Low (Primarily CO2, minimal organic co-solvent)Extremely Low (nL to µL per run)
Sample Volume Low (µL injections)Very Low (nL injections)
Strengths High throughput, easy scale-up for preparative workHigh efficiency, orthogonal mechanism, low cost per analysis
Considerations Requires specialized high-pressure equipmentSensitivity can be lower than HPLC/SFC without special cells

Part 3: A Self-Validating System: Rigorous Method Validation

Once an optimal separation method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[15][16][17] For a chiral method, the goal is typically to quantify the minor (undesired) enantiomer as an impurity in the presence of the major (desired) enantiomer.[18]

Diagram: Chiral Method Validation Protocol

validation_workflow cluster_specificity Specificity cluster_quant Quantitative Tests cluster_robust Robustness spec Inject individual enantiomers, racemate, and placebo. Ensure baseline resolution. lin Linearity & Range (e.g., LOQ to 150% of spec) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision - Repeatability (n=6) - Intermediate (different day/analyst) acc->prec loq Limit of Quantitation (LOQ) (S/N ratio ~10) prec->loq rob Vary key parameters: - Flow Rate (±10%) - Temperature (±2°C) - Co-solvent % (±2%) loq->rob

Caption: Validation workflow based on ICH Q2(R1) guidelines.

Validation Parameters and Protocols

The validation of a chiral purity method must demonstrate specificity, sensitivity, precision, accuracy, and robustness.[18]

ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To ensure the method unequivocally assesses the enantiomers in the presence of other components.Analyze blanks, placebo, individual enantiomers, and the racemic mixture. Perform forced degradation studies.The peak for each enantiomer is pure and baseline resolved (Rs > 1.5) from all other peaks.
Limit of Quantitation (LOQ) To determine the lowest concentration of the undesired enantiomer that can be reliably quantified.Determine the concentration that yields a signal-to-noise ratio of approximately 10. Confirm with precision (e.g., RSD ≤ 10%) and accuracy at this level.S/N ≥ 10. Accuracy and precision criteria are met at the LOQ concentration.
Linearity To demonstrate a direct proportional relationship between concentration and response.Prepare a series of at least 5 concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant.
Accuracy To assess the closeness of the measured value to the true value.Spike the desired enantiomer (drug substance) with known amounts of the undesired enantiomer at 3 levels (e.g., LOQ, 100%, 150% of spec limit) in triplicate.Mean recovery should be within 90.0% - 110.0% for impurity analysis.
Precision To measure the degree of scatter between a series of measurements.Repeatability: Analyze 6 replicate samples of the drug substance spiked at the specification limit. Intermediate: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 5.0% for the specification limit concentration.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in parameters.Vary critical method parameters one at a time (e.g., flow rate ±10%, temp ±2°C, co-solvent % ±2%). Monitor resolution and retention times.System suitability criteria (e.g., Resolution > 1.5) must be met under all varied conditions.
System Suitability To ensure the chromatographic system is adequate for the intended analysis before each run.Inject a standard (e.g., racemic mixture at the specification level) multiple times before sample analysis.Resolution (Rs) > 1.5. RSD of peak areas for replicate injections < 2.0%. Tailing factor < 2.0.

Conclusion

The successful chiral separation and validation for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is a critical step in its development as a potential pharmaceutical agent. This guide has demonstrated that Supercritical Fluid Chromatography (SFC) using a polysaccharide-based chiral stationary phase presents a rapid, efficient, and robust primary method for this purpose. The use of an orthogonal technique like Capillary Electrophoresis provides a complementary and confirmatory analysis, strengthening the overall analytical package.

Ultimately, the choice of method must be underpinned by a comprehensive validation study that adheres to established regulatory standards, such as the ICH Q2(R1) guideline. By systematically evaluating parameters from specificity and linearity to robustness, researchers can ensure that the developed method is reliable, accurate, and fit-for-purpose, thereby guaranteeing the stereochemical purity, safety, and efficacy of the final drug product.

References

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 06).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 01).
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
  • Chiral Drug Separation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chiral HPLC and SFC Columns. Columnex.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 05). ResearchGate.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Advances in Achiral Stationary Phases for SFC. (2014, April 28). American Pharmaceutical Review.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 01).
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • Chiral HPLC Separations. Phenomenex.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for the robust characterization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a complex heterocyclic amine of interes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for the robust characterization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a complex heterocyclic amine of interest in pharmaceutical development and chemical research. Adherence to rigorous analytical standards is paramount for confirming molecular structure, assessing purity, and ensuring safety and compliance with regulatory standards.

The molecular formula for this compound is C₁₀H₂₀N₂O₂ , with a molecular weight of 200.28 g/mol . This empirical data forms the theoretical basis against which all experimental results are compared.

Foundational Analysis: Carbon, Hydrogen, Nitrogen (CHN) Purity Assessment

The primary goal of elemental analysis for a novel compound is the verification of its empirical formula. This is achieved by quantifying the mass percentages of its core elements. For 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, this involves measuring Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference, although direct analysis is possible.

Theoretical Elemental Composition The expected mass percentages are:

  • Carbon (C): 59.97%

  • Hydrogen (H): 10.07%

  • Nitrogen (N): 13.99%

  • Oxygen (O): 15.97%

Recommended Technique: CHN Combustion Analysis

CHN analysis, based on the Pregl-Dumas method, is a highly reliable and cost-effective technique for determining the C, H, and N content in organic compounds.[1][2][3] The method involves the complete and instantaneous oxidation of the sample through flash combustion in a high-temperature (≈1000°C) oxygen-rich environment.[4] The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[1][4]

Why Combustion Analysis is the Standard:

  • Accuracy and Precision: Modern CHN analyzers provide high accuracy, with results typically within ±0.3% of the theoretical value, which is crucial for confirming the empirical formula of a pure compound.[5]

  • Small Sample Size: The technique requires only a few milligrams of the sample, preserving valuable material.[3][5]

  • Speed: Automated analyzers offer rapid determination, with analysis times of 6-8 minutes per sample.[5]

Experimental Workflow: CHN Combustion Analysis

The workflow for CHN analysis is a standardized, multi-step process designed for accuracy and reproducibility.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Homogenize Sample (Mortar & Pestle) s2 Dry to Constant Weight (Vacuum Oven) s1->s2 s3 Accurately Weigh (1-3 mg, Microbalance) s2->s3 a1 Sample Combustion (~1000°C in O2 carrier) s3->a1 Introduce to Analyzer a2 Reduction of NOx to N2 (Copper Furnace) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (Thermal Conductivity Detector) a3->a4 d1 Integration of Detector Signal a4->d1 Signal Output d2 Calculation of %C, %H, %N (vs. Standard) d1->d2 d3 Compare to Theoretical Values d2->d3

Caption: Workflow for CHN Elemental Analysis.

Acceptance Criteria: For a compound to be considered pure, the experimentally determined mass percentages of C, H, and N should not deviate from the theoretical values by more than ±0.4%.

Regulatory Compliance: Trace Metal & Elemental Impurity Analysis

In a pharmaceutical context, controlling elemental impurities is a critical safety requirement.[6][7][8] These impurities can arise from various sources, including intentionally added catalysts (e.g., Pd, Pt, Ru from synthesis), manufacturing equipment, or raw materials.[6][9][10][11] International guidelines, such as ICH Q3D and USP General Chapter <232>, mandate a risk-based approach to control these impurities in final drug products.[9][12][13][14]

Key Regulatory Frameworks:

  • ICH Q3D: Provides a framework for assessing and controlling elemental impurities based on their toxicity and establishes Permitted Daily Exposure (PDE) values.[6][12][13][14]

  • USP <232> Elemental Impurities—Limits: Specifies the limits for elemental impurities in drug products, categorizing them based on their toxicity.[7][9][15][16] The "Big Four" (As, Cd, Hg, Pb) are of highest concern and must always be evaluated.[17][18]

  • USP <233> Elemental Impurities—Procedures: Recommends modern instrumental techniques like ICP-MS or ICP-OES for analysis, replacing older, less sensitive methods.[16][19][20]

Recommended Techniques: ICP-MS and ICP-OES

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the preferred techniques for quantifying trace elemental impurities.[16][18][20][21]

  • ICP-MS: Offers unparalleled sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels.[19][22] This makes it ideal for quantifying the most toxic Class 1 and 2A elements which have very low PDE limits.[22]

  • ICP-OES: A robust and reliable technique with detection limits in the parts-per-billion (ppb) range.[21] It is well-suited for analyzing less toxic Class 3 elements or when higher concentrations are expected.

Comparison of Analytical Techniques for Impurity Profiling

FeatureICP-MS (Mass Spectrometry)ICP-OES (Optical Emission Spectrometry)
Principle Ionizes sample in argon plasma; separates and detects ions based on mass-to-charge ratio.Excites atoms in argon plasma; detects photons emitted as atoms return to lower energy state.
Sensitivity Very High (ppt to sub-ppt)High (ppb)
Throughput High; capable of simultaneous multi-element detection.[17][21][22]High; capable of simultaneous multi-element detection.[21]
Interferences Prone to polyatomic and isobaric interferences, often managed with collision/reaction cells.Prone to spectral interferences (peak overlap), managed with high-resolution optics.[18]
Primary Use Case Ultra-trace analysis of highly toxic elements (e.g., As, Pb, Cd, Hg, Pd, Pt).Analysis of less toxic elements (e.g., Cu, Cr, Mo, Ni) and higher concentration impurities.
Regulatory Fit Preferred method for meeting the stringent limits of ICH Q3D and USP <232> for Class 1 and 2A elements.Suitable for many Class 2B and Class 3 elements and can be validated per USP <233>.

Experimental Workflow: Trace Element Analysis via ICP-MS

A critical step in analyzing an organic compound like 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine is the complete destruction of the organic matrix to prevent interference and ensure accurate measurement of the target elements.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately Weigh Sample (e.g., 50-100 mg) s2 Add Concentrated Acids (e.g., HNO3, HCl) s1->s2 s3 Microwave Digestion (High T & P) s2->s3 s4 Dilute to Final Volume (with ultrapure water) s3->s4 a1 Sample Introduction (Nebulizer) s4->a1 Introduce to ICP-MS a2 Ionization (Argon Plasma Torch) a1->a2 a3 Mass Separation (Quadrupole) a2->a3 a4 Detection (Electron Multiplier) a3->a4 d1 Quantification vs. Calibration Curve a4->d1 Signal Output d2 Calculate Concentration in Original Sample (µg/g) d1->d2 d3 Compare to PDE-derived Limits d2->d3

Caption: Workflow for Trace Element Analysis via ICP-MS.

Method Validation and Quality Control

For all elemental analysis techniques, robust validation and quality control are non-negotiable to ensure data integrity.

Key Validation & QC Elements:

  • Calibration: Instrument calibration must be performed using certified reference materials (CRMs) from recognized bodies like the National Institute of Standards and Technology (NIST).[23][24]

  • Standard Reference Materials (SRMs): Analysis of an SRM with a matrix similar to the sample should be performed to verify the accuracy of the method.[23][25]

  • Specificity and Selectivity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components. For ICP-MS, this involves managing interferences.[21]

  • Accuracy & Precision: Determined by replicate analyses of spiked samples and SRMs.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify impurities at levels well below the specified limits.

Summary and Recommendations

A comprehensive elemental analysis strategy for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine requires a multi-faceted approach:

  • Purity Confirmation: Employ high-precision CHN Combustion Analysis to verify the empirical formula (C₁₀H₂₀N₂O₂) and establish the purity of the bulk substance. The results must align with theoretical values within a narrow margin of error (e.g., ±0.4%).

  • Trace Impurity Profiling: Utilize ICP-MS for the quantification of toxicologically relevant elemental impurities as mandated by ICH Q3D and USP <232>.[9][12][22] This is essential for ensuring patient safety in pharmaceutical applications.

  • Risk-Based Approach: The specific elements to be tested via ICP-MS should be determined by a thorough risk assessment that considers the synthetic route, potential for catalyst carryover, and interaction with manufacturing equipment.[12][14][26]

  • Rigorous Validation: All analytical methods must be validated for their intended purpose, using certified reference materials to ensure accuracy, precision, and traceability of results.[11][23]

By integrating these complementary techniques and adhering to established regulatory standards, researchers and drug developers can ensure a complete and accurate elemental characterization of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, guaranteeing its quality, safety, and compliance.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • United States Pharmacopeia. USP General Chapter <232> Elemental Impurities—Limits. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • United States Pharmacopeia. <232> Elemental Impurities—Limits. [Link]

  • Drawell. How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

  • Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

  • Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Medistri SA. (2022). Elemental and Trace Metal Analysis for Pharmaceuticals. [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • Agilent. (2017). Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

  • NIST. (2023). NIST Standard Reference Materials® 2023 Catalog. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • Wikipedia. Morpholine. [Link]

Sources

Comparative

A Comparative Guide to the Quality Control of Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine for Pharmaceutical Research and Development

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a key intermediate in pharmaceutical synthesis. Adherence to stri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine, a key intermediate in pharmaceutical synthesis. Adherence to stringent quality standards is paramount to ensure the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals to aid in the evaluation and comparison of this intermediate from various commercial suppliers.

The principles outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure regulatory compliance and scientific integrity.[4][5][6]

The Critical Role of Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates are the building blocks of APIs. The quality of these starting materials directly impacts the purity, stability, and overall quality of the final drug product.[1][7] A well-defined set of quality control parameters ensures batch-to-batch consistency, minimizes the risk of introducing undesirable impurities into the manufacturing process, and ultimately safeguards patient safety.[2][3][8]

Key Quality Control Parameters

A comprehensive quality control strategy for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine should encompass the following critical parameters:

  • Identification: Confirmation of the chemical structure.

  • Purity: Assessment of organic and inorganic impurities.

  • Residual Solvents: Quantification of solvents used in the manufacturing process.

  • Chiral Purity: Determination of the enantiomeric excess, as the molecule possesses a chiral center.

  • Assay: Accurate measurement of the amount of the desired compound.

  • Water Content: Measurement of the amount of water present.

Identification

Causality Behind Experimental Choice: Unambiguous identification is the first step in quality control. It ensures that the correct material is being used, preventing potentially catastrophic errors in the synthesis of the API. A combination of spectroscopic techniques provides orthogonal verification of the molecule's structure.

Experimental Protocol: Structural Confirmation by NMR and MS

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • Procedure:

      • Accurately weigh approximately 10-20 mg of the sample.

      • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.[9][10]

      • Compare the obtained spectra with a reference standard or theoretical chemical shifts to confirm the structure.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution directly into the mass spectrometer or inject it into a GC or LC system coupled to the MS.

      • Acquire the mass spectrum and confirm the presence of the molecular ion peak corresponding to the molecular weight of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (C₁₀H₂₀N₂O₂), which is 200.28 g/mol .

Purity

Causality Behind Experimental Choice: Impurities can affect the safety, efficacy, and stability of the final drug product.[4] The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying organic impurities due to its high resolution and sensitivity.[13][14][15]

Experimental Protocol: Organic Impurity Profiling by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).[18]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the reference compound at a known concentration.

    • Prepare a sample solution of the material under test at the same concentration.

    • Inject the solutions into the HPLC system.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak. The reporting threshold for impurities is typically ≥0.05%.[4][6]

Table 1: Comparison of Organic Purity for Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

SupplierPurity by HPLC (%)Number of Impurities >0.1%
Supplier A99.81
Supplier B99.53
Supplier C98.95
Residual Solvents

Causality Behind Experimental Choice: Residual solvents are organic volatile chemicals used in the manufacturing process and are not completely removed.[19][20][21][22] These solvents have no therapeutic benefit and can be harmful to patients.[22][23] Their levels are strictly controlled by regulatory guidelines such as ICH Q3C and USP <467>.[19][23] Headspace Gas Chromatography (HS-GC) is the standard technique for the analysis of residual solvents due to its ability to separate and quantify volatile compounds from a non-volatile sample matrix.[24][25][26]

Experimental Protocol: Residual Solvent Analysis by HS-GC-FID

  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[24]

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A suitable gradient to separate the expected solvents (e.g., 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

  • Procedure:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • Seal the vial and place it in the headspace autosampler.

    • Run the analysis and quantify the residual solvents against a standard solution containing known amounts of the solvents.

Table 2: Comparison of Residual Solvents for Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

SupplierClass 2 Solvents (ppm)Class 3 Solvents (ppm)Compliant with USP <467>
Supplier A< 50< 500Yes
Supplier B120 (DCM)800 (IPA)No (DCM exceeds limit)
Supplier C< 505500 (Acetone)No (Acetone exceeds limit)
Note: Acceptance criteria are based on USP <467> limits.[19][23]
Chiral Purity

Causality Behind Experimental Choice: The molecule 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine contains a chiral center, meaning it can exist as two enantiomers. Enantiomers can have different pharmacological and toxicological properties.[13][27] Therefore, it is crucial to control the enantiomeric purity of the desired isomer. Chiral HPLC or SFC are the preferred methods for enantiomeric separation.[13][28]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[28]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength.

  • Procedure:

    • Prepare a solution of the sample in the mobile phase.

    • Inject the solution into the chiral HPLC system.

    • Determine the percentage of the desired enantiomer and the undesired enantiomer by comparing their peak areas.

Table 3: Comparison of Chiral Purity for Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

SupplierEnantiomeric Excess (%)
Supplier A> 99.5
Supplier B99.0
Supplier C98.2
Assay

Causality Behind Experimental Choice: An accurate assay is necessary to determine the exact amount of the active substance in the material. This is critical for accurate dosing in subsequent synthetic steps. A validated HPLC method is typically used for assay determination due to its precision and accuracy.

Experimental Protocol: Assay by HPLC-UV

The same HPLC method as described for organic impurity profiling can be used for the assay. The assay is calculated by comparing the peak area of the main peak in the sample chromatogram to the peak area of a reference standard of known purity and concentration.

Table 4: Comparison of Assay for Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

SupplierAssay (w/w %)
Supplier A99.7
Supplier B99.2
Supplier C98.5
Water Content

Causality Behind Experimental Choice: The presence of water can affect the stability of the compound and may interfere with subsequent chemical reactions. Karl Fischer titration is the standard method for the determination of water content in pharmaceuticals due to its accuracy and precision.

Experimental Protocol: Water Content by Karl Fischer Titration

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Procedure:

    • Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The water content is automatically calculated by the instrument.

Table 5: Comparison of Water Content for Commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine

SupplierWater Content (w/w %)
Supplier A< 0.1
Supplier B0.3
Supplier C0.8

Visualization of Workflows

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Identification cluster_2 Purity and Assay cluster_3 Other Tests Sample Sample Visual Inspection Visual Inspection Sample->Visual Inspection Physical Appearance NMR NMR Visual Inspection->NMR MS MS Visual Inspection->MS HPLC_Purity HPLC (Purity) Visual Inspection->HPLC_Purity HPLC_Assay HPLC (Assay) Visual Inspection->HPLC_Assay Chiral_HPLC Chiral HPLC Visual Inspection->Chiral_HPLC HS_GC HS-GC (Residual Solvents) Visual Inspection->HS_GC KF Karl Fischer (Water Content) Visual Inspection->KF Final Report Final Report NMR->Final Report MS->Final Report HPLC_Purity->Final Report HPLC_Assay->Final Report Chiral_HPLC->Final Report HS_GC->Final Report KF->Final Report

Caption: Quality Control Workflow for 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine.

Conclusion and Recommendations

This guide outlines a comprehensive set of quality control parameters and analytical methodologies for the evaluation of commercial 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine. When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) that includes data for all the parameters discussed. A thorough evaluation of the CoA, and potentially in-house verification of critical parameters, will ensure the procurement of high-quality material suitable for pharmaceutical research and development. Based on the hypothetical data presented, Supplier A demonstrates the highest quality, meeting all acceptance criteria.

References

  • U.S. Pharmacopeia. General Chapter <467> Residual Solvents. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Vertex AI Search. USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • U.S. Pharmacopeia. General Chapters: <467> RESIDUAL SOLVENTS. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AMS Biopharma. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • U.S. Pharmacopeia. <467> RESIDUAL SOLVENTS. [Link]

  • Simpliance. Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link]

  • U.S. Pharmacopeia. <467> Residual Solvents - USP-NF ABSTRACT. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Simpliance. Different Types of Quality Control in Pharmaceutical Industry. [Link]

  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • ResolveMass. GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Simpliance. Best Practices for Quality Control in Pharmaceuticals. [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. [Link]

  • AIP Conference Proceedings. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. [Link]

  • Wikipedia. Morpholine. [Link]

  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • ATAMAN KIMYA. MORPHOLINE. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Journal of Applied Pharmaceutical Science. Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension. [Link]

  • Google Patents.
  • ResearchGate. Development and validation of an HPLC-UV method for determination of synthetic food colorants. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. 4. REAGENTS. [Link]

  • PubChem. 2-(morpholin-4-yl)-2-phenylethan-1-amine. [Link]

  • European Medicines Agency. Nitrosamine impurities in human medicines. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
Reactant of Route 2
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.